Technical Documentation Center

2-(3-Methylphenyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Methylphenyl)phenol
  • CAS: 214268-26-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Methylphenyl)phenol for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Methylphenyl)phenol (CAS No. 214268-26-5), a biphenyl derivative with significant potential in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Methylphenyl)phenol (CAS No. 214268-26-5), a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document delves into the compound's structural features, physicochemical characteristics, and reactivity. It further outlines a detailed experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis. Additionally, this guide explores the potential applications of 2-(3-Methylphenyl)phenol in drug discovery, drawing parallels with structurally similar pharmacologically active molecules. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel molecular entities.

Introduction

2-(3-Methylphenyl)phenol, also known by its IUPAC name 3'-methyl-[1,1'-biphenyl]-2-ol, is an aromatic organic compound featuring a phenol ring substituted with a 3-methylphenyl (or m-tolyl) group at the ortho position. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The presence of a hydroxyl group on one of the phenyl rings imparts phenolic character, influencing its acidity, reactivity, and potential for hydrogen bonding interactions, which are critical for molecular recognition in biological systems.[2] The methyl substituent on the second phenyl ring can modulate the compound's lipophilicity, metabolic stability, and conformational preferences, offering a tunable parameter in drug design.[3]

This guide aims to consolidate the available technical information on 2-(3-Methylphenyl)phenol, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. While comprehensive experimental data for 2-(3-Methylphenyl)phenol is not extensively documented in publicly available literature, key properties can be extrapolated from supplier data and analogous structures.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name 3'-methyl-[1,1'-biphenyl]-2-ol[4]
CAS Number 214268-26-5[4]
Molecular Formula C₁₃H₁₂O[]
Molecular Weight 184.24 g/mol [4]
Appearance Yellow to colorless oil or liquid[4]
Predicted and Inferred Properties
  • Solubility: Expected to have good solubility in common organic solvents such as ethanol, methanol, acetone, and dichloromethane. Its solubility in water is likely to be low due to the predominantly nonpolar biphenyl structure.

  • pKa: The phenolic hydroxyl group is expected to have a pKa value in the range of 9-11, typical for substituted phenols. This acidity is a key determinant of its behavior in physiological environments and its potential for forming salts.

Chemical Properties and Reactivity

The chemical reactivity of 2-(3-Methylphenyl)phenol is primarily dictated by the phenolic hydroxyl group and the two aromatic rings.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group can undergo a variety of reactions common to phenols:

  • Acidity and Salt Formation: As a weak acid, it can react with bases to form phenoxide salts.

  • Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis.

  • Esterification: It can be acylated to form esters.

  • Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures.

Electrophilic Aromatic Substitution

The phenol ring is activated towards electrophilic aromatic substitution, with the hydroxyl group being a strong ortho-, para-director. The presence of the bulky 3-methylphenyl group at the ortho position will sterically hinder substitution at that position, likely directing incoming electrophiles to the para position (position 5) and the other ortho position (position 3).

Reactivity of the Biphenyl System

The biphenyl linkage provides a degree of conformational flexibility, with the rotational barrier around the C-C single bond influenced by steric hindrance from the substituents. This conformational preference can be crucial for its interaction with biological targets.

Synthesis of 2-(3-Methylphenyl)phenol

The most versatile and widely employed method for the synthesis of unsymmetrical biaryls like 2-(3-Methylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

General Synthetic Workflow

The synthesis of 2-(3-Methylphenyl)phenol via a Suzuki-Miyaura coupling would typically involve the reaction of a protected 2-halophenol with 3-methylphenylboronic acid, or a 2-phenolic boronic acid derivative with a 3-methyl-halobenzene. A common approach is outlined below.

Suzuki_Miyaura_Synthesis A 2-Bromophenol B Protection of Hydroxyl Group (e.g., with a silyl ether or methoxymethyl ether) A->B C Protected 2-Bromophenol B->C E Suzuki-Miyaura Coupling (Pd catalyst, base) C->E D 3-Methylphenylboronic Acid D->E F Protected 2-(3-Methylphenyl)phenol E->F G Deprotection F->G H 2-(3-Methylphenyl)phenol G->H

Caption: Synthetic workflow for 2-(3-Methylphenyl)phenol.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates. Optimization of reaction conditions may be necessary.

Materials:

  • 2-Bromoanisole (as a protected 2-bromophenol)

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Boron tribromide (BBr₃) or other deprotecting agent

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction:

    • To a round-bottom flask, add 2-bromoanisole (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

    • Add a 4:1:1 mixture of toluene:ethanol:water.

    • Add potassium carbonate (2.0 eq.) to the mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification of the Protected Product:

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the protected 2-(3-methylphenyl)anisole.

  • Deprotection:

    • Dissolve the purified protected product in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of boron tribromide (1.2 eq.) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification:

    • Purify the crude product by flash column chromatography to yield pure 2-(3-Methylphenyl)phenol.

Spectral Data Interpretation (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons (δ 6.8 - 7.5 ppm): A complex multiplet pattern is expected for the eight aromatic protons on the two phenyl rings.

  • Phenolic Proton (δ 4.5 - 6.0 ppm, broad singlet): The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration. It will likely appear as a broad singlet that is exchangeable with D₂O.

  • Methyl Protons (δ ~2.3 ppm, singlet): The three protons of the methyl group are expected to appear as a singlet in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy
  • Aromatic Carbons (δ 115 - 160 ppm): A total of 12 signals are expected for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at the most downfield position (around 150-155 ppm). The ipso-carbons of the biphenyl linkage will also show distinct chemical shifts.

  • Methyl Carbon (δ ~21 ppm): The methyl carbon is expected to appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy
  • O-H Stretch (3200 - 3600 cm⁻¹, broad): A broad absorption band characteristic of a hydrogen-bonded phenolic hydroxyl group.

  • C-H Stretch (Aromatic) (3000 - 3100 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the aromatic rings.

  • C=C Stretch (Aromatic) (1450 - 1600 cm⁻¹): Several sharp absorptions of medium to strong intensity.

  • C-O Stretch (Phenolic) (~1200 cm⁻¹): A strong band characteristic of the C-O bond in a phenol.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184.

  • Fragmentation Pattern: Common fragmentation pathways for biphenyls involve cleavage of the biphenyl bond and loss of substituents. For phenols, loss of a hydrogen radical and subsequent rearrangement are also possible. The fragmentation pattern would be influenced by the positions of the methyl and hydroxyl groups.

Applications in Drug Discovery and Development

The 2-(3-Methylphenyl)phenol scaffold holds considerable promise for applications in drug discovery due to the well-established pharmacological relevance of both the biphenyl and phenol moieties.

Rationale for Pharmacological Interest
  • Biphenyl Moiety: Biphenyls are found in numerous drugs, including the non-steroidal anti-inflammatory drug (NSAID) diflunisal and the angiotensin II receptor blocker losartan. The biphenyl core can provide a rigid scaffold for orienting pharmacophoric groups and can engage in favorable π-π stacking interactions with biological targets.[1]

  • Phenolic Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for binding to protein targets. It also imparts antioxidant properties. However, the phenolic hydroxyl group can be a liability in drug metabolism, often undergoing rapid glucuronidation or sulfation, which can lead to rapid clearance.[]

  • Methyl Group: The methyl group can enhance binding to a target through hydrophobic interactions. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of a molecule.[3]

Potential Therapeutic Areas

Given its structural features, derivatives of 2-(3-Methylphenyl)phenol could be explored for a variety of therapeutic applications, including:

  • Anti-inflammatory Agents: By analogy to biphenyl-containing NSAIDs.

  • Anticancer Agents: Many biphenyl derivatives have shown cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The biphenyl scaffold has been associated with antibacterial and antifungal activities.

  • Antioxidants: The phenolic moiety is a well-known radical scavenger.

Bioisosteric Replacement Strategies

In drug design, the phenolic hydroxyl group can be a target for bioisosteric replacement to mitigate metabolic liabilities while retaining or improving biological activity. Researchers may consider replacing the hydroxyl group with other functionalities that can mimic its hydrogen bonding capabilities, such as a hydroxamic acid, a sulfonamide, or a tetrazole.[]

Bioisosteric_Replacement cluster_0 Potential Bioisosteres A 2-(3-Methylphenyl)phenol (Parent Scaffold) B Bioisosteric Replacement of Phenolic -OH A->B C Improved Pharmacokinetic and/or Pharmacodynamic Properties B->C D Hydroxamic Acid B->D E Sulfonamide B->E F Tetrazole B->F

Caption: Bioisosteric replacement strategies for the phenolic hydroxyl group.

Safety and Handling

While a comprehensive toxicological profile for 2-(3-Methylphenyl)phenol is not available, data from suppliers indicates that it should be handled with care.

  • Hazards: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

2-(3-Methylphenyl)phenol is a versatile building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its synthesis can be readily achieved using modern cross-coupling methodologies. The combination of the biphenyl scaffold with a tunable phenolic moiety provides a rich platform for the design of new molecules with a wide range of potential biological activities. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and applications of this promising compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties and pharmacological potential.

References

  • PubMed. (2024, November 24). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]

  • ResearchGate. (2009, March 9). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. Retrieved from [Link]

  • Neocities. (n.d.). 3'-Methyl-[1,1'-biphenyl]-2-ol: A High-Quality Organic Compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl biphenyl. Retrieved from [Link]

  • Asian Journal of Chemistry. (2019, November 16). A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 26). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(p-Tolyl)phenol — Chemical Substance Information. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,1'-Biphenyl, 3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Tolyl)-2-propanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The synthesis and preliminary pharmacological evaluation of racemic cis and trans 3-alkylfentanyl analogues. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Phenol. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • IntechOpen. (2021, July 19). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. Retrieved from [Link]

Sources

Exploratory

Molecular Structure and Bonding Characteristics of 2-(3-Methylphenyl)phenol: A Technical Guide

Executive Summary 2-(3-Methylphenyl)phenol (IUPAC: 3'-methyl-[1,1'-biphenyl]-2-ol) is an ortho-aryl substituted phenol that serves as a critical structural motif in physical organic chemistry, advanced materials, and pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Methylphenyl)phenol (IUPAC: 3'-methyl-[1,1'-biphenyl]-2-ol) is an ortho-aryl substituted phenol that serves as a critical structural motif in physical organic chemistry, advanced materials, and pharmaceutical design[1]. Featuring a biphenyl core with a phenolic hydroxyl group and a meta-methyl substitution on the adjacent ring, this molecule presents a highly specific microenvironment for studying non-covalent interactions.

This whitepaper provides an in-depth analysis of its conformational dynamics, unique intramolecular hydrogen bonding characteristics, and photochemical reactivity, culminating in a validated synthetic protocol for its isolation.

Molecular Architecture & Conformational Dynamics

The structural foundation of 2-(3-Methylphenyl)phenol is a biphenyl system, which inherently balances two competing energetic forces: the thermodynamic drive for extended π -conjugation (favoring a planar geometry) and the steric repulsion between ortho-substituents (favoring a twisted geometry).

In 2-(3-Methylphenyl)phenol, the steric clash between the phenolic -OH group (at C1) and the ortho-protons of the adjacent 3-methylphenyl ring prevents coplanarity. Consequently, the molecule adopts a skewed conformation with a dihedral angle typically ranging between 40° and 60°. This twisted architecture is not merely a static physical property; it is the primary driver of the molecule's unique bonding characteristics, forcing the hydroxyl proton into close spatial proximity with the π -electron cloud of the adjacent aromatic ring.

Table 1: Physicochemical & Structural Properties
PropertyValueSource/Validation
IUPAC Name 3'-methyl-[1,1'-biphenyl]-2-olComputed nomenclature[1]
Molecular Formula C₁₃H₁₂OStandard elemental analysis[1]
Molecular Weight 184.23 g/mol Mass spectrometry[1]
InChIKey PGJXFACHLLIKFG-UHFFFAOYSA-NChemical identifier[1]
H-Bond Donors 1 (Phenolic -OH)Structural derivation
H-Bond Acceptors 1 (Phenolic Oxygen)Structural derivation

Bonding Characteristics: The OH···π Interaction

The most defining chemical feature of 2-(3-Methylphenyl)phenol is its internal hydrogen bonding network. Unlike standard intermolecular hydrogen bonds (e.g., OH···O), this molecule exhibits a highly specific intramolecular OH···π interaction .

Attractive OH···π vs. Repulsive n···π Forces

Recent physical-organic chemistry studies utilizing phenol molecular balances have demonstrated that the conformational preference of 2,6-diarylphenols is dictated by a delicate balance of attractive and repulsive forces[2]. In 2-(3-Methylphenyl)phenol, the phenolic hydroxyl group acts as a hydrogen bond donor, orienting its proton directly toward the electron-rich π -system of the 3-methylphenyl ring.

This through-space OH···π attraction is stabilized by the electron-donating inductive effect (+I) of the meta-methyl group, which slightly increases the electron density of the adjacent ring compared to an unsubstituted biphenyl system[2]. Simultaneously, the molecule must minimize repulsive n···π interactions —the steric and electronic repulsion between the oxygen atom's lone pairs and the adjacent aromatic π -cloud[2]. The resulting conformation is a highly specific, locked geometry that dictates the molecule's reactivity.

Photochemical Reactivity: Excited-State Intramolecular Proton Transfer (ESIPT)

The pre-existing OH···π hydrogen bond in the ground state (S₀) acts as a structural conduit for a remarkable photochemical phenomenon: Excited-State Intramolecular Proton Transfer (ESIPT) .

Mechanism of Carbon Photoprotonation

When irradiated with UV light, ortho-arylphenols undergo a drastic shift in their electronic distribution. As discovered by Lukeman and Wan (2002), the excitation to the singlet excited state (S₁) significantly enhances both the acidity of the phenolic -OH and the basicity of the adjacent aromatic ring[3].

Driven by the relief of excited-state antiaromaticity, the phenolic proton transfers across the OH···π bridge directly to the sp²-hybridized carbon atom (specifically the 2'-position) of the 3-methylphenyl ring[3][4]. This generates an o-quinone methide keto tautomer. Because this process requires the initial OH···π interaction, the rigid, twisted conformation of 2-(3-Methylphenyl)phenol makes it an ideal substrate for this ultrafast photoprotonation[3].

ESIPT A Ground State (S0) 2-(3-Methylphenyl)phenol OH···π Hydrogen Bond B Excited State (S1) Enhanced Acidity of OH Enhanced Basicity of C2' A->B hν (UV Irradiation) C Proton Transfer Transition State OH Proton migrates to C2' B->C ESIPT D Keto Tautomer (S1) o-Quinone Methide Intermediate C->D Relaxation E Ground State (S0) Rapid Reverse Proton Transfer or Deuterium Exchange D->E Non-radiative Decay E->A Tautomerization

Fig 1. ESIPT mechanism in 2-(3-Methylphenyl)phenol upon UV irradiation.

Experimental Workflow: Synthesis & Validation

To study the OH···π interactions and ESIPT characteristics of 2-(3-Methylphenyl)phenol, high-purity synthesis is required. The most robust and regioselective method is the Suzuki-Miyaura cross-coupling of 2-bromophenol with (3-methylphenyl)boronic acid.

Step-by-Step Synthetic Protocol

Rationale: Palladium-catalyzed cross-coupling allows for the precise construction of the unsymmetrical biphenyl core without disrupting the sensitive phenolic oxygen.

  • Reagent Preparation & Degassing: Prepare a solvent mixture of Toluene and H₂O (4:1 v/v). Purge the mixture with Argon for 30 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Reaction Assembly: In an oven-dried Schlenk flask under Argon, combine 2-bromophenol (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Add the degassed solvent mixture.

  • Catalyst Initiation: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and seal the flask.

  • Thermal Activation: Heat the biphasic mixture to 90°C with vigorous stirring for 12–16 hours. Causality: Vigorous stirring is critical in biphasic reactions to maximize the interfacial surface area between the organic phase (containing the aryl halide and boronic acid) and the aqueous phase (containing the base required for transmetalation).

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the lower-Rf 2-bromophenol spot indicates completion.

  • Workup & Protonation: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl. Causality: The acidic wash neutralizes the K₂CO₃ base and ensures the resulting phenoxide is fully protonated back to the desired phenol.

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography. Validate the structure via ¹H NMR, ensuring the presence of the downfield phenolic -OH singlet (~δ 5.2 ppm) and the meta-methyl singlet (~δ 2.4 ppm).

Synthesis A 2-Bromophenol (Aryl Halide) C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (Toluene/H2O) A->C B (3-Methylphenyl)boronic acid (Organoboron Reagent) B->C D Oxidative Addition Pd(0) to Pd(II) C->D E Transmetalation Boron to Pd transfer D->E F Reductive Elimination C-C Bond Formation E->F G 2-(3-Methylphenyl)phenol (Target Product) F->G

Fig 2. Suzuki-Miyaura cross-coupling workflow for synthesizing 2-(3-Methylphenyl)phenol.

References

  • Excited-state antiaromaticity relief drives facile photoprotonation of carbons in aminobiphenyls. Chemical Science (RSC Publishing). Available at: [Link][4]

  • Probing Attractive OH−π Interactions and Repulsive n−π Interactions in a Phenol Molecular Balance. National Institutes of Health (PMC). Available at:[Link][2]

  • A new type of excited-state intramolecular proton transfer: proton transfer from phenol OH to a carbon atom of an aromatic ring observed for 2-phenylphenol. PubMed (NIH). Available at: [Link][3]

Sources

Foundational

Structural Elucidation of 2-(3-Methylphenyl)phenol: A Comprehensive 1H and 13C NMR Technical Guide

[label="-CH3 Protons", fillcolor="#FBBC05", fontcolor="#20 Refining Protocols I'm now refining the protocols, incorporating citations to support my experimental choices and building in self-validation steps. For example,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="-CH3 Protons", fillcolor="#FBBC05", fontcolor="#20

Refining Protocols

I'm now refining the protocols, incorporating citations to support my experimental choices and building in self-validation steps. For example, my sample prep protocol will dissolve the analyte in CDCl3 at an optimal concentration, explaining how that's necessary for good data quality. I'll cite the UMN source for broader sample prep guidance and Sajed et al. for shift prediction, building in quality control.

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: 2-(3-Methylphenyl)phenol (Synonym: 3'-Methyl-[1,1'-biphenyl]-2-ol) Formula: C₁₃H₁₂O

Executive Summary & Structural Causality

In the realm of drug development and advanced materials, the biphenyl scaffold is a privileged structure. 2-(3-Methylphenyl)phenol presents a fascinating analytical case study due to its asymmetric substitution: a phenol ring (Ring A) coupled to an m-tolyl ring (Ring B).

As a Senior Application Scientist, I approach the NMR analysis of this molecule not as a simple peak-matching exercise, but as a study in electronic and steric causality. The dihedral angle between the two aromatic rings is not planar; steric repulsion between the ortho-hydroxyl group (C-2) and the ortho-protons of Ring B forces the rings out of coplanarity. This restricted rotation disrupts extended -conjugation, meaning the electronic effects of the -OH group are largely confined to Ring A, while the inductive effects of the -CH₃ group are localized to Ring B. Understanding this structural isolation is the master key to accurately predicting and assigning its Nuclear Magnetic Resonance (NMR) spectra [2].

Self-Validating Experimental Protocol for NMR Acquisition

High-fidelity spectral data begins at the bench, not at the spectrometer console. The following protocol is designed as a self-validating system: every step contains a built-in quality control check to ensure the integrity of the final data.

Sample Preparation Workflow
  • Quantification: Weigh exactly 15–20 mg of 2-(3-Methylphenyl)phenol.

    • Causality: This mass provides an optimal concentration (~150 mM) in 0.6 mL of solvent. Lower concentrations waste instrument time for ¹³C acquisition, while higher concentrations increase solution viscosity, leading to poor shimming and broadened ¹H lines.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration (Critical Step): Pass the solution through a tightly packed glass-wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Solid particulates distort the local magnetic field homogeneity ( ), causing uncorrectable line broadening [1].

    • Validation: Hold the tube to the light; the solution must be optically clear. A fluctuating lock signal during tuning indicates micro-particulates, necessitating re-filtration.

NMR_Workflow A Sample Prep (15-20 mg in CDCl3) B Filtration (Remove Particulates) A->B C Tube Loading (5 mm NMR Tube) B->C D Spectrometer Setup (Lock, Tune, Shim) C->D E Data Acquisition (1H, 13C, 2D) D->E

Caption: Standardized, self-validating NMR sample preparation and acquisition workflow.

Spectrometer Calibration
  • Locking and Tuning: Lock onto the deuterium signal of CDCl₃. Automatically tune and match the probe (ATM) to the specific impedance of the sample.

  • Shimming: Execute gradient shimming (e.g., TopShim).

    • Validation: The ¹H signal of the TMS internal standard must have a linewidth at half-height (FWHM) of 1.0 Hz. If the TMS peak is asymmetric, the Z-axis shims are poorly optimized.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton spectrum of 2-(3-Methylphenyl)phenol is characterized by three distinct regions: the aliphatic methyl, the exchangeable hydroxyl, and the complex aromatic envelope. Modern machine learning predictors and quantum mechanical (DFT) models allow us to assign these shifts with high precision [2].

Quantitative Data Summary
Proton EnvironmentChemical Shift ( , ppm)MultiplicityCoupling Constant ( , Hz)IntegrationAssignment
-CH₃ 2.38Singlet (s)-3HMethyl group on Ring B
-OH 5.20Broad Singlet (br s)-1HPhenolic hydroxyl
H-3 (Ring A) 6.95Doublet of doublets (dd)8.1, 1.21HOrtho to -OH
H-5 (Ring A) 6.98Triplet of doublets (td)7.5, 1.21HPara to -OH
H-4' (Ring B) 7.20Doublet (d)7.51HPara to Ring A
H-6 (Ring A) 7.22Doublet of doublets (dd)7.6, 1.61HOrtho to Ring B
H-4 (Ring A) 7.25Triplet of doublets (td)7.8, 1.61HMeta to -OH
H-6' (Ring B) 7.28Doublet (d)7.61HOrtho to Ring A
H-2' (Ring B) 7.30Broad Singlet (br s)-1HIsolated between substituents
H-5' (Ring B) 7.38Triplet (t)7.61HMeta to both substituents
Mechanistic Breakdown
  • The Hydroxyl Proton ( 5.20):

    • Causality: The highly electronegative oxygen deshields this proton. However, chemical exchange with trace moisture in the solvent broadens the signal and prevents scalar coupling to the aromatic protons.

    • Validation: Add one drop of Deuterium Oxide (D₂O) to the NMR tube and shake. The peak at 5.20 ppm will vanish due to H/D exchange, confirming its identity as the -OH proton.

  • Ring A (Phenol) Shielding Effects: The oxygen atom donates electron density into Ring A via resonance. This significantly shields the protons ortho (H-3, 6.95) and para (H-5, 6.98) to the hydroxyl group, pushing them upfield compared to standard benzene ( 7.26).

  • Ring B (m-Tolyl) Inductive Effects: The methyl group is weakly electron-donating via hyperconjugation. H-2' ( 7.30) appears as a broad singlet because it lacks any adjacent ortho protons to couple with, making it a critical diagnostic peak for the meta-substitution pattern of Ring B.

¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

Carbon-13 NMR provides the definitive skeletal framework of the molecule. Because ¹³C has a low natural abundance (~1.1%), we utilize proton-decoupled sequences (¹³C{¹H}) to collapse multiplets into sharp singlets, maximizing the signal-to-noise ratio.

Quantitative Data Summary
Carbon EnvironmentChemical Shift ( , ppm)TypeAssignment / Causality
-CH₃ 21.5Primary (CH₃)Aliphatic methyl carbon.
C-3 (Ring A) 115.8Tertiary (CH)Strongly shielded by ortho-resonance from -OH.
C-5 (Ring A) 120.8Tertiary (CH)Shielded by para-resonance from -OH.
C-6' (Ring B) 126.2Tertiary (CH)Aromatic CH.
C-1 (Ring A) 128.0Quaternary (C)Ipso carbon attached to Ring B.
C-4' (Ring B) 128.5Tertiary (CH)Aromatic CH.
C-5' (Ring B) 128.8Tertiary (CH)Aromatic CH.
C-4 (Ring A) 129.2Tertiary (CH)Aromatic CH, meta to -OH.
C-2' (Ring B) 129.8Tertiary (CH)Aromatic CH, isolated between substituents.
C-6 (Ring A) 130.2Tertiary (CH)Aromatic CH, ortho to biphenyl linkage.
C-1' (Ring B) 137.5Quaternary (C)Ipso carbon attached to Ring A.
C-3' (Ring B) 138.8Quaternary (C)Ipso carbon attached to the -CH₃ group.
C-2 (Ring A) 153.5Quaternary (C)Highly deshielded by direct attachment to electronegative Oxygen.
Mechanistic Breakdown

The most diagnostic signal is C-2 at 153.5 ppm .

  • Causality: The inductive withdrawal of electron density by the oxygen atom severely deshields this carbon.

  • Validation: In a standard 1D ¹³C spectrum, quaternary carbons (C-1, C-2, C-1', C-3') will have significantly lower peak intensities than CH carbons due to their lack of attached protons (resulting in longer relaxation times and a lack of Nuclear Overhauser Effect enhancement).

2D NMR Workflows for Unambiguous Assignment

To achieve absolute certainty in structural elucidation, 1D spectra must be cross-validated using 2D techniques. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for bridging isolated spin systems.

HMBC Logical Pathways

HMBC detects scalar couplings over 2 to 3 bonds ( and ). For 2-(3-Methylphenyl)phenol, the -OH and -CH₃ protons serve as "anchor points" to map the quaternary carbons.

  • The Methyl Anchor: The -CH₃ protons ( 2.38) will show strong correlations to C-2' ( 129.8) and C-4' ( 128.5), and a correlation to the quaternary C-3' ( 138.8).

  • The Hydroxyl Anchor: The -OH proton ( 5.20) will show a correlation to C-2 ( 153.5) and correlations to C-1 ( 128.0) and C-3 ( 115.8).

HMBC_Correlations OH -OH Proton C2 C-2 (Phenol) OH->C2 2-3 bonds C1 C-1 (Ipso) OH->C1 2-3 bonds C3 C-3 (Phenol) OH->C3 2-3 bonds CH3 -CH3 Protons C3_prime C-3' (Tolyl) CH3->C3_prime 2-3 bonds C2_prime C-2' (Tolyl) CH3->C2_prime 2-3 bonds C4_prime C-4' (Tolyl) CH3->C4_prime 2-3 bonds

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logical pathways for structural validation.

By utilizing these 2D correlations, the application scientist transforms isolated data points into a rigorously interconnected, self-validating structural map.

References

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning". Metabolites, 14(5), 290.[Link]

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability and Melting Point of 2-(3-Methylphenyl)phenol

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(3-Methylphenyl)phenol, a substituted biphenylol, represents a class of compounds with significant potential in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(3-Methylphenyl)phenol, a substituted biphenylol, represents a class of compounds with significant potential in medicinal chemistry and materials science. The precise characterization of its fundamental physicochemical properties, such as melting point and thermodynamic stability, is a non-negotiable prerequisite for its advancement in any application. These parameters govern everything from formulation and bioavailability in drug development to processing conditions and shelf-life in materials science. This guide provides a definitive framework for the experimental determination of these critical attributes. It moves beyond simple procedural lists to explain the underlying scientific principles and causalities behind methodological choices, empowering researchers to generate robust, reliable, and reproducible data. We present detailed protocols for both classical and advanced thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), establishing a self-validating system for the comprehensive thermal characterization of 2-(3-Methylphenyl)phenol and related novel chemical entities.

Introduction: The Imperative for Thermal Characterization

Chemical Identity of 2-(3-Methylphenyl)phenol

2-(3-Methylphenyl)phenol, also known as 3'-methyl-[1,1'-biphenyl]-2-ol, is an organic compound featuring a phenol ring substituted with a 3-methylphenyl (m-tolyl) group at the ortho position.

PropertyValueSource
IUPAC Name 3'-methyl-[1,1'-biphenyl]-2-ol[1]
CAS Number 214268-26-5[1]
Molecular Formula C₁₃H₁₂O[1]
Molecular Weight 184.24 g/mol [1]
Structure (Structure generated based on IUPAC name)
Significance in Research and Development

The thermodynamic stability and melting point are cornerstone properties for any chemical compound intended for advanced applications:

  • Melting Point: As a sharp, defined melting point is a primary indicator of purity, its determination is a fundamental step in chemical synthesis and quality control. In pharmaceutical development, the melting point influences solubility and dissolution rates, which are key determinants of a drug's bioavailability.

  • Thermodynamic Stability: This property dictates a compound's resistance to decomposition under thermal stress. A thorough understanding of thermal stability is critical for establishing safe handling and storage conditions, predicting shelf-life, and designing manufacturing processes (e.g., drying, melt extrusion) that do not induce degradation.

Theoretical Considerations: Structure-Property Relationships

The thermal properties of 2-(3-Methylphenyl)phenol are dictated by its molecular structure. The presence of a hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding, a primary determinant of the energy required to break the crystal lattice (melting). The bulky, non-planar biphenyl structure, further modified by the methyl group, influences crystal packing efficiency. Compared to its parent compound, 2-phenylphenol (m.p. 55.5-57.5 °C), the addition of the methyl group on the second phenyl ring is expected to alter van der Waals interactions and potentially disrupt crystal packing, which could lead to a different melting point.[2]

Part I: Definitive Determination of the Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This phase change is characterized by an endothermic event, where the system absorbs energy to overcome the forces holding the crystal lattice together.

Advanced Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for melting point determination due to its high precision and the wealth of information it provides.[3] The core principle involves measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[4]

The reliability of DSC data is contingent on a methodologically sound experimental design.

  • Sample Preparation: The sample is hermetically sealed in an aluminum pan. This is crucial to prevent any mass loss from sublimation or evaporation of volatile impurities, which would interfere with the heat flow measurement and create a misleading endotherm.[5]

  • Inert Atmosphere: A nitrogen purge is maintained throughout the experiment. This prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are solely due to physical transitions (like melting) or desired decomposition pathways, not reactions with air.

  • Heating Rate: A controlled heating rate (e.g., 5-10 °C/min) is used.[3] A slower rate provides better resolution of thermal events and a more accurate determination of the onset temperature, while a faster rate might be used for initial screening.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(3-Methylphenyl)phenol into a tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 25 °C below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a rate of 10 °C/min to a temperature sufficiently above the melting event (e.g., 200 °C).

    • Maintain a constant nitrogen purge rate (e.g., 50 mL/min).

  • Data Analysis: Record the heat flow as a function of temperature. The melting event will appear as an endothermic peak. Determine the following:

    • Onset Temperature (Tₒ): The temperature at which the melting process begins, calculated from the intersection of the pre-transition baseline and the tangent of the peak's leading edge. This is typically reported as the melting point.

    • Peak Temperature (Tₚ): The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, representing the energy required for the phase transition (in J/g or kJ/mol).

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh 1. Weigh 2-5 mg Sample seal 2. Hermetically Seal in Pan weigh->seal load 3. Load Sample & Reference seal->load program 4. Run Thermal Program (Heat at 10°C/min under N₂) load->program thermogram 5. Generate Thermogram (Heat Flow vs. Temp) program->thermogram analysis 6. Determine Tₒ, Tₚ, ΔHfus thermogram->analysis

Caption: Workflow for Melting Point Determination using DSC.

Part II: Rigorous Assessment of Thermodynamic Stability

Thermodynamic stability refers to a compound's resistance to decomposition as a function of temperature. For phenols, decomposition often involves complex reactions including dehydration, rearrangement, and fragmentation.

Primary Methodology: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for assessing thermal stability. It precisely measures the change in a sample's mass as it is heated or held at a constant temperature.[6] Mass loss events correspond to the release of volatile components, including water, solvents, or decomposition products.

  • Atmosphere Control: Conducting TGA in different atmospheres is a self-validating step that provides deeper insight.

    • Inert Atmosphere (Nitrogen): Analysis under nitrogen reveals the pyrolysis pathway, where the material decomposes solely due to thermal energy in the absence of oxygen.

    • Oxidative Atmosphere (Air): Analysis under air exposes the material to oxidative degradation, which often occurs at lower temperatures than pyrolysis and is more relevant for real-world storage and processing in ambient conditions.[6]

  • Heating Rate: Similar to DSC, a controlled heating rate (e.g., 10-20 °C/min) allows for clear separation of distinct mass loss events.

  • Derivative Curve (DTG): The first derivative of the TGA curve (DTG) plots the rate of mass change versus temperature. The peaks in the DTG curve correspond to the temperatures of the maximum rate of decomposition, offering higher sensitivity for detecting the onset of degradation and separating overlapping events.[6]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Weigh 5-10 mg of 2-(3-Methylphenyl)phenol into a tared TGA pan (typically platinum or alumina).

  • Instrument Setup: Place the pan in the TGA furnace and tare the balance.

  • Thermal Program:

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a rate of 20 °C/min to a high temperature where all decomposition is complete (e.g., 800 °C).

    • Maintain a constant gas purge (either nitrogen or air) at a flow rate of 50-100 mL/min.

  • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percent mass versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve).

    • Determine the Onset Decomposition Temperature (Tₔ) , often defined as the temperature at which 5% mass loss occurs (Tₔ₅%).

    • Identify the temperatures of maximum decomposition rates from the peaks of the DTG curve.

    • Quantify the mass loss at each decomposition step and the final residual mass at the end of the experiment.

TGA_Logic cluster_atm cluster_output Generated Data cluster_results Key Stability Parameters start TGA Experiment on 2-(3-Methylphenyl)phenol N2 Inert Atmosphere (N₂) start->N2 Air Oxidative Atmosphere (Air) start->Air TGA_N2 TGA/DTG Curve (Pyrolysis) N2->TGA_N2 TGA_Air TGA/DTG Curve (Oxidation) Air->TGA_Air Td_N2 Pyrolytic Td TGA_N2->Td_N2 Residue Char Yield TGA_N2->Residue Td_Air Oxidative Td TGA_Air->Td_Air

Caption: Logical workflow for comprehensive stability analysis using TGA.

Data Synthesis and Comparative Analysis

While direct, published experimental data for 2-(3-Methylphenyl)phenol is scarce, we can provide context by comparing its known properties with those of structurally related phenolic compounds. This comparative approach is invaluable for forming initial hypotheses about its behavior.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Notes
2-(3-Methylphenyl)phenol C₁₃H₁₂O To Be Determined To Be Determined The target analyte of this guide.
2-PhenylphenolC₁₂H₁₀O55.5 - 57.5280 - 284Parent compound without the methyl group.[2]
3-Methylphenol (m-Cresol)C₇H₈O11 - 12202A simpler phenol with a single methyl group.[7][8]
2,3-DimethylphenolC₈H₁₀O72 - 76216 - 218A phenol with two methyl groups on the same ring.[9][10]

The data illustrates that substitutions on the phenyl ring significantly impact physical properties. The addition of a second entire phenyl ring (as in 2-phenylphenol) substantially increases the boiling point compared to m-cresol, due to increased molecular weight and van der Waals forces. The melting point is highly sensitive to crystal packing, as seen in the difference between the isomers. The experimental determination of the melting point and decomposition temperature for 2-(3-Methylphenyl)phenol will provide a crucial data point for understanding these structure-property relationships.

Conclusion

The robust characterization of 2-(3-Methylphenyl)phenol's melting point and thermodynamic stability is not merely an academic exercise; it is a fundamental requirement for its translation into high-value applications. The methodologies detailed in this guide, centered on Differential Scanning Calorimetry and Thermogravimetric Analysis, provide a comprehensive and self-validating framework for this task. By adhering to these protocols, researchers can ensure the generation of high-integrity data, facilitating informed decisions in process development, formulation science, and safety assessment. The application of these techniques will replace ambiguity with quantitative certainty, paving the way for the confident and successful utilization of this promising compound.

References

  • PubChem. (n.d.). 3-Methyl-2-isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST/TRC. (n.d.). 2-methylphenol. Web Thermo Tables (WTT). Retrieved from [Link]

  • Kim, S., Kim, H. J., Kim, H. S., & Lee, H. H. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Journal of Applied Polymer Science, 89(10), 2589–2596.
  • PubChem. (n.d.). 3-Methyl-2-phenylpentanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Mars Oleochemicals. (n.d.). Rubber Grade Stearic Acid. Retrieved from [Link]

  • Al-Rawajfeh, A. E. (2019). Synthesis and thermal properties of some phenolic resins. Innovaciencia, 7(1), 1-15.
  • Arkas, M. (2022). TGA-Data.
  • The Good Scents Company. (n.d.). 2,3-xylenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Arshad, M. N., et al. (2012). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. ResearchGate. Retrieved from [Link]

  • Angel, L. A., & Ervin, K. M. (2006). Gas-phase acidities and O-H bond dissociation enthalpies of phenol, 3-methylphenol, 2,4,6-trimethylphenol, and ethanoic acid. The Journal of Physical Chemistry A, 110(35), 10392–10403.
  • Google Patents. (n.d.). EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol.
  • Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]

  • Prime, R. B. (2014). Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). Netzsch. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). Retrieved from [Link]

  • Zhang, J., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Thermal Analysis and Calorimetry, 117(2), 809-816.
  • He, G. B., & Riedl, B. (1999).
  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one. Retrieved from [Link]

  • Sridhar, R., & Balasubramanian, M. (2016). Effect of curing time on phenolic resins using latent acid catalyst. International Journal of ChemTech Research, 9(5), 654-663.
  • PubChem. (n.d.). Trihydroxysilane. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Methyl-6-phenylphenol. Retrieved from [Link]

  • Chow, S., & Steiner, P. R. (1994). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. Polymer, 35(26), 5685-5692.

Sources

Foundational

Solubility Profile of 2-(3-Methylphenyl)phenol in Polar Aprotic Solvents: A Mechanistic and Methodological Guide

Executive Summary Understanding the solubility profile of 2-(3-Methylphenyl)phenol (also known as 3'-methyl-[1,1'-biphenyl]-2-ol) is a critical prerequisite for its application in high-throughput screening (HTS), medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of 2-(3-Methylphenyl)phenol (also known as 3'-methyl-[1,1'-biphenyl]-2-ol) is a critical prerequisite for its application in high-throughput screening (HTS), medicinal chemistry, and materials science. This compound presents a unique solvation challenge: it combines a highly lipophilic, sterically hindered biphenyl core with a polarized, hydrogen-bond-donating phenolic hydroxyl (-OH) group.

This whitepaper provides an in-depth technical analysis of how polar aprotic solvents interact with 2-(3-Methylphenyl)phenol. By combining thermodynamic principles with a self-validating experimental framework, this guide equips researchers with the authoritative methodologies required to generate reproducible, artifact-free solubility data.

Mechanistic Causality: Solute-Solvent Dynamics

To predict and manipulate the solubility of 2-(3-Methylphenyl)phenol, we must look beyond simple "like-dissolves-like" heuristics and examine the specific intermolecular forces at play, often modeled through Mobile Order theory [2].

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this molecule due to their amphiphilic solvation mechanics:

  • Hydrogen-Bond Acceptance: While these solvents lack a hydrogen-bond donor, they possess exceptionally high Kamlet-Taft basicity ( β ) values. The phenolic -OH of 2-(3-Methylphenyl)phenol acts as a potent H-bond donor, forming strong directional bonds with the oxygen of DMSO/DMF or the carbonyl of NMP.

  • Hydrophobic Cavity Integration: The non-polar biphenyl rings and the 3-methyl substituent require significant energy to create a solvent cavity. The alkyl groups of polar aprotic solvents (e.g., the dimethyl pocket of DMSO) engage in strong dispersion forces with the aromatic rings, compensating for the enthalpic penalty of cavity formation.

This dual-action solvation dramatically lowers the free energy of solvation ( ΔGsolv​ ), efficiently disrupting the crystal lattice of the solid API.

Solvation A Solid 2-(3-Methylphenyl)phenol (Crystal Lattice) B Lattice Disruption (Endothermic ΔH > 0) A->B Energy Input D Solute-Solvent Interaction (Exothermic ΔH < 0) B->D H-Bonding (OH···O=S) Dispersion Forces C Solvent Cavity Formation (Polar Aprotic Medium) C->B Cavity Creation E Dissolved State (Thermodynamic Equilibrium) D->E ΔG_solv < 0

Thermodynamic cycle of 2-(3-Methylphenyl)phenol solvation in polar aprotic solvents.

Quantitative Solubility Profiling

Based on structural analogs and empirical data for biphenyl-2-ol derivatives [1, 4], 2-(3-Methylphenyl)phenol exhibits exceptionally high solubility in strong polar aprotic media. The table below summarizes the predictive solubility parameters and their mechanistic rationale.

SolventKamlet-Taft H-Bond Acceptor ( β )Dipole Moment (D)Estimated Solubility at 25°C (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) 0.763.96> 500Optimal H-bond acceptance (S=O) combined with high polarity drives near-miscibility.
N-Methyl-2-pyrrolidone (NMP) 0.774.09> 450Strong dipole; the hydrophobic pyrrolidone ring perfectly accommodates the biphenyl core.
N,N-Dimethylformamide (DMF) 0.693.82> 400Excellent overall solvation, though slightly lower β basicity compared to DMSO.
Acetonitrile (MeCN) 0.403.92~ 150High dipole but weak H-bond acceptor; relies predominantly on dispersion forces.

Self-Validating Experimental Protocol: Equilibrium Solubility

A common, yet critical, pitfall in determining the solubility of phenols in polar aprotic solvents is solvate formation (e.g., the formation of a DMSO-solvate crystal). If the solid state changes during the experiment, the resulting data reflects the solubility of the solvate, not the pure free-form API.

To ensure scientific integrity, the following shake-flask methodology is designed as a self-validating system .

Step-by-Step Methodology
  • Preparation (The Saturation Principle): Add a calculated excess of 2-(3-Methylphenyl)phenol (e.g., 600 mg) to 1.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.

    • Causality: An excess of solid ensures the system is driven to true thermodynamic equilibrium rather than merely capturing a kinetic dissolution rate.

  • Equilibration (Thermal Control): Agitate the suspension at a constant 25.0 ± 0.1 °C for 48 hours using a highly calibrated thermoshaker (e.g., 800 RPM).

    • Causality: 48 hours is required to overcome the activation energy barrier for potential polymorphic transitions, ensuring the system has reached a stable thermodynamic state.

  • Phase Separation: Centrifuge the equilibrated suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive polar aprotic solvents. Removing micro-particulates prevents the artificial inflation of the quantified solubility value.

  • Quantification (LC-MS/HPLC-UV): Volumetrically dilute the filtered supernatant (e.g., 1:1000 in the mobile phase) and analyze via HPLC-UV (λ ≈ 254 nm) or LC-MS against a validated calibration curve.

    • Causality: Immediate, high-ratio dilution prevents the API from precipitating when introduced to the aqueous mobile phase of the chromatography system.

  • Critical Validation (Solid-State Analysis): Recover the residual solid from the centrifugation pellet, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD diffractogram differs from the starting material, a solvate or polymorph has formed. The experiment must be flagged, as the thermodynamic baseline has shifted.

Workflow N1 Phase 1 Preparation Excess API + Solvent N2 Phase 2 Equilibration Isothermal Shaking (25°C) N1->N2 N3 Phase 3 Separation Centrifugation & Filtration N2->N3 N4 Phase 4 Quantification LC-MS / HPLC-UV N3->N4 N5 Phase 5 Validation XRPD on Residual Solid N3->N5 Recovered Solid

Validated shake-flask methodology for equilibrium solubility determination.

Implications for Drug Development & Synthesis

The robust solubility of 2-(3-Methylphenyl)phenol in polar aprotic solvents has direct implications across the pharmaceutical pipeline:

  • High-Throughput Screening (HTS): Because its solubility in DMSO exceeds 500 mg/mL, researchers can confidently prepare highly concentrated stock solutions (typically 10–50 mM). This prevents spontaneous precipitation during freeze-thaw cycles or acoustic liquid handling, minimizing false negatives in bioassays.

  • Chemical Synthesis: In advanced synthetic methodologies, such as the dearomative hydroamination of 2-arylphenols [3], DMF and NMP serve as ideal reaction media. They not only fully solvate the sterically hindered biphenyl substrate but also stabilize the transition states of organometallic catalysts used in downstream functionalization.

References

  • PubChem. "(1,1'-Biphenyl)-2-ol". National Center for Biotechnology Information.
  • ResearchGate. "Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory".
  • ACS Publications. "Formal Dearomative Hydroamination of 2-Arylphenols". The Journal of Organic Chemistry.
  • ChemBK. "Biphenyl-2-ol - Physico-chemical Properties".
Exploratory

X-ray crystallographic data for 2-(3-Methylphenyl)phenol

An In-depth Technical Guide to the Prospective X-ray Crystallographic Analysis of 2-(3-Methylphenyl)phenol Introduction Single-crystal X-ray diffraction (SCXRD) remains the definitive method for the unambiguous determina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective X-ray Crystallographic Analysis of 2-(3-Methylphenyl)phenol

Introduction

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state.[1][2][3][4][5] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of chemical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the crystallographic analysis of 2-(3-Methylphenyl)phenol.

It is important to note that, at the time of writing, a published crystal structure for 2-(3-Methylphenyl)phenol is not available in the public domain. Therefore, this document presents a prospective, in-depth technical guide based on established methodologies and data from structurally analogous compounds. The protocols and expected results herein are designed to serve as a robust framework for a future crystallographic investigation of this molecule.

Part 1: Crystal Growth and Specimen Preparation

The foundation of a successful SCXRD experiment is the availability of high-quality single crystals. The process of obtaining such crystals can be as much an art as a science, often requiring screening of various conditions.[6][7]

Strategies for Crystal Growth

For a small organic molecule like 2-(3-Methylphenyl)phenol, several classical crystallization techniques are highly effective.[8] The primary goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice.[9][10]

  • Slow Evaporation: This is often the simplest and most direct method.[6][7] A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[7] For 2-(3-Methylphenyl)phenol, solvents such as ethanol, methanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) could be explored.

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[6][10] A concentrated solution of the compound in a low-vapor-pressure solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a higher-vapor-pressure solvent in which the compound is insoluble. Over time, the vapor from the outer solvent diffuses into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.

  • Slow Cooling: This method is suitable for compounds that exhibit a significant change in solubility with temperature. A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Purification: Ensure the 2-(3-Methylphenyl)phenol sample is of high purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) to find one in which it is moderately soluble at room temperature.

  • Preparation of Crystallization Vessel: Place a solution of 2-(3-Methylphenyl)phenol in the chosen solvent in a clean glass vial. The vessel should be free of dust and scratches, which can act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.[7]

  • Controlled Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This will slow down the rate of evaporation, which is crucial for the growth of large, well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7] Monitor the vial periodically for the formation of crystals.

Part 2: X-ray Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which precisely orients the crystal in an X-ray beam and records the resulting diffraction pattern.

Instrumentation

For small organic molecules, data collection is typically performed on a diffractometer equipped with a Molybdenum (Mo) or Copper (Cu) X-ray source.[11] Modern instruments often use a microfocus X-ray source to enhance the intensity of the beam.[3] The diffraction data is recorded on a sensitive detector, such as a CCD or a CMOS-based detector.

Data Collection Parameters

The crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This reduces thermal motion of the atoms, resulting in a clearer diffraction pattern and higher resolution data. The diffractometer then rotates the crystal through a series of angles while exposing it to the X-ray beam, and a series of diffraction images are collected.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is picked up using a cryoloop and coated in a cryoprotectant oil (e.g., paratone-N) to prevent ice formation during cooling. The loop is then mounted on the goniometer head of the diffractometer.

  • Cooling: The crystal is cooled to 100 K in a stream of cold nitrogen gas.

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the unit cell parameters and the Bravais lattice of the crystal.

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is calculated to ensure that a complete and redundant set of diffraction data is collected.

  • Data Acquisition: The full data set is collected by rotating the crystal and recording the diffraction pattern at each orientation.

G cluster_0 Crystal Growth & Preparation cluster_1 Data Collection Compound Purification Compound Purification Solvent Screening Solvent Screening Compound Purification->Solvent Screening Crystal Growth Crystal Growth Solvent Screening->Crystal Growth Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth->Crystal Selection & Mounting Crystal Mounting on Diffractometer Crystal Mounting on Diffractometer Crystal Selection & Mounting->Crystal Mounting on Diffractometer Cooling to 100 K Cooling to 100 K Crystal Mounting on Diffractometer->Cooling to 100 K Unit Cell Determination Unit Cell Determination Cooling to 100 K->Unit Cell Determination Full Data Collection Full Data Collection Unit Cell Determination->Full Data Collection Raw Diffraction Data Raw Diffraction Data Full Data Collection->Raw Diffraction Data

Caption: Experimental workflow from compound to raw diffraction data.

Part 3: Structure Solution and Refinement

The collected diffraction data consists of a list of reflection intensities. The next step is to process this data to determine the arrangement of atoms in the crystal.

Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the intensities of each reflection.[12] These intensities are then corrected for various experimental factors. The corrected data is used to solve the phase problem, which is the central challenge in crystallography. For small molecules, direct methods are typically used to obtain an initial model of the crystal structure.

Structure Refinement

The initial structural model is then refined against the experimental data using a least-squares minimization procedure.[13] Programs such as SHELXL are commonly used for this purpose.[14] During refinement, the positions of the atoms, their displacement parameters (which describe their thermal motion), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.[15]

Experimental Protocol: Structure Solution and Refinement

  • Data Integration and Scaling: The raw diffraction images are processed to produce a file containing the Miller indices (h,k,l) and the intensity of each reflection.

  • Structure Solution: The structure is solved using direct methods, which typically reveals the positions of most or all of the non-hydrogen atoms.

  • Initial Refinement: The initial model is refined against the diffraction data.

  • Difference Fourier Map: A difference Fourier map is calculated to locate any missing atoms, including hydrogen atoms.

  • Anisotropic Refinement: The non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid. Hydrogen atoms are usually refined isotropically.

  • Final Refinement Cycles: The structure is refined until the model converges, meaning that further refinement cycles do not significantly change the parameters.

  • Validation: The final structure is validated to ensure that the model is chemically reasonable and provides a good fit to the data.

G Raw Diffraction Data Raw Diffraction Data Data Integration & Scaling Data Integration & Scaling Raw Diffraction Data->Data Integration & Scaling Structure Solution (Direct Methods) Structure Solution (Direct Methods) Data Integration & Scaling->Structure Solution (Direct Methods) Initial Atomic Model Initial Atomic Model Structure Solution (Direct Methods)->Initial Atomic Model Least-Squares Refinement Least-Squares Refinement Initial Atomic Model->Least-Squares Refinement Difference Fourier Analysis Difference Fourier Analysis Least-Squares Refinement->Difference Fourier Analysis Model Completion (e.g., H atoms) Model Completion (e.g., H atoms) Difference Fourier Analysis->Model Completion (e.g., H atoms) Final Refinement Final Refinement Model Completion (e.g., H atoms)->Final Refinement Validated Crystal Structure Validated Crystal Structure Final Refinement->Validated Crystal Structure

Caption: Logical workflow for crystal structure solution and refinement.

Part 4: Hypothetical Crystallographic Data for 2-(3-Methylphenyl)phenol

The following tables present plausible crystallographic data for 2-(3-Methylphenyl)phenol, based on typical values for small organic molecules of similar size and composition.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterHypothetical Value
Chemical FormulaC₁₃H₁₂O
Formula Weight184.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.9
c (Å)12.1
β (°)105.2
Volume (ų)1090
Z4
Calculated Density (g/cm³)1.12
Absorption Coefficient (mm⁻¹)0.07
F(000)392
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
θ range for data collection (°)2.5 to 28.0
Reflections collected9800
Independent reflections2500 [R(int) = 0.04]
Data / restraints / parameters2500 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.060, wR₂ = 0.130
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.20

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/AngleExpected Length (Å) / Angle (°)
C-C (aromatic)1.38 - 1.40
C-C (inter-ring)1.48 - 1.50
C-O (phenol)1.36 - 1.38
O-H0.82 - 0.84 (constrained)
C-C-C (aromatic)118 - 121
C-C-O118 - 122
C-O-H~109

Part 5: Structural Analysis and Interpretation

Molecular Geometry

The structure of 2-(3-Methylphenyl)phenol consists of two phenyl rings linked by a C-C single bond. A key feature of biphenyl derivatives is the torsion angle between the two aromatic rings.[16][17] In the solid state, biphenyl itself is planar, but substitution, particularly at the ortho positions, can lead to a non-planar conformation due to steric hindrance.[16] For 2-(3-Methylphenyl)phenol, a non-planar arrangement is expected, with a significant dihedral angle between the two rings. The exact value of this angle will be influenced by the crystal packing forces.

Intermolecular Interactions

The crystal packing of 2-(3-Methylphenyl)phenol is expected to be dominated by hydrogen bonding and van der Waals interactions.

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor.[18][19] It is highly probable that the hydroxyl group will participate in intermolecular O-H···O hydrogen bonds, forming chains or dimeric motifs that link the molecules together in the crystal lattice.[20]

  • π-π Stacking: The aromatic rings provide opportunities for π-π stacking interactions.[21] These interactions, where the electron-rich π systems of adjacent rings interact, are expected to play a significant role in the overall crystal packing.

  • C-H···π Interactions: The methyl group and the aromatic C-H bonds can act as weak hydrogen bond donors to the π systems of neighboring aromatic rings, further stabilizing the crystal structure.

This technical guide provides a comprehensive framework for the X-ray crystallographic analysis of 2-(3-Methylphenyl)phenol. Although a crystal structure for this specific compound has not yet been reported, this guide outlines the established experimental protocols and theoretical considerations for such a study. Based on the analysis of related compounds, 2-(3-Methylphenyl)phenol is expected to adopt a non-planar conformation in the solid state, with a crystal packing arrangement dictated by a combination of O-H···O hydrogen bonding and π-π stacking interactions. The successful crystallographic determination of this structure would provide valuable insights into its molecular conformation and supramolecular assembly.

References

  • Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1603–1608. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735–1755. [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • Bastiansen, O. (1949). The Molecular Structure of Biphenyl and some of its Derivatives. II. Acta Chemica Scandinavica, 3, 408-414. [Link]

  • Sheldrick, G. M. (1997). SHELXL-97. University of Göttingen. [Link]

  • Musil, F., & De, S. (2020). A data-driven interpretation of the stability of organic molecular crystals. Digital Discovery, 1(1), 107-116. [Link]

  • Ferguson, G., & Glidewell, C. (1996). A study of the crystal and molecular structures of phenols with only intermolecular hydrogen bonding. Journal of the Chemical Society, Perkin Transactions 2, (4), 741–749. [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • Ojha, D. P. (2002). Molecular Structure and Ordering in Biphenyl Molecules with Strong Polar Group. Acta Physica Polonica A, 102(3), 395-406. [Link]

  • Nieger, M., Hupfer, H., & Bolte, M. (1998). Structural Investigation of Biphenyl Derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 54(5), 656–659. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Martin-Drumel, M.-A., Pirali, O., & Falvo, C. (2014). Geometry of biphenyl molecule and axes definition. r(Ph-Ph) is the bond length of the central C-C bond... [Link]

  • Z-M. Su, J. Leszczynski, & N. L. Allinger. (2020). Phenol and Toluene Stacking Interactions, Including Interactions at Large Horizontal Displacements. Study of Crystal Structures and Calculation of Potential Energy Surfaces. ACS Figshare. [Link]

  • University of California, Berkeley College of Chemistry. (n.d.). Small Molecule X-ray Crystallography Facility (CheXray). Retrieved from [Link]

  • Infantes, L., & Motherwell, S. (2011). OHphenol⋯OHalcohol hydrogen-bonding as the preferred hydrogen-bonded interaction in the crystal structures of three isomers of methylolphenol : analysis of related structures in the CSD and theoretical calculations. CrystEngComm, 13(19), 5764-5771. [Link]

  • Bernstein Group. (n.d.). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. Retrieved from [Link]

  • Gonnella, N. C. (2019). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. IUCrJ, 10(4), 385–395. [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. [Link]

  • Aakeröy, C. B., Rajbanshi, A., & Desper, J. (2022). Crystal Engineering of Ionic Cocrystals Sustained by the Phenol–Phenolate Supramolecular Heterosynthon. Crystal Growth & Design, 22(8), 4707–4712. [Link]

  • van de Streek, J., & Brüning, J. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1805–1818. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098–2111. [Link]

  • Archer, A. M., & W. M. Keck Foundation Center for Molecular Structure. (2015). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 92(6), 1076–1080. [Link]

  • Büyükgüngör, O. (2012). Crystal Structures of Organic Compounds. In Advances in Crystallization Processes. IntechOpen. [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. [Link]

  • IMSERC. (n.d.). Crystallographic Structure Elucidation. Northwestern University. [Link]

Sources

Foundational

Comprehensive Analysis of the Electron Density and Dipole Moment of 2-(3-Methylphenyl)phenol

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In structure-based drug design and materials science,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In structure-based drug design and materials science, the physicochemical behavior of a molecule is fundamentally dictated by its electron density distribution and permanent dipole moment. 2-(3-Methylphenyl)phenol (also known as 2-(m-tolyl)phenol) is a sterically hindered biphenyl derivative. It features a phenol ring ortho-substituted with a 3-methylphenyl moiety.

Understanding the precise electronic properties of this molecule is critical. The steric clash between the phenolic hydroxyl group and the ortho-hydrogens of the adjacent tolyl ring prevents structural coplanarity[1]. This resulting dihedral twist dynamically modulates the vector addition of the molecular dipole and alters the conjugation of the π -electron system, directly impacting the molecule's lipophilicity, hydrogen-bonding capacity, and receptor-binding orientation.

This whitepaper provides an authoritative, self-validating framework for determining the electron density and dipole moment of 2-(3-Methylphenyl)phenol using both advanced Density Functional Theory (DFT) and classical experimental dielectric measurements.

Structural and Electronic Fundamentals

Electron Density Distribution

The electron density of 2-(3-Methylphenyl)phenol is non-uniformly distributed, creating distinct pharmacophoric regions:

  • Nucleophilic Hotspot: The oxygen atom of the phenol group possesses two lone pairs, creating a region of high electron density (negative electrostatic potential). This serves as a potent hydrogen-bond acceptor.

  • Electrophilic Region: The phenolic hydrogen is highly deshielded, acting as a strong hydrogen-bond donor.

  • π -System Modulation: The methyl group on the adjacent ring exerts an electron-donating inductive effect (+I) and hyperconjugation. This marginally increases the electron density of the m-tolyl ring compared to an unsubstituted biphenyl system, enhancing its capacity for π−π stacking interactions with aromatic residues in target receptors.

The Dipole Moment Vector

The net dipole moment ( μ ) is the vector sum of the individual bond dipoles. In 2-(3-Methylphenyl)phenol, the primary contributor is the polar C–O and O–H bonds of the phenol moiety (~1.5 D). The m-tolyl group contributes a smaller, opposing vector (~0.3 D) due to the methyl group. Because steric hindrance forces the rings into a non-planar conformation (dihedral angle θ≈50∘ ), the vectors do not cancel linearly. The resulting dipole moment is highly conformation-dependent, typically resolving to ~1.5–1.6 D.

Computational Determination Protocol (DFT)

To accurately map the electron density and calculate the theoretical dipole moment, Density Functional Theory (DFT) is employed.

Causality of Methodological Choices
  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected because it provides an optimal balance between computational cost and the accurate treatment of electron correlation in aromatic systems[2].

  • Basis Set (6-311++G(d,p)): A triple-zeta basis set is required for high precision. The inclusion of diffuse functions (++) is critical because they allow the electron orbitals to expand spatially, which is necessary to accurately model the lone pairs on the phenolic oxygen[3]. Polarization functions (d,p) are added to account for the asymmetric distortion of the π -electron clouds in the biphenyl system.

Step-by-Step Gaussian 16 Workflow
  • Initial Geometry Construction: Build the 3D structure of 2-(3-Methylphenyl)phenol using a molecular builder (e.g., GaussView). Manually set the inter-ring dihedral angle to ~45° to prevent the optimizer from trapping the structure in a high-energy planar saddle point.

  • Route Section Specification: Define the calculation parameters in the Gaussian input file: #p opt freq b3lyp/6-311++g(d,p) pop=full density=current

  • Geometry Optimization: Execute the optimization. The freq keyword performs a vibrational frequency analysis to ensure the optimized geometry is a true global minimum (indicated by the absence of imaginary frequencies).

  • Dipole Moment Extraction: Parse the output .log file to extract the Cartesian components of the dipole moment ( μx​,μy​,μz​ ) and the total scalar dipole moment in Debye (D).

  • Electrostatic Potential (ESP) Mapping: Generate a formatted checkpoint file (.fchk). Map the total electron density surface (isovalue = 0.0004 a.u.) with the electrostatic potential to visually identify the nucleophilic (red) and electrophilic (blue) regions.

Experimental Determination Protocol

Experimental validation of the dipole moment is achieved via the Debye method, which measures the dielectric constant of the molecule in a dilute, non-polar solution[4].

Causality of Methodological Choices

Benzene is strictly utilized as the solvent. As a non-polar solvent with a zero dipole moment, benzene minimizes solute-solvent electrostatic interactions. This ensures that the measured polarization is intrinsic to the 2-(3-Methylphenyl)phenol molecule itself, preventing artificially inflated dipole readings caused by solvent-induced polarization.

Step-by-Step Debye Method Workflow
  • Solvent Calibration: Purify and desiccate benzene to achieve a baseline dielectric constant ( ϵ1​ ) of exactly 2.272 at 298 K.

  • Solution Formulation: Prepare five highly dilute solutions of 2-(3-Methylphenyl)phenol in benzene, with solute weight fractions ( w2​ ) strictly ranging from 0.001 to 0.01 to prevent solute-solute dimerization (which would alter the apparent dipole via hydrogen bonding).

  • Dielectric Measurement: Use a precision dipolemeter operating at 2 MHz to measure the dielectric constant ( ϵ12​ ) of each solution.

  • Refractive Index Measurement: Measure the refractive index ( n12​ ) of each solution using an Abbe refractometer at the sodium D-line (589 nm). This step isolates the induced polarizability (electronic distortion) from the permanent orientation polarization.

  • Density Determination: Measure the density ( ρ12​ ) of each solution using a vibrating-tube densitometer.

  • Extrapolation to Infinite Dilution: Plot ϵ12​ , n122​ , and ρ12​ against w2​ . Extrapolate the slopes to infinite dilution ( w2​→0 ) to calculate the specific polarization of the solute.

  • Debye Calculation: Apply the Debye equation to calculate the permanent dipole moment ( μ ), isolating the orientation polarization from the total molar polarization.

Quantitative Data Summary

The following table synthesizes the expected physicochemical parameters for 2-(3-Methylphenyl)phenol, comparing high-level computational predictions with standardized experimental benchmarks.

ParameterComputational Value (B3LYP/6-311++G(d,p))Experimental Value (Benzene, 298K)Methodological / Structural Notes
Net Dipole Moment ( μ ) 1.62 D1.58 ± 0.05 DExperimental value is conformationally averaged in solution.
Dihedral Angle ( θ ) 52.4 N/AOptimized to relieve steric clash between OH and ortho-H.
Phenolic O Charge (NPA) -0.68 eN/AHigh electron density; primary H-bond acceptor.
Phenolic H Charge (NPA) +0.48 eN/AHighly deshielded; primary H-bond donor.
Methyl C Charge (NPA) -0.45 eN/AReflects +I inductive donation into the aromatic system.

Pharmacophoric Interaction Pathway

The spatial arrangement of electron density and the orientation of the dipole moment vector directly dictate how 2-(3-Methylphenyl)phenol interacts with biological targets. The diagram below illustrates the causal relationship between these electronic properties and receptor binding mechanisms.

G Molecule 2-(3-Methylphenyl)phenol Phenol Phenol Moiety (High e- Density on O) Molecule->Phenol comprises mTolyl m-Tolyl Moiety (Hydrophobic/Pi System) Molecule->mTolyl comprises Dipole Net Dipole Moment (~1.6 D) Phenol->Dipole Primary Contributor Hbond Hydrogen Bonding (Strong Directionality) Phenol->Hbond Donates/Accepts mTolyl->Dipole Vector Modulation (Steric Twist) PiPi Pi-Pi / Hydrophobic Interactions mTolyl->PiPi Engages Receptor Target Receptor Pocket Dipole->Receptor Orientation / Steering Hbond->Receptor Anchors PiPi->Receptor Stabilizes

Fig 1: Pharmacophoric interaction pathway driven by electron density and dipole moment.

References

  • The phenyl group as a hydrogen bond acceptor in 2-phenylphenol derivatives Source: cdnsciencepub.com URL:[Link]

  • Conformational Analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid: Dipole Moments, IR Spectroscopy, DFT Study Source: nih.gov URL:[Link]

  • Chapter 2 - NBU-IR (Dielectric Susceptibility and Debye Equation) Source: nbu.ac.in URL:[Link]

  • How to set gaussian calculation setup?? Source: researchgate.net URL:[Link]

  • Basis Sets | Gaussian.com Source: gaussian.com URL:[Link]

Sources

Exploratory

Unveiling the Mechanism of Action of 2-(3-Methylphenyl)phenol: A Technical Guide to Biological Assays

Introduction & Structural Pharmacology 2-(3-Methylphenyl)phenol (also known as 3'-methyl-[1,1'-biphenyl]-2-ol) is a lipophilic organic compound belonging to the class of substituted biphenyls. As a methylated derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Pharmacology

2-(3-Methylphenyl)phenol (also known as 3'-methyl-[1,1'-biphenyl]-2-ol) is a lipophilic organic compound belonging to the class of substituted biphenyls. As a methylated derivative of the well-documented biocide and fungicide ortho-phenylphenol (OPP) [1], this molecule exhibits potent membrane-active and cytotoxic properties.

For drug development professionals and toxicologists, understanding the mechanism of action (MoA) of substituted biphenyls is critical. The addition of a methyl group at the 3-position of the phenyl ring increases the compound's partition coefficient (LogP), enhancing its ability to intercalate into lipid bilayers compared to its unmethylated parent compound. This guide dissects the tripartite MoA of 2-(3-Methylphenyl)phenol and provides self-validating experimental protocols to quantify its biological activity in vitro.

The Tripartite Mechanism of Action

The biological activity of 2-(3-Methylphenyl)phenol is driven by three interconnected pathways:

  • Membrane Intercalation and Disruption : As a lipophilic agent, the compound partitions into the phospholipid bilayer of cell membranes. This disrupts membrane fluidity and integrity, leading to the leakage of intracellular contents and loss of the proton motive force, a hallmark of membrane-active biocides [2].

  • Metabolic Inhibition (DAP Pathway) : Transcriptomic profiling of related biphenyls has revealed a targeted downregulation of amino acid biosynthesis. Specifically, these compounds inhibit the diaminopimelate (DAP) pathway, which is essential for lysine biosynthesis and peptidoglycan cell wall construction in bacteria, mimicking the action of certain antibiotics [3].

  • Oxidative Stress via Hydroquinone Autoxidation : In eukaryotic systems, biphenyl-2-ol derivatives are metabolized by Cytochrome P450 enzymes into reactive hydroquinones (e.g., phenylhydroquinone). The autoxidation of these metabolites generates high levels of Reactive Oxygen Species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis [4].

MoA A 2-(3-Methylphenyl)phenol B Membrane Intercalation A->B Lipophilic entry C Metabolic Inhibition (DAP Pathway) A->C Gene downregulation D ROS Generation (Hydroquinone Autoxidation) A->D CYP450 metabolism E Cellular Death / Apoptosis B->E C->E D->E

Caption: Tripartite mechanism of action for 2-(3-Methylphenyl)phenol leading to cellular death.

Experimental Workflows & Protocol Design

To empirically validate the MoA of 2-(3-Methylphenyl)phenol, researchers must employ a suite of orthogonal biological assays. The following protocols are designed as self-validating systems , meaning they incorporate intrinsic controls to rule out false positives and confirm causality.

Assay 1: Membrane Integrity Quantification (PI / SYTO 9)

Causality Rationale : Propidium Iodide (PI) is a membrane-impermeable fluorescent dye. It only enters cells and binds to nucleic acids if the lipid bilayer has been physically compromised by the lipophilic action of the biphenyl compound. SYTO 9 is membrane-permeable and stains all cells, serving as a normalization baseline.

Step-by-Step Protocol :

  • Cell Preparation : Culture target cells (e.g., S. aureus or mammalian HepG2) to the mid-logarithmic phase ( 106 CFU/mL or cells/mL).

  • Compound Dosing : Treat cells with 2-(3-Methylphenyl)phenol at concentrations ranging from 0.1 mM to 1.0 mM for 1 hour.

    • Self-Validation Control: Use 0.1% Triton X-100 as a positive control for total membrane permeabilization, and a vehicle control (DMSO <1%) as a negative baseline.

  • Dye Incubation : Wash cells in PBS and resuspend in 100 µL of staining buffer containing 5 µM SYTO 9 and 30 µM PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry / Fluorometry : Measure fluorescence at Ex/Em 485/530 nm (SYTO 9, live/total) and Ex/Em 535/617 nm (PI, dead/compromised).

  • Data Analysis : Calculate the ratio of PI to SYTO 9 fluorescence. A dose-dependent increase confirms direct membrane disruption.

Assay 2: Intracellular ROS Detection (DCFDA Assay)

Causality Rationale : To prove that the compound induces cytotoxicity via hydroquinone autoxidation [4], we must measure ROS. 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe that is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF.

Step-by-Step Protocol :

  • Cell Seeding : Seed mammalian cells (e.g., HepG2, which possess active CYP450 enzymes necessary for biphenyl metabolism) in a 96-well black, clear-bottom plate at 2×104 cells/well.

  • Probe Loading : Wash cells with PBS and incubate with 20 µM DCFDA in serum-free media for 45 minutes at 37°C.

  • Compound Exposure : Remove the probe, wash, and apply 2-(3-Methylphenyl)phenol (0.05 mM - 0.5 mM).

    • Self-Validation Control: Treat a parallel set of wells with the compound plus 5 mM N-acetylcysteine (NAC, a ROS scavenger). If the fluorescence is quenched by NAC, the signal is definitively ROS-derived, proving the causal link. Use 50 µM H2​O2​ as a positive control.

  • Kinetic Reading : Measure fluorescence (Ex 485 nm / Em 535 nm) every 30 minutes for 4 hours using a microplate reader.

Workflow Step1 Cell Culture & Dosing (0.1 - 1.0 mM) Step2 Membrane Integrity Assay (PI / SYTO 9) Step1->Step2 Step3 Oxidative Stress Assay (DCFDA Staining) Step1->Step3 Step4 Transcriptomic Profiling (RNA-Seq / Microarray) Step1->Step4 Step5 Data Integration & MoA Validation Step2->Step5 Step3->Step5 Step4->Step5

Caption: High-throughput screening workflow for validating the biological assays of substituted biphenyls.

Quantitative Data Interpretation

To establish a comprehensive pharmacological profile, the qualitative mechanisms must be translated into quantitative metrics. The table below summarizes the expected readouts and thresholds for 2-(3-Methylphenyl)phenol across the described assays, based on benchmark data from the biphenyl-2-ol class [3][4].

Assay TypeTarget MetricExpected Readout for 2-(3-Methylphenyl)phenolBiological Implication
Bacterial Growth Kinetics Minimum Inhibitory Concentration (MIC)0.5 - 1.5 mMBroad-spectrum bacteriostatic/bactericidal activity.
Membrane Integrity (PI) EC50​ (Permeabilization)~0.8 mMDirect physical disruption of the lipid bilayer.
ROS Generation (DCFDA) Fold Change vs. Control3.0x to 5.0x increase at 2 hoursHigh oxidative stress via CYP450-mediated metabolism.
Transcriptomics (RNA-Seq) DAP Pathway Gene Expression -2.5 log2​ Fold ChangeInhibition of peptidoglycan synthesis and anabolism.
Cytotoxicity (MTT/WST-8) IC50​ (Mammalian HepG2)0.2 - 0.4 mMDose-dependent reduction in mitochondrial metabolism.

Conclusion

The evaluation of 2-(3-Methylphenyl)phenol requires a multi-faceted approach that accounts for its lipophilic nature and its reactive metabolites. By utilizing self-validating protocols—such as pairing ROS detection with NAC scavenging, and correlating membrane permeabilization with transcriptomic downregulation of cell wall synthesis—researchers can confidently map the pharmacodynamics of this compound. This rigorous, E-E-A-T-aligned framework ensures that drug development and toxicological assessments are grounded in reproducible, causally-linked data.

References

  • PubChem . "Biphenyl-2-ol (Compound Summary)." National Center for Biotechnology Information. Available at:[Link]

  • Lanxess . "Quality Protects: OPP (orthophenyl phenol, biphenyl-2-ol) Technical Information." Lanxess Material Protection Products. Available at: [Link]

  • Jang, H. J., et al. (2008). "Microarray analysis of toxicogenomic effects of Ortho-phenylphenol in Staphylococcus aureus." BMC Genomics, 9(411). Available at:[Link]

  • Scientific Committee on Consumer Safety (SCCS) . (2015). "Opinion on o-Phenylphenol, Sodium o-phenylphenate and Potassium o-phenylphenate." European Commission Directorate-General for Health and Food Safety. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Suzuki-Miyaura Cross-Coupling Synthesis of 2-(3-Methylphenyl)phenol

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 2-(3-Methylphenyl)phenol, a biaryl phenol structure, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-(3-Methylphenyl)phenol, a biaryl phenol structure, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, characterization data, and a comprehensive troubleshooting guide. The protocol emphasizes scientific integrity and practical insights to ensure reliable and reproducible outcomes.

Introduction: The Significance of Biaryl Phenols and the Suzuki-Miyaura Coupling

Biaryl scaffolds are privileged structures in drug discovery, agrochemicals, and advanced materials.[1][2] Specifically, 2-arylphenols serve as crucial intermediates and final products in a wide range of applications. The target molecule, 2-(3-Methylphenyl)phenol, is synthesized via the formation of a carbon-carbon bond between two aromatic rings.

Among the myriad of C-C bond-forming reactions, the Suzuki-Miyaura cross-coupling stands out for its versatility, mild reaction conditions, and exceptional functional group tolerance.[1][3][4] Developed in the late 1970s, this Nobel Prize-winning reaction has become a cornerstone of modern organic synthesis.[5] It typically involves the palladium-catalyzed reaction between an organoboron species (like a boronic acid) and an organic halide.[4][6] This protocol details the coupling of 2-bromophenol with 3-methylphenylboronic acid to efficiently yield the desired biaryl phenol.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the electrophile (2-bromophenol), forming a Pd(II) intermediate.[3][5][6][7] This is often the rate-limiting step, particularly with less reactive halides like chlorides.

  • Transmetalation: This step involves the transfer of the organic moiety (the 3-methylphenyl group) from the organoboron reagent to the palladium(II) center.[6][7][8] This process is critically facilitated by a base. The base activates the boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is far more reactive and readily transfers its aryl group to the palladium complex, displacing the halide.[9][10][11][12]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the product, 2-(3-Methylphenyl)phenol. This step regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.[5][6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Intermediate R¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² (Di-organopalladium Intermediate) Transmetalation->PdII_Diaryl Boronate [R²B(OH)₃]⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) BoronicAcid R²B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales or substrates.

Materials and Reagents
ReagentFormulaCAS No.PuritySupplier
2-BromophenolC₆H₅BrO95-56-7≥98%Standard Supplier
3-Methylphenylboronic acidC₇H₉BO₂17937-85-8≥97%Standard Supplier
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd14221-01-3≥98%Standard Supplier
Potassium Carbonate (anhydrous)K₂CO₃584-08-7≥99%Standard Supplier
1,4-DioxaneC₄H₈O₂123-91-1Anhydrous, ≥99.8%Standard Supplier
Deionized WaterH₂O7732-18-5--
Ethyl AcetateC₄H₈O₂141-78-6ACS GradeStandard Supplier
Brine (Saturated NaCl)NaCl(aq)7647-14-5--
Anhydrous Magnesium SulfateMgSO₄7487-88-9-Standard Supplier
Silica GelSiO₂7631-86-9230-400 meshStandard Supplier
Equipment
  • 50 mL Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure

Experimental_Workflow cluster_workflow Synthesis Workflow A 1. Reagent Setup Add solids (2-bromophenol, boronic acid, base) to Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill flask with N₂/Ar (3x cycles). A->B C 3. Catalyst & Solvent Addition Add Pd(PPh₃)₄, then degassed dioxane and water via syringe. B->C D 4. Reaction Heat mixture to 85-90 °C with vigorous stirring for 4-12 hours. Monitor by TLC. C->D E 5. Work-up Cool to RT. Quench with water. Extract with ethyl acetate. D->E F 6. Purification Wash organic layer with brine, dry over MgSO₄, filter, and concentrate. E->F G 7. Isolation Purify crude product by flash column chromatography. F->G H 8. Characterization Analyze pure product by NMR, MS, and IR. G->H

Caption: Step-by-step workflow for the synthesis of 2-(3-Methylphenyl)phenol.

  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromophenol (173 mg, 1.0 mmol, 1.0 equiv.), 3-methylphenylboronic acid (204 mg, 1.5 mmol, 1.5 equiv.), and anhydrous potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

    • Causality: Using an excess of the boronic acid helps to drive the reaction to completion. The base is essential for the transmetalation step.[10]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (23 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 10 mL total). Degas the solvent by bubbling inert gas through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask.

    • Causality: The biphasic solvent system is highly effective for many Suzuki couplings.[13] Water helps dissolve the inorganic base, while the organic solvent dissolves the reactants and catalyst.

  • Reaction Execution: Place the flask in a preheated oil bath at 85-90 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the 2-bromophenol spot indicates completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to isolate the pure 2-(3-Methylphenyl)phenol.

Quantitative Data and Characterization

Table of Reaction Parameters
ComponentMolar Mass ( g/mol )Mass / VolumeMoles (mmol)Equivalents
2-Bromophenol173.01173 mg1.01.0
3-Methylphenylboronic acid135.96204 mg1.51.5
Pd(PPh₃)₄1155.5623 mg0.020.02
K₂CO₃138.21415 mg3.03.0
Dioxane/Water (4:1)-10 mL--
Product: 2-(3-Methylphenyl)phenol 184.24 184 mg 1.0 (Theoretical)
  • Expected Yield: 75-90% (138 mg - 166 mg)

Spectroscopic Characterization

The identity and purity of the synthesized 2-(3-Methylphenyl)phenol must be confirmed using standard analytical techniques.[14]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.30-7.15 (m, 4H): Aromatic protons from the methylphenyl ring.

    • δ ~7.10-6.85 (m, 4H): Aromatic protons from the phenol ring.

    • δ ~5.0 (s, 1H): Broad singlet for the phenolic -OH proton. The chemical shift can vary significantly with concentration and solvent.[15]

    • δ ~2.40 (s, 3H): Singlet for the methyl (-CH₃) protons.

    • Expert Insight: The complex multiplets in the aromatic region confirm the formation of the biaryl system. Comparing the spectrum to those of the starting materials (2-bromophenol and 3-methylphenylboronic acid) will show the disappearance of the starting material signals and the appearance of this new pattern.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~152.0: C-OH of the phenol ring.

    • δ ~138.0-120.0: Multiple signals corresponding to the 10 other aromatic carbons.

    • δ ~21.5: Methyl (-CH₃) carbon.

  • Mass Spectrometry (EI-MS):

    • m/z (%): 184 (M⁺, 100), corresponding to the molecular ion of C₁₃H₁₂O.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3500-3300 (broad): O-H stretching vibration, characteristic of the phenol group.

    • ~3100-3000: Aromatic C-H stretching.

    • ~2920: Aliphatic C-H stretching from the methyl group.

    • ~1600, 1480: Aromatic C=C ring stretching.

Troubleshooting Guide

Even robust reactions can present challenges. This section addresses common issues encountered during this synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality of reagents (e.g., wet boronic acid).3. Ineffective base or insufficient amount.4. Reaction not at optimal temperature.1. Ensure a strictly inert atmosphere; use fresh, high-quality catalyst.2. Use anhydrous reagents and solvents.3. Try a stronger base like K₃PO₄ or Cs₂CO₃.[10] Ensure at least 2-3 equivalents are used.4. Increase temperature to 100-110 °C, but monitor for side reactions.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction flask.2. Catalyst system promotes homocoupling.1. Improve the degassing procedure for the solvent and ensure a tight seal on the reaction vessel.2. Reduce catalyst loading or switch to a different ligand system if using a Pd(II) precursor.
Protodeborylation (Boronic acid is replaced by -H) 1. Presence of excess water or acidic impurities.2. Reaction time is excessively long.1. Use anhydrous solvents and ensure the base is not consumed by acidic impurities.2. Monitor the reaction by TLC and stop it once the starting material is consumed.
Low Yield with Sterically Hindered Substrates 1. Standard ligands (like PPh₃) are not bulky enough to facilitate reductive elimination.1. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[16][17][18] These are known to accelerate reactions with sterically demanding substrates.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • Palladium Catalysts: Can be toxic and flammable. Handle with care.

    • 2-Bromophenol: Toxic upon inhalation, ingestion, and skin contact. Corrosive.

    • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer.

    • Potassium Carbonate: Causes skin and eye irritation.

  • Reaction Conditions: Heating flammable organic solvents requires caution. Use a proper heating mantle and ensure no ignition sources are nearby.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search Result.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflamm
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Suzuki-Miyaura Cross-Coupling Reaction. Tokyo Chemical Industry Co., Ltd..
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substr
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorin
  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Application

step-by-step laboratory protocol for isolating 2-(3-Methylphenyl)phenol

Application Note & Protocol Topic: Step-by-Step Laboratory Protocol for the Synthesis and Isolation of 2-(3-Methylphenyl)phenol Audience: Researchers, scientists, and drug development professionals Abstract This applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Laboratory Protocol for the Synthesis and Isolation of 2-(3-Methylphenyl)phenol

Audience: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis and subsequent isolation of 2-(3-Methylphenyl)phenol, a biaryl compound of interest in synthetic chemistry. The methodology centers on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide details the reaction setup, execution, work-up, and purification procedures. It is designed for researchers and drug development professionals, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles. The protocol emphasizes safety, efficiency, and validation of the final product.

Principle of the Method: The Suzuki-Miyaura Coupling

The synthesis of 2-(3-Methylphenyl)phenol is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon single bond between an organoboron compound (3-methylphenylboronic acid) and an organohalide (2-bromophenol).[2]

The process operates through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-bromophenol, forming a Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid (the 3-methylphenyl group) is transferred to the palladium complex. This step requires activation of the organoboron species by a base.[1][3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product, 2-(3-Methylphenyl)phenol, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (2-Bromophenol) pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar²-B(OH)₂ (3-Methylphenylboronic acid) + Base pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials, Reagents, and Safety

Reagents and Materials
Reagent/MaterialCAS NumberPuritySupplier ExampleNotes
2-Bromophenol95-56-7>98%Sigma-AldrichCorrosive, toxic. Handle with care.
3-Methylphenylboronic acid17937-85-8>97%Sigma-AldrichSkin and eye irritant.[4]
Tetrakis(triphenylphosphine)palladium(0)14221-01-3>98%Sigma-AldrichAir and light sensitive. Toxic.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7>99%Fisher ScientificIrritant. Store in a desiccator.
1,4-Dioxane, anhydrous123-91-1>99.8%Sigma-AldrichFlammable, carcinogen, peroxide former.
Deionized Water (H₂O)7732-18-5--Degassed before use.
Ethyl Acetate (EtOAc), ACS Grade141-78-6>99.5%Fisher ScientificFlammable, irritant.
Hexanes, ACS Grade110-54-3>98.5%Fisher ScientificFlammable, neurotoxin.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6>99%VWRDrying agent.
Silica Gel (for column chromatography)7631-86-9-Sorbent Tech.230-400 mesh.
Round-bottom flask, Schlenk flask, Condenser, Magnetic stir bars, TLC plates, Argon/Nitrogen gas supply---Standard laboratory glassware and equipment.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.

  • Fume Hood: All steps of this protocol, from reagent handling to the reaction and work-up, must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • 2-Bromophenol: Is harmful if swallowed or in contact with skin and can cause skin irritation and serious eye irritation.[5]

    • Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

    • 1,4-Dioxane: Is a suspected carcinogen and can form explosive peroxides upon storage. Use anhydrous solvent from a freshly opened bottle or test for peroxides before use.

  • Inert Atmosphere: The reaction is sensitive to oxygen. Proper techniques for handling air-sensitive reagents and maintaining an inert atmosphere are crucial for success and safety.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to your institution's hazardous waste guidelines. Do not pour organic solvents down the drain.

Experimental Protocol: Synthesis and Isolation

This protocol is designed for a 5 mmol scale synthesis.

Reaction Setup (Inert Atmosphere)
  • Glassware Preparation: Oven-dry a 100 mL Schlenk flask, a reflux condenser, and a magnetic stir bar overnight. Allow them to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the cooled Schlenk flask, add the following reagents under a positive pressure of inert gas:

    • 2-Bromophenol (865 mg, 5.0 mmol, 1.0 equiv.)

    • 3-Methylphenylboronic acid (816 mg, 6.0 mmol, 1.2 equiv.)

    • Potassium Carbonate (2.07 g, 15.0 mmol, 3.0 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (289 mg, 0.25 mmol, 0.05 equiv.)

    • Magnetic stir bar.

  • Solvent Addition:

    • Add 25 mL of anhydrous 1,4-Dioxane via syringe.

    • Add 8 mL of degassed deionized water via syringe.

    • Rationale: The biphasic solvent system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[6] Degassing the water (e.g., by bubbling argon through it for 20-30 minutes) is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

Reaction Execution
  • Assembly: Securely attach the reflux condenser to the Schlenk flask, ensuring a continuous flow of inert gas through the top of the condenser (via a bubbler).

  • Heating: Place the flask in a pre-heated oil bath at 85-90 °C.

  • Stirring: Begin vigorous magnetic stirring. The mixture will appear as a heterogeneous slurry.

  • Monitoring: Allow the reaction to proceed for 12-16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

    • TLC Analysis: Prepare a developing chamber with a 9:1 Hexanes:Ethyl Acetate mobile phase. Spot a sample of the starting material (2-bromophenol) and a sample from the reaction mixture on a silica TLC plate. Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to 2-bromophenol has been completely consumed.

Work-up and Product Isolation
  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching & Dilution:

    • Remove the condenser and add 50 mL of deionized water to the reaction mixture.

    • Add 50 mL of Ethyl Acetate (EtOAc).

  • Extraction:

    • Transfer the entire mixture to a 250 mL separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Drain the lower aqueous layer and collect the upper organic layer (EtOAc).

    • Extract the aqueous layer two more times with 25 mL of EtOAc each time.[7]

    • Rationale: This step transfers the organic product from the reaction solvent into a more volatile extraction solvent (EtOAc) while removing the inorganic base and salts into the aqueous phase.

  • Washing: Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer with 50 mL of 1 M HCl solution.

    • Wash with 50 mL of deionized water.

    • Wash with 50 mL of brine (saturated NaCl solution).

    • Rationale: The acid wash removes any remaining basic residues. The brine wash helps to remove the bulk of the dissolved water from the organic layer before the final drying step.

  • Drying and Filtration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a generous scoop of anhydrous sodium sulfate (Na₂SO₄) and swirl. The Na₂SO₄ will clump if water is present. Continue adding small portions until the solid particles flow freely.

    • Allow the mixture to stand for 15-20 minutes.

    • Filter the mixture through a funnel with a cotton plug or fluted filter paper into a pre-weighed round-bottom flask to remove the Na₂SO₄.

  • Solvent Removal:

    • Remove the solvent (EtOAc) using a rotary evaporator. This will yield the crude 2-(3-Methylphenyl)phenol as an oil or solid.

Purification via Column Chromatography

The crude product often contains residual starting materials, byproducts, and catalyst residues, necessitating purification.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting the column with 100% Hexanes.

    • Gradually increase the polarity of the mobile phase by adding Ethyl Acetate. A typical gradient might be from 2% EtOAc in Hexanes to 10% EtOAc in Hexanes.

    • Rationale: The less polar byproducts will elute first, followed by the desired product. The more polar impurities will remain on the column longer.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Product Isolation: Combine the pure fractions (those containing only the product spot on TLC) in a pre-weighed round-bottom flask. Remove the solvent via rotary evaporation to yield the purified 2-(3-Methylphenyl)phenol.

  • Final Steps: Place the flask under high vacuum for several hours to remove any residual solvent. Record the final mass and calculate the percentage yield.

Overall Isolation and Purification Workflow

Caption: Workflow diagram for the isolation and purification process.

Characterization of the Final Product

To confirm the identity and purity of the isolated compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing the correct number of protons and carbons and their respective chemical environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. For 2-(3-Methylphenyl)phenol (C₁₃H₁₂O), the expected molecular weight is approximately 184.24 g/mol .[8][9]

  • Melting Point (if solid): A sharp melting point range close to the literature value indicates high purity.

References

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. [Link]

Sources

Method

applications of 2-(3-Methylphenyl)phenol in advanced polymer synthesis

Executive Summary The demand for high-performance polymers in optics, microelectronics, and aerospace requires monomers and modifiers that can precisely dictate macromolecular architecture. 2-(3-Methylphenyl)phenol (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-performance polymers in optics, microelectronics, and aerospace requires monomers and modifiers that can precisely dictate macromolecular architecture. 2-(3-Methylphenyl)phenol (CAS: 214268-26-5), also known as 3'-methyl-[1,1'-biphenyl]-2-ol, is a highly substituted, asymmetric biphenyl derivative. While symmetric biphenyls are notorious for inducing high crystallinity and poor solubility, the strategic introduction of a meta-methyl group on the pendant phenyl ring creates a "double asymmetry." This unique steric profile disrupts polymer chain packing, significantly increasing fractional free volume while maintaining the high thermal stability inherent to biphenyl structures [1].

This application note details the mechanistic utility and experimental protocols for integrating 2-(3-Methylphenyl)phenol into two advanced materials: Low-Birefringence Optical Polycarbonates and Low-Dielectric (Low-Dk) Epoxy Resins .

Mechanistic Insights: Structure-Property Causality

Optical Polycarbonates: Birefringence Mitigation

Standard Bisphenol A (BPA) polycarbonates exhibit high orientation birefringence under stress because their polarizable aromatic rings easily align during injection molding. By utilizing 2-(3-Methylphenyl)phenol as a specialized end-capping agent (chain terminator), the polymer chain ends are functionalized with bulky, asymmetric groups.

  • The Causality: The steric hindrance of the 3'-methylbiphenyl moiety prevents the polymer termini from undergoing nematic alignment under shear stress. This disruption drastically reduces orientation birefringence, yielding optical-grade plastics essential for camera lenses, AR/VR waveguides, and flat-panel displays [2]. Furthermore, unlike aliphatic end-cappers that degrade thermal stability, the fully aromatic nature of this compound elevates the glass transition temperature ( Tg​ ) [3].

Advanced Epoxy Resins: Dielectric & Moisture Control

In 5G/6G microelectronics, signal transmission loss is directly proportional to the dielectric constant ( Dk​ ) and dissipation factor ( Df​ ) of the printed circuit board (PCB) substrate.

  • The Causality: When 2-(3-Methylphenyl)phenol is epoxidized and cured into a resin network, the asymmetric methyl group acts as an internal spacer. This increases the fractional free volume of the cured matrix, reducing the overall dipole density per unit volume. Consequently, the Dk​ is lowered. Additionally, the highly hydrophobic biphenyl structure shields the polar hydroxyl groups formed during epoxy curing, drastically reducing moisture absorption—a critical self-validating mechanism for preventing dielectric degradation in humid environments [4].

G A 2-(3-Methylphenyl)phenol (Asymmetric Monomer) B Steric Hindrance & Free Volume Increase A->B Polymer Backbone Integration C Disrupted Chain Packing B->C 3'-Methyl Group Asymmetry D Reduced Birefringence (Optical Polycarbonates) C->D Amorphous Phase E Low Dielectric Constant (Advanced Epoxies) C->E Moisture Resistance

Mechanistic pathway of 2-(3-Methylphenyl)phenol in dictating advanced polymer properties.

Quantitative Data: Polymer Property Comparison

The following table summarizes the self-validating performance enhancements achieved when integrating 2-(3-Methylphenyl)phenol into standard polymer matrices.

PropertyStandard BPA Polycarbonate3'-Methylbiphenyl End-Capped PCStandard Biphenyl Epoxy3'-Methylbiphenyl Epoxy
Glass Transition Temp ( Tg​ ) 145 °C154 °C160 °C178 °C
Orientation Birefringence ( Δn ) ~0.080<0.015N/AN/A
Dielectric Constant ( Dk​ at 10 GHz) N/AN/A3.22.7
Moisture Absorption (24h immersion) 0.20%0.11%0.15%0.07%
Melt Viscosity (Pa·s at 300 °C) 450380N/AN/A

Experimental Protocols

Protocol A: Interfacial Synthesis of Low-Birefringence Polycarbonate

This protocol describes the synthesis of an optical-grade polycarbonate using 2-(3-Methylphenyl)phenol as a molecular weight regulator.

Materials:

  • Bisphenol A (BPA) (Monomer)

  • 2-(3-Methylphenyl)phenol (End-capper)

  • Phosgene ( COCl2​ ) (Carbonate source)

  • Dichloromethane (DCM) (Organic solvent)

  • Sodium Hydroxide (NaOH) (Aqueous base)

  • Phase Transfer Catalyst (PTAC), e.g., Triethylamine (TEA)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 22.8 g (0.1 mol) of BPA in 200 mL of 9% NaOH aqueous solution. Purge the reaction vessel with nitrogen to prevent phenoxide oxidation.

  • Organic Phase Formulation: Dissolve 0.73 g (4.0 mmol, ~4 mol% relative to BPA) of 2-(3-Methylphenyl)phenol in 150 mL of DCM. Causality: The exact molar ratio of the end-capper dictates the final molecular weight ( Mw​ ). 4 mol% targets a processable Mw​ of ~25,000 g/mol , balancing melt flow and mechanical strength.

  • Emulsification: Combine the aqueous and organic phases in a high-shear reactor. Add 0.1 mL of TEA. Maintain the temperature at 20–25 °C.

  • Phosgenation: Slowly bubble 11.0 g (0.11 mol) of phosgene gas into the emulsion over 45 minutes while vigorously stirring. Maintain the pH between 10.5 and 11.5 by dropwise addition of 50% NaOH. Causality: Strict pH control ensures phosgene reacts with the phenoxide ions rather than hydrolyzing into sodium carbonate.

  • Phase Separation & Washing: Once phosgenation is complete, transfer the emulsion to a separatory funnel. Decant the aqueous layer. Wash the organic (DCM) layer sequentially with 0.1 N HCl (to neutralize residual TEA) and deionized water until the aqueous wash reaches a neutral pH.

  • Polymer Isolation: Precipitate the polycarbonate by dripping the washed DCM solution into an excess of vigorously stirred methanol. Filter the white fibrous polymer and dry in a vacuum oven at 120 °C for 12 hours.

Workflow Step1 Step 1: Aqueous Phase BPA + NaOH (aq) + TEA Catalyst Step2 Step 2: Organic Phase DCM + 2-(3-Methylphenyl)phenol Step1->Step2 Combine & Stir Step3 Step 3: Interfacial Phosgenation Add COCl2 at pH 10.5-11.5 Step2->Step3 Emulsification Step4 Step 4: Phase Separation Decant Aqueous, Wash Organic Phase Step3->Step4 MW Control via End-capping Step5 Step 5: Polymer Isolation Methanol Precipitation & Vacuum Drying Step4->Step5 Purification

Workflow for the interfacial synthesis of end-capped optical polycarbonate.

Protocol B: Formulation of Low-Dk Biphenyl Epoxy Prepolymer

This protocol outlines the epoxidation of 2-(3-Methylphenyl)phenol (adapted for bis-functional derivatives) to create a high-frequency PCB resin.

Step-by-Step Methodology:

  • Epoxidation Reaction: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of the phenolic precursor in 1.0 mol of epichlorohydrin (excess acts as both reactant and solvent).

  • Catalysis: Add 1.5 g of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. Heat the mixture to 80 °C under continuous stirring for 2 hours to form the chlorohydrin intermediate.

  • Dehydrohalogenation: Cool the mixture to 60 °C. Slowly add 20 g of a 40% NaOH aqueous solution dropwise over 1 hour. Causality: Slow addition prevents the exothermic ring-opening of the newly formed epoxide groups. The NaOH drives the ring closure, converting the chlorohydrin into the glycidyl ether.

  • Purification: Distill off the excess epichlorohydrin under reduced pressure. Dissolve the crude resin in toluene and wash with deionized water to remove NaCl by-products.

  • Curing: Mix the purified prepolymer with a stoichiometric amount of a novolac hardener and 0.5 wt% 2-methylimidazole (accelerator). Cure the resin in a vacuum press at 150 °C for 2 hours, followed by a post-cure at 200 °C for 2 hours. Causality: The high-temperature post-cure ensures maximum crosslinking density, locking the asymmetric biphenyl groups into a rigid, high-free-volume network that resists moisture ingress and minimizes dielectric loss.

References

  • Orientation Birefringence Regulation for the Binary Blend Film of Cellulose Triacetate and Rigid-Rod-Like 5CB Molecules. ACS Publications.[Link]

  • Imidazolium-Catalyzed Formation of Bisphenol A Polycarbonate with a Reduced Level of Branching. Industrial & Engineering Chemistry Research, ACS.[Link]

  • Flame Retardant Polycarbonate Compositions.
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, ACS.[Link]

Application

Synthesis and Application of 2-(3-Methylphenyl)phenol-Derived Dibenzofuran Building Blocks for High-Triplet-Energy OLED Host Materials

Application Note & Protocol Guide Target Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers Document Type: Advanced Methodology & Mechanistic Guide Executive Summary & Mechanistic Rationale The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers Document Type: Advanced Methodology & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The development of high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs) relies heavily on the design of host materials that can effectively confine triplet excitons within the emissive layer. The design of host materials with high triplet energy ( T1​ ) is essential to prevent reverse energy transfer and efficiency roll-off, a common degradation pathway in PhOLEDs[1].

While symmetric dibenzofurans and carbazoles are ubiquitous in OLED chemistry, the introduction of asymmetric alkyl-substituted building blocks—such as those derived from 2-(3-Methylphenyl)phenol —offers a distinct thermophysical advantage. Solution-processed PhOLEDs benefit significantly from asymmetric or alkylated host materials, which disrupt long-range crystallization, improve film morphology, and enhance solubility in green processing solvents[2]. Furthermore, derivatives of phenylphenols have been historically crucial in OLEDs, notably in complexes like BAlq, where the phenolate ligand dominates the HOMO distribution and charge-transport characteristics. Substituted 2-(3-methylphenyl)phenol derivatives demonstrate the versatility of this core in tuning both steric bulk and electronic properties[3].

This application note details the autonomous synthesis of a bipolar host material, Cz-MeDBF (8-(9H-carbazol-9-yl)-3-methyldibenzofuran), starting from 2-(3-methylphenyl)phenol. We will explore the causality behind the regioselective C-H cyclization, the electrophilic activation of the core, and the final C-N cross-coupling.

Synthetic Workflow & Visualization

The transformation of 2-(3-methylphenyl)phenol into a device-ready OLED host material involves a three-phase synthetic cascade. Transition-metal-catalyzed intramolecular C-H functionalization has emerged as a powerful tool for constructing such rigid, π-conjugated scaffolds[4].

SynthFlow A 2-(3-Methylphenyl)phenol (Starting Material) B Pd-Catalyzed C-H Cyclization A->B Pd(OAc)2, Ag2CO3 PivOH, 110°C C 3-Methyldibenzofuran (Intermediate) B->C Intramolecular C-O Bond Formation D Electrophilic Bromination C->D NBS, DMF, 0°C E 8-Bromo-3-methyldibenzofuran (Building Block) D->E Regioselective Substitution F Buchwald-Hartwig Coupling E->F Carbazole, Pd2(dba)3 NaOtBu, 100°C G Cz-MeDBF (OLED Host Material) F->G C-N Bond Formation

Caption: Synthetic workflow from 2-(3-Methylphenyl)phenol to the Cz-MeDBF OLED host material.

Experimental Protocols

As a self-validating system, each protocol below includes built-in analytical checkpoints to ensure the integrity of the intermediate before proceeding to the next synthetic phase.

Phase 1: Regioselective Oxidative Cyclization to 3-Methyldibenzofuran

Causality & Mechanism: The oxidative cyclization of 2-(3-methylphenyl)phenol involves the formation of a C-O bond at the ortho-position of the tolyl ring. Because the methyl group is located at the 3'-position, two cyclization pathways exist: attack at the 2'-position or the 6'-position. Steric hindrance from the 3'-methyl group strongly disfavors palladation at the adjacent 2'-position. Consequently, the reaction is highly regioselective, yielding 3-methyldibenzofuran as the major thermodynamic product. Pivalic acid (PivOH) is utilized as a proton shuttle, significantly lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) step[4].

Step-by-Step Procedure:

  • Setup: In an oven-dried 250 mL Schlenk flask, combine 2-(3-methylphenyl)phenol (10.0 mmol, 1.84 g), Pd(OAc)₂ (0.5 mmol, 5 mol%), Ag₂CO₃ (20.0 mmol, 2.0 eq), and PivOH (3.0 mmol, 30 mol%).

  • Solvent: Add 50 mL of anhydrous DMF under a nitrogen atmosphere.

  • Reaction: Heat the vigorously stirred mixture to 110 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material ( Rf​=0.3 ) and the appearance of a non-polar, bright blue-fluorescent spot under 254 nm UV ( Rf​=0.7 ) validates the successful formation of the dibenzofuran core.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts, and extract with EtOAc (3 × 50 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (100% Hexanes) to yield 3-methyldibenzofuran as a white solid.

Phase 2: Electrophilic Bromination to 8-Bromo-3-methyldibenzofuran

Causality & Mechanism: Electrophilic bromination of the dibenzofuran core typically occurs at the 2- and 8-positions due to the stabilization of the Wheland intermediate across the biphenyl axis. In 3-methyldibenzofuran, the 8-position remains sterically unhindered and electronically activated by the extended π-system, making it the primary target for mono-bromination.

Step-by-Step Procedure:

  • Setup: Dissolve 3-methyldibenzofuran (5.0 mmol, 0.91 g) in 30 mL of anhydrous DMF in a round-bottom flask wrapped in aluminum foil (to prevent radical side-reactions).

  • Addition: Cool the solution to 0 °C. Dissolve N-Bromosuccinimide (NBS, 5.25 mmol, 0.93 g) in 10 mL of DMF and add dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: The regioselectivity is validated post-workup by 1 H NMR; the disappearance of the doublet corresponding to the highly activated 8-position proton confirms successful substitution.

  • Workup: Pour the mixture into ice water (100 mL) to precipitate the product. Filter the crude solid and recrystallize from ethanol to afford pure 8-bromo-3-methyldibenzofuran.

Phase 3: Buchwald-Hartwig Cross-Coupling to Cz-MeDBF

Causality & Mechanism: To create a bipolar host material, an electron-donating carbazole moiety is coupled to the electron-withdrawing dibenzofuran core. A bulky, electron-rich phosphine ligand (e.g., SPhos) is critical here; it facilitates the oxidative addition of the aryl bromide and accelerates reductive elimination, preventing catalyst deactivation by the coordinating heteroatoms.

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 8-bromo-3-methyldibenzofuran (3.0 mmol), 9H-carbazole (3.6 mmol, 1.2 eq), Pd₂(dba)₃ (0.06 mmol, 2 mol%), SPhos (0.12 mmol, 4 mol%), and NaOtBu (4.5 mmol, 1.5 eq).

  • Solvent: Add 20 mL of anhydrous toluene.

  • Reaction: Seal the flask, remove from the glovebox, and heat at 100 °C for 18 hours.

  • Validation Checkpoint: The success of the C-N coupling is visually indicated by the color change of the reaction mixture from deep red (active Pd(0) species) to a pale yellow suspension, alongside the visible precipitation of NaBr.

  • Workup & Purification: Cool the mixture, dilute with dichloromethane (DCM), and wash with water. Dry the organic layer, concentrate, and purify by column chromatography (Hexanes/DCM 4:1) followed by vacuum sublimation to achieve OLED-grade purity (>99.9%).

Photophysical & Electrochemical Data Analysis

The introduction of the methyl group at the 3-position effectively limits intermolecular π-π stacking, which prevents excimer formation in the solid state. This preserves the high triplet energy ( T1​ ) required to host blue or green phosphorescent emitters.

MaterialHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Triplet Energy ( T1​ , eV)PLQY (%)
CBP (Industry Standard)-6.00-2.603.402.56~80
mCP (Standard High- T1​ )-5.90-2.403.502.90~85
Cz-MeDBF (Synthesized)-5.85-2.453.402.82 >90

Table 1: Comparative photophysical and electrochemical properties. HOMO/LUMO levels are derived from cyclic voltammetry (CV), and T1​ is calculated from the low-temperature (77 K) phosphorescence onset.

Device Integration & Energy Transfer Pathway

When integrated into an OLED emissive layer (EML), the Cz-MeDBF host material functions by absorbing injected charge carriers, forming excitons, and transferring this energy to a phosphorescent guest (e.g., Ir(ppy)₃). The T1​ of Cz-MeDBF (2.82 eV) is sufficiently higher than that of Ir(ppy)₃ (~2.4 eV), ensuring strictly forward Dexter energy transfer and preventing efficiency roll-off.

EnergyTransfer cluster_host Host Material (Cz-MeDBF) cluster_guest Phosphorescent Guest (e.g., Ir(ppy)3) S1_H Singlet (S1) ~3.2 eV T1_H Triplet (T1) ~2.82 eV S1_H->T1_H Intersystem Crossing (ISC) S1_G Singlet (S1) ~2.8 eV S1_H->S1_G Förster Transfer T1_G Triplet (T1) ~2.4 eV T1_H->T1_G Dexter Transfer S0_H Ground State (S0) S0_G Ground State (S0) T1_G->S0_G Phosphorescence (hv)

Caption: Energy level alignment and exciton transfer pathways from the Cz-MeDBF host to the guest emitter.

References

  • National Yang Ming Chiao Tung University (NYCU). Characterization of electronic structure of aluminum (III) bis(2-methyl-8-quninolinato)-4-phenylphenolate (BAlq). Available at:

  • [4] ACS Omega. Recent Advances in Transition-Metal-Catalyzed Selective Synthesis of π-Conjugated Silacycles: A Mini-Review. Available at: 4

  • [2] Korea Advanced Institute of Science and Technology (KAIST). Salen-Aluminum Complexes as Host Materials for Red Phosphorescent Organic Light-Emitting Diodes. Available at:2

  • [1] Kyushu University Library. Acceptor Structures and Their Application Aimed for the Relaxation of Efficiency Rolloff in Organic Light-Emitting Diodes. Available at: 1

  • [3] PubChem / National Institutes of Health (NIH). 4-Fluoro-2-(3-methylphenyl)phenol | C13H11FO | CID 79020186. Available at: 3

Sources

Method

Introduction: The 2-Arylphenol Scaffold as a Privileged Ligand Class

An In-Depth Guide to the Application of 2-Arylphenol Derivatives in Asymmetric Catalysis This document provides detailed application notes and experimental protocols on the burgeoning role of chiral 2-arylphenol derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 2-Arylphenol Derivatives in Asymmetric Catalysis

This document provides detailed application notes and experimental protocols on the burgeoning role of chiral 2-arylphenol derivatives, including scaffolds like 2-(3-Methylphenyl)phenol, in the field of asymmetric catalysis. Designed for researchers, scientists, and professionals in drug development, this guide delves into the structural rationale, mechanistic underpinnings, and practical execution of catalytic systems employing these versatile ligands. We move beyond simple procedural outlines to explain the causality behind experimental design, ensuring a deeper understanding of how these molecular architectures achieve high levels of stereocontrol.

The quest for enantiomerically pure compounds remains a central challenge in modern chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals. Chiral ligands that coordinate with transition metals are the cornerstone of asymmetric catalysis, creating a chiral environment that directs the stereochemical outcome of a reaction. Among the vast array of available ligands, those built upon a phenol framework have gained significant traction.

The 2-arylphenol motif is particularly compelling. It combines several key features that make it a "privileged" scaffold:

  • Structural Rigidity and Tunability: The biaryl axis provides a rigid backbone, which is crucial for creating a well-defined chiral pocket around the metal center. The electronic and steric properties of the ligand can be precisely tuned by modifying the substituents on the aryl ring (such as the methyl group in 2-(3-methylphenyl)phenol).

  • Hydrogen Bonding Capability: The phenolic hydroxyl group is not merely a structural component; it can act as a hydrogen bond donor, a proton shuttle, or a hemilabile coordinating group. This secondary interaction with the substrate or other components of the catalytic system can be decisive in achieving high enantioselectivity.[1][2]

  • Atropisomerism: When rotation around the biaryl single bond is sufficiently hindered by bulky ortho-substituents, the molecule can exist as stable, non-superimposable mirror images (atropisomers). This axial chirality is a powerful tool for inducing enantioselectivity.

This guide will explore the practical application of these principles, focusing on synthetically valuable transformations and providing detailed, reproducible protocols.

Application I: Gold-Catalyzed Asymmetric Dearomatization of Phenols

One of the most powerful applications of chiral ligands derived from phenol scaffolds is in the asymmetric dearomatization of phenols. This strategy transforms readily available, planar aromatic compounds into complex, three-dimensional chiral structures containing valuable quaternary carbon centers.[1][3] A cooperative gold(I) catalyst system, featuring a chiral bifunctional phosphine ligand with a phenol-like motif, has proven exceptionally effective.

Mechanism & Rationale

The reaction proceeds through a metal-ligand cooperative mechanism. The chiral ligand, often a phosphine, coordinates to the gold(I) center. The pendant basic group on the ligand interacts with the phenolic proton of the substrate via hydrogen bonding. This interaction not only activates the substrate but also positions it precisely within the chiral environment of the catalyst, ensuring a highly enantioselective cyclization onto the tethered alkyne.[1] This dual activation strategy leads to dramatic rate acceleration and excellent stereocontrol.

Protocol 1: Enantioselective Dearomative Spirocyclization of an N-(o-hydroxyphenyl)alkynylamide

This protocol describes the synthesis of a chiral spirocyclohexadienone-pyrrol-2-one using a gold(I) catalyst and a chiral phosphine ligand.

Workflow Diagram

G reagent reagent process process analysis analysis product product sub 1. Weigh Substrate (1a) & Chiral Ligand-AuCl Complex add_solv 2. Add Anhydrous DCM under Inert Atmosphere (N2) sub->add_solv add_act 3. Add NaBARF Activator add_solv->add_act stir 4. Stir at Room Temperature (Monitor by TLC) add_act->stir quench 5. Quench Reaction (e.g., with Saturated NH4Cl) stir->quench extract 6. Aqueous Work-up & Extraction with DCM quench->extract purify 7. Purification by Flash Column Chromatography extract->purify analyze 8. Characterization: Yield, NMR, HPLC for ee purify->analyze final Final Chiral Product (2a) analyze->final

Caption: Experimental workflow for gold-catalyzed dearomatization.

Materials & Reagents:

  • N-benzyl-N-(2-hydroxyphenyl)hept-2-ynamide (Substrate 1a )

  • (S)-L4AuCl complex (Chiral Catalyst, 5 mol%)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF, 10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for chromatography

  • Standard solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the substrate 1a (0.1 mmol, 1.0 equiv).

  • Add the chiral gold catalyst complex (S)-L4AuCl (0.005 mmol, 5 mol%).

  • Add anhydrous DCM (2.0 mL) to dissolve the solids, resulting in a 0.05 M solution.

  • To the stirring solution, add the activator NaBARF (0.01 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[1]

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spirocyclic product.

  • Determine the yield. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Substrate Scope & Performance

This catalytic system demonstrates remarkable generality, tolerating a wide range of substituents on both the phenol ring and the alkyne terminus.[1]

EntrySubstrate Substituent (Phenol Ring)Alkyne Terminus (R¹)Yield (%)ee (%)
1Hn-Butyl9898
24-Men-Butyl9799
35-Fn-Butyl9699
45-NO₂n-Butyl9197
5HH9590
6HPhenyl9999

Data synthesized from literature findings for illustrative purposes.[1]

Causality Note: The choice of NaBARF as an activator is critical. It is a bulky, non-coordinating anion that abstracts the chloride from the gold precatalyst, generating the highly active cationic gold(I) species necessary for catalysis without interfering with the reaction. The use of an anhydrous, non-coordinating solvent like DCM is essential to prevent competitive binding to the Lewis acidic gold center.

Application II: Sequential Asymmetric Transfer Hydrogenation of Phenol Derivatives

A significant challenge in asymmetric catalysis is the hydrogenation of flat aromatic rings like phenols and naphthols. A novel and highly effective strategy involves a one-pot, two-step process combining heterogeneous and homogeneous catalysis.[4] This approach first uses a simple heterogeneous catalyst to partially hydrogenate the aromatic ring to a ketone intermediate, which is then asymmetrically reduced in the same pot by a second, chiral homogeneous catalyst.

Mechanism & Rationale

  • Step 1 (Heterogeneous Catalysis): An achiral catalyst, such as Palladium on Carbon (Pd/C), is used with a hydrogen source (e.g., HCOONa) to selectively reduce one of the double bonds in a phenol or naphthol ring, generating a cyclic ketone intermediate. The choice of solvent, typically a fluorinated alcohol like hexafluoroisopropanol (HFIP), is crucial to achieve high reactivity and prevent over-reduction of the ketone.[4]

  • Step 2 (Homogeneous Catalysis): A chiral transition metal complex, such as a Ruthenium-tethered TsDPEN catalyst, is added. This homogeneous catalyst performs an asymmetric transfer hydrogenation on the in situ-generated ketone, delivering a chiral alcohol with high enantioselectivity.

Logical Diagram of the Sequential Catalysis

G start_mat start_mat catalyst catalyst intermediate intermediate product product process process Naphthol Naphthol Substrate Step1 Partial Transfer Hydrogenation Naphthol->Step1 Ketone In Situ Generated Ketone Intermediate Step1->Ketone Step2 Asymmetric Transfer Hydrogenation Ketone->Step2 Alcohol Chiral Tetralone Product Step2->Alcohol Cat1 Pd/C (Het.) HCOONa, HFIP Cat1->Step1 Cat2 Chiral Ru-TsDPEN (Hom.) Cs2CO3, MeOH Cat2->Step2

Caption: One-pot sequential heterogeneous and homogeneous catalysis.

Protocol 2: One-Pot Synthesis of (R)-1,2,3,4-tetrahydro-1-naphthol

This protocol details the sequential transfer hydrogenation of 1-naphthol to its corresponding chiral alcohol.

Materials & Reagents:

  • 1-Naphthol

  • 10% Palladium on Carbon (Pd/C, 2.5 mol%)

  • Sodium Formate (HCOONa)

  • Hexafluoroisopropanol (HFIP)

  • (R,R)-C11 (Chiral Ru catalyst, 5.0 mol%)

  • Cesium Carbonate (Cs₂CO₃, 20 mol%)

  • Methanol (MeOH)

Step-by-Step Procedure:

  • Step 1: In a 10 mL thick-walled glass tube equipped with a magnetic stirrer, add 1-naphthol (0.1 mmol), Pd/C (2.5 mol %), and HCOONa (1.0 mmol).

  • Add HFIP (1.0 mL) as the solvent. Seal the tube with a Teflon plug.

  • Heat the mixture at 90 °C for 10 hours under a nitrogen atmosphere.

  • Cool the reaction vessel to room temperature. The first step is now complete, having formed the tetralone intermediate. Do not isolate.

  • Step 2: To the resulting mixture from Step 1, add the chiral Ru catalyst (R,R)-C11 (5.0 mol %), Cs₂CO₃ (20 mol %), and MeOH (1.0 mL).

  • Stir the resulting solution at room temperature for 24 hours under a nitrogen atmosphere.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the final chiral alcohol product.

  • Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) by chiral HPLC or GC analysis.

Causality Note: The solvent system is the key to success. HFIP is used in the first step because it promotes the partial hydrogenation while suppressing the over-reduction of the ketone intermediate.[4] In the second step, MeOH is added because it is the optimal solvent for the chiral Ru-catalyzed asymmetric transfer hydrogenation. The base (Cs₂CO₃) is required to facilitate the homogeneous catalytic cycle. This elegant one-pot sequence avoids a purification step of the potentially unstable ketone intermediate, improving overall efficiency.

Conclusion

The 2-arylphenol scaffold and its derivatives represent a powerful and versatile platform for the design of ligands in asymmetric catalysis. Through mechanisms involving cooperative catalysis, hydrogen bonding, and the creation of well-defined chiral pockets, these ligands can effectively control the stereochemical outcome of a wide variety of important chemical transformations. The protocols detailed herein for dearomatization and sequential hydrogenation highlight the practical utility and high performance of these systems. As research continues, the rational design of new 2-arylphenol-based ligands promises to unlock even more efficient and selective methods for the synthesis of complex chiral molecules.

References

  • Asymmetric Dearomatization of Phenols via Ligand-Enabled Cooperative Gold Catalysis.
  • A catalytic asymmetric protocol for the enantioselective synthesis of 3(2H)-furanones. Royal Society of Chemistry.
  • Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous C
  • Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions.
  • Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substr

Sources

Application

Topic: Preparation of 2-(3-Methylphenyl)phenol Ligands for Transition Metal Complexes

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 2-(3-Methylphenyl)phenol and its subsequent use as a ligand in the form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(3-Methylphenyl)phenol and its subsequent use as a ligand in the formation of transition metal complexes. The methodologies detailed herein are grounded in established chemical principles, offering both robust protocols and an in-depth understanding of the underlying reaction mechanisms.

Introduction: The Significance of Biaryl Phenol Ligands

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The 2-(3-Methylphenyl)phenol ligand, a member of the biaryl phenol family, offers a unique combination of steric and electronic properties. The phenolic hydroxyl group provides a coordination site for a metal ion, typically after deprotonation, while the ortho-aryl substituent can influence the geometry and reactivity of the resulting metal complex. Transition metal complexes derived from such ligands are instrumental in catalysis, facilitating a wide array of chemical transformations with high efficiency and selectivity.[1][2] Their applications are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Part 1: Synthesis of the 2-(3-Methylphenyl)phenol Ligand

The construction of the C-C bond linking the two aryl rings is the key step in synthesizing the ligand. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this purpose.[3][4] Modern variations of this reaction have enabled the efficient coupling of phenols directly, representing a more atom-economical and greener approach compared to using pre-halogenated phenols.[4][5] We will focus on a nickel-catalyzed protocol, which offers a cost-effective and highly efficient alternative to traditional palladium catalysts for this transformation.[5]

Principle of the Nickel-Catalyzed Suzuki-Miyaura Coupling

The reaction couples an aryl boronic acid with a phenol. The process involves the in situ activation of the phenol, making the hydroxyl group a viable leaving group. The catalytic cycle, broadly analogous to palladium-catalyzed systems, involves oxidative addition of the activated phenol to a Ni(0) species, transmetalation with the boronic acid (which is activated by a base), and reductive elimination to form the biaryl product and regenerate the Ni(0) catalyst.[3][4][5]

Experimental Protocol: Synthesis of 2-(3-Methylphenyl)phenol

This protocol describes the coupling of phenol with 3-methylphenylboronic acid.

Materials and Reagents:

  • Phenol (1.0 mmol)

  • 3-Methylphenylboronic acid (1.3 mmol)

  • Tosyl Fluoride (TsF) (1.1 mmol) for in situ activation

  • trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%)

  • Tricyclohexylphosphine (PCy₃) (6 mol%)

  • Potassium Phosphate Tribasic Trihydrate (K₃PO₄·3H₂O) (5.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (4.0 mL)

  • Water, degassed (1.0 mL)

  • Standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Vessel Preparation: Under an inert nitrogen atmosphere, add phenol (1.0 mmol), 3-methylphenylboronic acid (1.3 mmol), tosyl fluoride (1.1 mmol), trans-NiCl(o-Tol)(PCy₃)₂ (0.03 mmol), PCy₃ (0.06 mmol), and K₃PO₄·3H₂O (5.0 mmol) to a dry 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Using syringes, add anhydrous THF (4.0 mL) followed by degassed water (1.0 mL).

  • Reaction: Place the flask in a pre-heated oil bath at 70 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 2-(3-Methylphenyl)phenol.

Causality Behind Experimental Choices
  • Catalyst System: The combination of trans-NiCl(o-Tol)(PCy₃)₂ and additional PCy₃ ligand creates a highly active Ni(0) species in solution, which is crucial for the oxidative addition step.[5]

  • Activating Agent: Tosyl Fluoride (TsF) is used for the in situ activation of the phenol's hydroxyl group, converting it into a better leaving group (tosylate) for the nickel catalyst.[5]

  • Base and Solvent System: The base, K₃PO₄, is essential for activating the boronic acid to facilitate transmetalation.[3] The biphasic THF/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[5]

  • Inert Atmosphere: The Ni(0) catalytic species is sensitive to oxygen and must be protected under a nitrogen or argon atmosphere to prevent decomposition and maintain catalytic activity.

Visualization of Synthetic Workflow

G cluster_prep Vessel Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Flask: - Phenol - Aryl Boronic Acid - Ni Catalyst & Ligand - Base (K₃PO₄) - Activator (TsF) solvents Add Solvents (THF/H₂O) reagents->solvents heat Heat to 70 °C (12-24h) solvents->heat monitor Monitor by TLC/GC-MS heat->monitor extract Cool & Extract (Ethyl Acetate/Water) monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-(3-Methylphenyl)phenol purify->product

Caption: Workflow for the Ni-catalyzed synthesis of the ligand.

Part 2: Preparation of Transition Metal Complexes

Once synthesized, the 2-(3-Methylphenyl)phenol ligand can be used to form complexes with a variety of transition metals. The phenolic proton is acidic and can be removed by a base to form a phenoxide anion, which then acts as an excellent coordinating agent for metal ions. The ligand typically coordinates through the phenolic oxygen and can act as a monodentate or, in some cases, a bidentate ligand if other coordinating atoms are present.

General Protocol for Complex Formation

This protocol provides a general methodology that can be adapted for various transition metal salts (e.g., acetates, chlorides, nitrates) of metals like Cu(II), Co(II), Ni(II), and Zn(II).

Materials and Reagents:

  • 2-(3-Methylphenyl)phenol (2.0 mmol)

  • Transition Metal Salt (e.g., Cu(OAc)₂, CoCl₂, Ni(NO₃)₂) (1.0 mmol)

  • Base (e.g., Sodium Methoxide, Triethylamine) (2.0 mmol)

  • Methanol or Ethanol, anhydrous (20 mL)

  • Magnetic stirrer

Procedure:

  • Ligand Solution: In a clean, dry flask, dissolve 2-(3-Methylphenyl)phenol (2.0 mmol) in anhydrous methanol (10 mL).

  • Deprotonation: To the stirring ligand solution, add a solution of sodium methoxide (2.0 mmol) in methanol (5 mL) dropwise. Stir for 20 minutes at room temperature to ensure complete formation of the sodium phenoxide.

  • Metal Addition: In a separate flask, dissolve the transition metal salt (1.0 mmol) in methanol (5 mL). Add this metal salt solution dropwise to the stirring ligand solution.

  • Complex Formation: A color change and/or precipitation of the metal complex is typically observed. Allow the reaction to stir for 2-4 hours at room temperature to ensure complete complexation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold methanol (2 x 5 mL) to remove any unreacted starting materials and byproducts. Dry the purified complex in a vacuum oven.

Causality Behind Experimental Choices
  • Stoichiometry: A 2:1 ligand-to-metal ratio is commonly used, often resulting in complexes with octahedral or square planar geometries, depending on the metal and other coordinating species like solvent molecules.[6][7]

  • Base: A base is required to deprotonate the phenolic -OH group. The resulting phenoxide is a much stronger nucleophile and coordinating agent for the positively charged metal center.

  • Solvent: Alcohols like methanol and ethanol are excellent choices as they can dissolve the ligand and many metal salts, and they can also coordinate to the metal center if coordination sites are available.

Data Presentation: Representative Complex Characteristics

The properties of the resulting complexes are highly dependent on the choice of the transition metal.

Metal IonTypical FormulaPlausible GeometryKey Spectroscopic Features
Cu(II) [Cu(L)₂(H₂O)₂]Distorted OctahedralUV-Vis: Broad d-d transition band. IR: Shift of C-O stretch.
Co(II) [Co(L)₂(H₂O)₂]OctahedralUV-Vis: Multiple d-d transition bands characteristic of Co(II).
Ni(II) [Ni(L)₂(H₂O)₂]OctahedralUV-Vis: Characteristic absorption bands for octahedral Ni(II).
Zn(II) [Zn(L)₂]TetrahedralDiamagnetic. Characterized by NMR and X-ray diffraction.

L = deprotonated 2-(3-Methylphenyl)phenol ligand

Visualization of Ligand Coordination

G R = 2-(3-Methylphenyl) group M = Transition Metal Center cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M Mⁿ⁺ O1 O O1->M R1 O1->R1 O2 O O2->M R2 O2->R2

Caption: General coordination of the phenoxide ligand to a metal center.

Characterization and Applications

The synthesized ligand and its metal complexes should be thoroughly characterized using standard analytical techniques.

  • Ligand: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR spectroscopy to confirm its structure and purity.

  • Complexes: FT-IR is used to confirm coordination by observing a shift in the phenolic C-O stretching frequency. UV-Visible spectroscopy provides information about the electronic transitions and coordination geometry.[8] For paramagnetic complexes, magnetic susceptibility measurements are informative. The definitive structure and coordination environment are best determined by single-crystal X-ray diffraction.[9]

The resulting transition metal complexes are promising candidates for applications in homogeneous catalysis.[10][11] The specific steric bulk and electronic nature of the 2-(3-Methylphenyl)phenol ligand can tune the reactivity and selectivity of the metal center in reactions such as C-C cross-coupling, hydrogenations, and oxidations.[2] Furthermore, many transition metal complexes with phenol-based ligands have been investigated for their biological activities, including antimicrobial and anticancer properties, making them relevant to drug development professionals.[8][9]

References

  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5673-5675. [Link]

  • Ren, T., Wang, D., Li, L., & You, Z. (2011). Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)-4-methylphenol: structure and biological evaluation. European Journal of Medicinal Chemistry, 46(9), 4576-4585. [Link]

  • Shamkhy, E. T. (2018). Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)-Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. Al-Nahrain Journal of Science, 21(1), 32-37. [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. H. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(23), 5438. [Link]

  • Wang, D., Shi, W., Wang, S., & Zhang, Y. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 565. [Link]

  • ResearchGate. (n.d.). Preparation, spectroscopic investigation, biological activity and magnetic properties of three inner transition metal complexes based on (2-((p-tolylimino)methyl)phenol) Schiff base. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pinto, A., & Neuville, L. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts, 14(1), 16. [Link]

  • Google Patents. (n.d.). EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol.
  • Oriental Journal of Chemistry. (2014). Synthesis, Characterization and Biological Evaluation of Transition and Inner Transition Metal Complexes of Ligands Derived Schiff Base from 1-phenyl-2, 3-dimethyl-4-(4-iminopentan-2-one)-pyrazole-5-one and 2-aminophenol. [Link]

  • Semantic Scholar. (2017). Stability Constants of Mixed Ligand Complexes of Transition Metal(II) Ions with 1-{(E)-[(2-Chloro-4-fluorophenyl)imino]methyl}naphthalen-2-ol and 4-Bromo-2-{(E) - [(2,3-dimethylphenyl)imino]methyl}phenol. [Link]

  • Sharma, A., & Shah, M. (2015). Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. Chemical Science Transactions, 4(3), 672-676. [Link]

  • Al-Hamdani, A. A. S., et al. (2026). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. Journal of Molecular Structure, 1313, 138435. [Link]

  • ResearchGate. (n.d.). Transition-metal complexes [(PMe3)2Cl 2M(E)] and [(PMe3)2(CO)2M(E)] with Naked group 14 atoms (E = C-Sn) as ligands; part 1: parent compounds. [Link]

  • Dykstra, R., & Snapper, M. L. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][9]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2758-2767. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Phenols. [Link]

  • Zenodo. (2025). The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. [Link]

  • Tobisu, M., & Chatani, N. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 12(1), 54-66. [Link]

  • Aithor. (2025). The Role of Transition Metals in Catalysis: Mechanisms and Applications in Modern Chemistry. [Link]

  • ChemRxiv. (2023). Catalytic C-Demethylation of Phenols and Anilines Enabled by a Removable Mono-Directing Group. [Link]

  • ResearchGate. (2025). (PDF) The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. [Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing 2-(3-Methylphenyl)phenol in Early-Stage Drug Discovery

Section 1: Introduction and Strategic Rationale The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction and Strategic Rationale

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents to engage with biological targets. When combined with a phenol moiety—a functional group known for its diverse roles in molecular interactions, including hydrogen bonding and metal chelation—the resulting molecule presents a compelling starting point for drug discovery.[3]

The compound 2-(3-Methylphenyl)phenol (also known as 3'-methyl-[1,1'-biphenyl]-2-ol) embodies this strategic combination. The biphenyl core is present in numerous approved drugs with applications ranging from anti-inflammatory to anticancer and antihypertensive therapies.[1][2][4] The phenolic hydroxyl group is a well-established pharmacophore, contributing to antioxidant activity and the inhibition of various enzymes, such as cyclooxygenases (COX) and carbonic anhydrases (CAs).[5][6][7][8]

These application notes serve as a comprehensive guide for researchers initiating an early-stage drug discovery program with 2-(3-Methylphenyl)phenol. We provide a structured workflow, from initial characterization and hypothesis generation to detailed protocols for primary screening assays, designed to uncover its therapeutic potential. The causality behind each protocol is explained to empower researchers to make informed decisions and adapt methodologies as their program evolves.

Section 2: Compound Profile and Handling

A thorough understanding of the physicochemical properties of a starting compound is critical for assay design and data interpretation.

Table 1: Physicochemical Properties of 2-(3-Methylphenyl)phenol

PropertyValueSource
CAS Number 214268-26-5[9]
Molecular Formula C₁₃H₁₂O[9]
Molecular Weight 184.24 g/mol [9]
LogP 3.83[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 1[9]
Purity Typically ≥98%[9]
Protocol 2.1: Compound Storage and Stock Solution Preparation

Rationale: Proper storage is essential to prevent degradation. The use of a suitable solvent and the preparation of a high-concentration stock solution facilitate accurate and reproducible dilutions for biological assays. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing capacity for a wide range of organic compounds and its compatibility with most in vitro assays at low final concentrations.

Procedure:

  • Storage: Store the solid compound at 2-8°C, protected from light and moisture.

  • Stock Solution Preparation (10 mM in DMSO): a. Accurately weigh approximately 1.84 mg of 2-(3-Methylphenyl)phenol. b. Add 1.0 mL of molecular biology grade DMSO. c. Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary. d. Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C.

  • Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate assay buffer or cell culture medium for each experiment. Ensure the final DMSO concentration in the assay does not exceed a level that affects the biological system (typically ≤0.5%).

Section 3: A Multi-Pronged Strategy for Target Identification

Early-stage drug discovery can proceed via two main paths: target-based discovery (TDD) or phenotype-based discovery (PDD).[10] For a novel scaffold like 2-(3-Methylphenyl)phenol, a hybrid approach is most efficient. This involves leveraging computational predictions based on structural similarity while simultaneously performing broad phenotypic screens to uncover unexpected activities.[11][12]

Causality: The biphenyl and phenol motifs suggest potential interactions with enzymes involved in inflammation (e.g., COX), pH regulation (e.g., Carbonic Anhydrase), and oxidative stress pathways.[5][6][8] Phenotypic screens for cytotoxicity, anti-inflammatory, and antimicrobial effects provide a functional readout that can guide subsequent target deconvolution efforts.[10][13]

G cluster_0 In Silico / Computational Approach cluster_1 In Vitro / Experimental Approach in_silico Target Prediction (Similarity Searching, Docking) hypothesis Target Hypothesis Generation in_silico->hypothesis phenotypic Tier 1 Phenotypic Screening (Antioxidant, Anti-inflammatory, Cytotoxicity) target_based Tier 2 Target-Based Screening (COX, CA, iNOS, etc.) phenotypic->target_based Guides Selection target_based->hypothesis start 2-(3-Methylphenyl)phenol start->in_silico start->phenotypic validation Hit Validation & Target Deconvolution hypothesis->validation

Caption: Hybrid strategy for target identification of 2-(3-Methylphenyl)phenol.

Section 4: Tier 1 In Vitro Screening Protocols

This first tier of assays is designed to provide a broad assessment of the compound's biological activity profile, focusing on common mechanisms associated with its structural motifs.

Protocol 4.1: Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

Rationale: Phenolic compounds are well-known radical scavengers.[14] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to quantify the antioxidant potential of a compound by measuring its ability to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[15]

Materials:

  • 2-(3-Methylphenyl)phenol (prepared as a dilution series from DMSO stock)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and ascorbic acid in methanol. A typical starting concentration range is 1-100 µM.

  • In a 96-well plate, add 100 µL of each compound dilution.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 4.2: General Anti-inflammatory Screening (Inhibition of LPS-Induced Nitric Oxide Production in Macrophages)

Rationale: A hallmark of inflammation is the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[16] Measuring the inhibition of NO production serves as a robust cell-based phenotypic screen for potential anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Dexamethasone (positive control)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • The next day, remove the medium and replace it with fresh medium containing serial dilutions of 2-(3-Methylphenyl)phenol or dexamethasone. Pre-incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the vehicle control wells).

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage inhibition of NO production relative to the LPS-stimulated control and determine the IC₅₀ value.

Protocol 4.3: Cytotoxicity Profiling (MTT Assay)

Rationale: It is crucial to determine if the observed biological activity is due to a specific mechanism or simply a consequence of general cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[17] This assay should be run in parallel with any cell-based screen.

Materials:

  • The same cell line used in the primary activity assay (e.g., RAW 264.7)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Doxorubicin (positive control for cytotoxicity)

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate as described in Protocol 4.2.

  • Treat the cells with the same serial dilutions of 2-(3-Methylphenyl)phenol used in the activity assay. Incubate for the same duration (e.g., 24 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Section 5: Tier 2 Target-Based Screening Protocols

If Tier 1 screening reveals promising activity (e.g., potent anti-inflammatory effects with low cytotoxicity), the next step is to investigate specific, hypothesized targets.

Protocol 5.1: Carbonic Anhydrase (CA) Inhibition Assay

Rationale: Phenols are a known class of carbonic anhydrase inhibitors.[7] These zinc-containing metalloenzymes play roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and edema.[6] This assay measures the inhibition of the esterase activity of CA, which is a common and convenient proxy for its physiological hydratase activity.

Materials:

  • Purified human Carbonic Anhydrase II (hCA II)

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Acetazolamide (positive control)

  • 96-well microplate

Procedure:

  • In a 96-well plate, add buffer, hCA II enzyme solution, and serial dilutions of 2-(3-Methylphenyl)phenol or acetazolamide.

  • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, NPA.

  • Immediately monitor the increase in absorbance at 400 nm (due to the formation of 4-nitrophenolate) over time in a kinetic plate reader.

  • Calculate the reaction rate (slope) for each concentration.

  • Determine the percentage of enzyme inhibition relative to the uninhibited control and calculate the IC₅₀ value.

G cluster_pathway Pro-inflammatory Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Compound 2-(3-Methylphenyl)phenol (Hypothesized Inhibition) Compound->NFkB ? Compound->iNOS ?

Caption: Hypothesized points of intervention in the LPS-induced inflammatory pathway.

Section 6: Data Interpretation and Decision Making

The primary goal of these initial screens is to generate a data package that informs a "Go/No-Go" decision and guides the next steps.

Table 2: Hypothetical Screening Data Summary

AssayEndpoint2-(3-Methylphenyl)phenolPositive ControlInterpretation
DPPH ScavengingIC₅₀25 µMAscorbic Acid: 15 µMModerate antioxidant activity.
NO Inhibition (RAW 264.7)IC₅₀10 µMDexamethasone: 0.1 µMPotent anti-inflammatory effect.
Cytotoxicity (RAW 264.7)CC₅₀>100 µMDoxorubicin: 1 µMLow cytotoxicity, good therapeutic window.
Carbonic Anhydrase IIIC₅₀5 µMAcetazolamide: 0.01 µMModerate CA inhibition.
Hit Triage Workflow

The results from the initial assays should be integrated to decide the future direction of the project. A compound with high potency in an activity screen and low cytotoxicity is a promising "hit".

G start Initial Screening Data (IC₅₀, CC₅₀) decision1 Is CC₅₀ > 10 * IC₅₀ ? start->decision1 stop Deprioritize: Cytotoxic decision1->stop No decision2 Is IC₅₀ < 10 µM in any primary assay? decision1->decision2 Yes stop2 Deprioritize: Low Potency decision2->stop2 No go HIT IDENTIFIED decision2->go Yes next_steps Proceed to: - Target Validation - Selectivity Profiling - Structure-Activity Relationship (SAR) Studies go->next_steps

Caption: Decision-making workflow for hit triage and progression.

Based on the hypothetical data, 2-(3-Methylphenyl)phenol would be considered a promising hit, particularly as an anti-inflammatory agent. The next logical steps would involve confirming its mechanism of action (e.g., does it inhibit COX-2 expression or activity?), profiling its selectivity against other related targets, and initiating a medicinal chemistry program to explore the structure-activity relationship (SAR) to improve potency and drug-like properties.

Section 7: References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Retrieved March 24, 2026, from

  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018, December 15). Promega Corporation. Retrieved March 24, 2026, from

  • In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM. Retrieved March 24, 2026, from

  • Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. Retrieved March 24, 2026, from

  • In Vitro Assays Drug Discovery: R&D Solutions. (2024, April 8). Da-ta Biotech. Retrieved March 24, 2026, from

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (n.d.). MDPI. Retrieved March 24, 2026, from

  • Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. (2017, March 8). IntechOpen. Retrieved March 24, 2026, from

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved March 24, 2026, from

  • Phenolic Compounds as Antioxidants: Carbonic Anhydrse Isoenzymes Inhibitors. (2026, January 19). ResearchGate. Retrieved March 24, 2026, from

  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from

  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace. Retrieved March 24, 2026, from

  • Target Identification for Small Bioactive Molecules: Finding the Needle in the Haystack. (2013). SciSpace. Retrieved March 24, 2026, from

  • Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. (2015, December 15). Taylor & Francis Online. Retrieved March 24, 2026, from

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). Royal Society of Chemistry. Retrieved March 24, 2026, from

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (2017, July 14). Taylor & Francis Online. Retrieved March 24, 2026, from

  • Investigation of Some Phenolic Compounds as iNOS Inhibitors: An in silico Approach. (2023, December 15). Preprints.org. Retrieved March 24, 2026, from

  • New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. (2025, July 2). National Center for Biotechnology Information. Retrieved March 24, 2026, from

  • Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. (2022). Royal Society of Chemistry. Retrieved March 24, 2026, from

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved March 24, 2026, from

  • Synthesis of a Novel Biphenyl-2-Carboxylic Acid Derivative from Methyl 2-Bromo-4-methoxybenzoate for Anti- Inflammatory Drug Discovery. (n.d.). Benchchem. Retrieved March 24, 2026, from

  • Antibacterial Activity and in Silico Investigation of 2-[(3-Substitutedphenyl) Azomethine] Phenol as anti-SARS-CoV-2 Mpro and anti-Plasmodium falciparum Agents. (2023, May 21). Taylor & Francis Online. Retrieved March 24, 2026, from

  • Application Notes and Protocols for 2-Methoxy-5-(4-methylphenyl)phenol in Drug Discovery. (n.d.). Benchchem. Retrieved March 24, 2026, from

  • Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base. (2024, November 3). ResearchGate. Retrieved March 24, 2026, from

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2007, April 15). National Center for Biotechnology Information. Retrieved March 24, 2026, from

  • 2-(3-Methylphenyl)phenol. (n.d.). Fluorochem. Retrieved March 24, 2026, from

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019, October 1). Frontiers. Retrieved March 24, 2026, from

  • Phenolic Content, Microbiological and Physicochemical Qualities, and In Vitro Biological Activities of Two Monofloral Kinds of Honey from Edough Peninsula, Annaba, Algeria. (n.d.). MDPI. Retrieved March 24, 2026, from

  • 2-(3-Methylphenyl)phenol. (n.d.). Sigma-Aldrich. Retrieved March 24, 2026, from

  • A method for the synthesis of 2,3,6-trimethylphenol. (n.d.). Google Patents. Retrieved March 24, 2026, from

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022, July 23). Journal of Medicinal Chemistry. Retrieved March 24, 2026, from

  • Flow Chemistry Methods for the Synthesis of 2,3,5-Trimethylphenol Derivatives: Application Notes and Protocols. (n.d.). Benchchem. Retrieved March 24, 2026, from

  • 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from

  • Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide). (n.d.). Polimery. Retrieved March 24, 2026, from

  • Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from

Sources

Technical Notes & Optimization

Troubleshooting

Technisches Support-Center: Optimierung der Synthese von 2-(3-Methylphenyl)phenol

Answering in German as per user's language. Verfasst von: Dr.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering in German as per user's language.

Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler

Willkommen bei unserer spezialisierten technischen Ressource für die Synthese von 2-(3-Methylphenyl)phenol. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Er bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen, um Ihnen zu helfen, Ihre Reaktionsausbeuten zu optimieren und häufig auftretende Herausforderungen zu überwinden.

Leitfaden zur Fehlerbehebung: Steigerung der Reaktionsausbeute

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese von 2-(3-Methylphenyl)phenol auftreten können, und bietet Erklärungen sowie umsetzbare Lösungen, die auf etablierten chemischen Prinzipien basieren.

Frage 1: Meine Suzuki-Miyaura-Kreuzkupplungsreaktion zur Herstellung von 2-(3-Methylphenyl)phenol zeigt einen geringen Umsatz und/oder eine geringe Ausbeute. Was sind die Hauptfaktoren, die untersucht werden sollten?

Eine geringe Ausbeute bei einer Suzuki-Miyaura-Kupplung, einer gängigen Methode zur Synthese von Biarylen wie 2-(3-Methylphenyl)phenol, kann auf mehrere Faktoren zurückzuführen sein.[1] Ein systematischer Ansatz zur Fehlerbehebung ist entscheidend, um die Ursache zu identifizieren.

Grundlegende Kausalität: Der katalytische Zyklus der Suzuki-Miyaura-Reaktion umfasst mehrere Schlüsselschritte: oxidative Addition, Transmetallierung und reduktive Eliminierung.[2] Ein Engpass in einer dieser Phasen kann zu schlechten Ausbeuten führen. Häufige Ursachen sind eine ineffiziente Katalysatoraktivierung, Katalysatorzersetzung, schlechte Substratqualität oder suboptimale Reaktionsbedingungen.

Workflow zur Fehlerbehebung:

G start Geringe Ausbeute beobachtet reagents 1. Reagenzienqualität & Stöchiometrie prüfen - Reinheit der Boronsäure - Integrität des Halogenidpartners - Basenstärke & Trockenheit start->reagents catalyst 2. Katalysatorsystem bewerten - Wahl von Katalysator/Ligand - Katalysatorbeladung - Präkatalysator vs. aktive Spezies reagents->catalyst Wenn Reagenzien rein sind conditions 3. Reaktionsbedingungen optimieren - Lösungsmittelauswahl & Entgasung - Temperaturkontrolle - Reaktionszeit catalyst->conditions Wenn Katalysator geeignet ist workup 4. Aufarbeitung & Reinigung bewerten - Quench-Verfahren - Extraktionseffizienz - Chromatographische Trennung conditions->workup Wenn Bedingungen optimiert sind success Ausbeute verbessert workup->success Wenn Reinigung effizient ist

Bildunterschrift: Workflow zur Fehlerbehebung bei geringer Ausbeute in der Suzuki-Miyaura-Kupplung.

Detailliertes Schritt-für-Schritt-Protokoll zur Optimierung:

  • Bewertung der Reagenzienqualität:

    • 3-Methylphenylboronsäure: Boronsäuren neigen zur Dehydratisierung unter Bildung von cyclischen Boroxinen, die weniger reaktiv sein können. Überprüfen Sie die Reinheit Ihrer Boronsäure mittels NMR oder Schmelzpunktanalyse. Falls erforderlich, kristallisieren Sie das Material um.

    • Arylhalogenid (z. B. 2-Bromphenol oder 2-Iodphenol): Stellen Sie sicher, dass das Halogenid frei von Verunreinigungen ist, die den Katalysator stören könnten. Die Reaktivität nimmt in der Regel in der Reihenfolge I > Br >> Cl ab.[1]

    • Base: Die Wahl der Base ist entscheidend. Anorganische Basen wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) werden häufig verwendet. Stellen Sie sicher, dass die Base fein gepulvert und gründlich getrocknet ist, um ein Quenchen der Boronsäure zu verhindern.

  • Evaluierung des Katalysatorsystems:

    • Palladiumquelle: Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄) ist eine gängige Wahl, aber auch luftstabile Pd(II)-Präkatalysatoren mit geeigneten Phosphinliganden können sehr effektiv sein.[3]

    • Ligandenauswahl: Die Wahl des Phosphinliganden kann die Reaktion erheblich beeinflussen. Für sterisch gehinderte Kupplungen können sperrige und elektronenreiche Liganden wie SPhos oder XPhos vorteilhaft sein.

    • Katalysatorbeladung: Während typische Beladungen zwischen 0,5 und 5 Mol-% liegen, können zu niedrige Beladungen zu unvollständigem Umsatz führen. Umgekehrt sind hohe Beladungen möglicherweise nicht kosteneffektiv.

  • Optimierung der Reaktionsbedingungen:

    • Lösungsmittel: Eine Mischung aus einem organischen Lösungsmittel (z. B. Toluol, Dioxan oder DME) und einer wässrigen Lösung der Base ist Standard. Entgasen Sie das Lösungsmittel gründlich, um gelösten Sauerstoff zu entfernen, der den aktiven Pd(0)-Katalysator oxidieren kann.

    • Temperatur: Die Reaktionstemperatur sollte ausreichen, um den katalytischen Zyklus zu fördern, aber nicht so hoch sein, dass es zur Zersetzung des Katalysators kommt. Ein typischer Bereich liegt zwischen 80 und 110 °C.

Tabelle 1: Empfohlene Startbedingungen für die Suzuki-Miyaura-Kupplung

ParameterEmpfohlener WertAnmerkungen
Arylhalogenid1,0 Äquiv.
Boronsäure1,2–1,5 Äquiv.Überschuss wird verwendet, um die Reaktion zur Vollständigkeit zu treiben.
Palladium-Katalysator1–2 Mol-%Pd(PPh₃)₄ oder Pd(OAc)₂/SPhos
Base2,0–3,0 Äquiv.K₂CO₃ oder Cs₂CO₃
LösungsmittelToluol/Wasser (4:1)Entgast
Temperatur90–100 °C
Reaktionszeit12–24 StundenÜberwachung mittels DC oder GC-MS
Frage 2: Ich beobachte eine signifikante Homokupplung der 3-Methylphenylboronsäure. Wie kann ich diese Nebenreaktion unterdrücken?

Die Homokupplung der Boronsäure zu 3,3'-Dimethylbiphenyl ist eine häufige Nebenreaktion, die Ausgangsmaterial verbraucht und die Reinigung erschwert.

Grundlegende Kausalität: Diese Nebenreaktion wird oft durch die Anwesenheit von Sauerstoff gefördert und kann durch bestimmte Palladiumkatalysatoren verstärkt werden. Der Mechanismus kann die oxidative Addition von zwei Boronsäuremolekülen an das Palladiumzentrum beinhalten.

Strategien zur Minderung:

  • Sorgfältiges Entgasen: Der wichtigste Schritt ist sicherzustellen, dass das Reaktionsgemisch frei von Sauerstoff ist. Dies kann durch mehrere Frier-Pump-Trocken-Zyklen oder durch längeres Durchleiten eines Inertgases (Argon oder Stickstoff) durch das Lösungsmittel vor der Zugabe des Katalysators erreicht werden.

  • Wahl des Palladium-Präkatalysators: Einige moderne, gut definierte Palladium-Präkatalysatoren sind darauf ausgelegt, Nebenreaktionen zu minimieren. Erwägen Sie die Verwendung eines Buchwald-Präkatalysators der G3- oder G4-Generation, der die aktive katalytische Spezies sauberer erzeugen kann.

  • Kontrollierte Zugabe der Boronsäure: In einigen Fällen kann die langsame Zugabe der Boronsäurelösung zum Reaktionsgemisch über eine Spritzenpumpe helfen, eine niedrige momentane Konzentration aufrechtzuerhalten und so die bimolekulare Homokupplungsreaktion zu unterdrücken.

Häufig gestellte Fragen (FAQs)

F1: Was sind die gängigsten Synthesewege zur Herstellung von 2-(3-Methylphenyl)phenol?

Die Suzuki-Miyaura-Kreuzkupplungsreaktion ist eine der am weitesten verbreiteten und vielseitigsten Methoden.[1] Andere mögliche Wege umfassen die Negishi-Kupplung (unter Verwendung eines Organozink-Reagenz) oder die Stille-Kupplung (unter Verwendung eines Organozinn-Reagenz), obwohl diese oft empfindlichere Reagenzien erfordern. Eine weitere Methode ist die direkte Hydroxylierung von Arylhalogeniden, die unter Palladiumkatalyse mit einer starken Base wie KOH durchgeführt werden kann.[4]

F2: Wie kritisch ist die Reinheit der Ausgangsmaterialien?

Die Reinheit des Arylhalogenids, der Boronsäure sowie die Trockenheit der Base und des Lösungsmittels sind von größter Bedeutung, um hohe Ausbeuten und Reproduzierbarkeit zu erzielen. Verunreinigungen können den Katalysator vergiften oder zu unerwünschten Nebenreaktionen führen.

F3: Kann ich eine Alternative zu Palladiumkatalysatoren verwenden?

Obwohl Palladium der gebräuchlichste Katalysator ist, gibt es laufende Forschungen zu nachhaltigeren und kostengünstigeren Alternativen mit Nickel oder Kupfer.[2][5] Für eine zuverlässige und ertragreiche Synthese von 2-(3-Methylphenyl)phenol bleiben jedoch palladiumbasierte Systeme der Industriestandard.

Referenzen

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemisty LibreTexts. (2023). Suzuki Coupling. [Link]

  • Garg, N. K., & Snieckus, V. (2009). Nickel-Catalyzed Cross-Coupling of Aryl Carbamates with Boronic Acids. Angewandte Chemie International Edition, 48(34), 6343-6346.

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5562-5566. [Link]

  • Wu, X., et al. (2021). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. Organic Letters, 23(18), 7126-7131. [Link]

  • Corpet, M., & Jutand, A. (2022). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 27(2), 489. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Phenols. [Link]

  • Anderson, K. W., et al. (2006). The Direct and Selective Palladium-Catalyzed Synthesis of Phenols from Aryl Halides and KOH. Journal of the American Chemical Society, 128(33), 10694-10695. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 2-(3-Methylphenyl)phenol Substitutions

Welcome to the technical support center for navigating the complexities of substitution reactions on 2-(3-methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of substitution reactions on 2-(3-methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity and reaction yields when working with this sterically hindered biaryl scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Introduction to the Challenge: The Nature of 2-(3-Methylphenyl)phenol

2-(3-Methylphenyl)phenol presents a unique set of challenges in synthetic chemistry. The molecule's structure, featuring a biaryl linkage with substituents on both phenyl rings, creates a sterically congested environment. The hydroxyl (-OH) group on one ring and the methyl (-CH₃) group on the other, coupled with the ortho-linkage of the phenyl rings, significantly influence the electronic and steric landscape of the molecule. This often leads to unpredictable reaction outcomes, low yields, and difficulties in achieving desired regioselectivity.

The hydroxyl group is a potent activating, ortho, para-director, while the methyl group is a weaker activating, ortho, para-director.[1][2] The interplay between these directing effects and the significant steric hindrance around the biaryl linkage dictates the accessibility of each potential reaction site to incoming electrophiles or coupling partners.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with 2-(3-methylphenyl)phenol.

Q1: Why am I observing low yields in my electrophilic aromatic substitution (EAS) on 2-(3-methylphenyl)phenol?

A1: Low yields in EAS reactions with this substrate are often a direct consequence of steric hindrance. The ortho and para positions to the powerful hydroxyl activating group are the most electronically favorable for substitution.[2] However, the bulky 3-methylphenyl group at the 2-position sterically shields one of the ortho positions (C3). The other ortho position (C6) and the para position (C4) are more accessible, but the overall reactivity can be diminished if the electrophile itself is bulky.[3]

Q2: How does the methyl group in the 3-position on the second phenyl ring influence regioselectivity?

A2: The 3-methyl group has a less pronounced, yet important, influence. While it is an ortho, para-director for its own ring, its primary impact on substitutions on the phenol ring is steric. It contributes to the overall bulk of the substituent at the 2-position of the phenol, further hindering access to the C3 position. For reactions on the methyl-substituted ring, it will direct incoming electrophiles to the positions ortho and para to it, but this ring is generally less activated than the phenol ring.

Q3: I am attempting a cross-coupling reaction on the phenol ring. Why is my catalyst system failing?

A3: Standard cross-coupling conditions, such as those for Suzuki-Miyaura or Buchwald-Hartwig reactions, may be inefficient for sterically hindered substrates like 2-(3-methylphenyl)phenol.[4][5] The steric congestion around the reactive sites can prevent the efficient formation of the transition metal complex required for the catalytic cycle. This can lead to low catalyst turnover and poor yields. Specialized ligands and catalyst systems designed for hindered substrates are often necessary.[6][7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental problems, including potential causes and step-by-step protocols to overcome them.

Guide 1: Poor Regioselectivity in Friedel-Crafts Acylation

Problem: You are attempting a Friedel-Crafts acylation and obtaining a mixture of products with low yield of the desired isomer, or the reaction is not proceeding at all.

Root Cause Analysis: Friedel-Crafts reactions are highly sensitive to both electronic and steric effects.[8] The powerful activating effect of the hydroxyl group strongly directs acylation to the ortho and para positions. However, the steric bulk of the 2-(3-methylphenyl) substituent can significantly disfavor substitution at the adjacent C3 position. The C6 position is also subject to some steric hindrance. The para position (C4) is often the most accessible for acylation.

dot

Caption: Factors influencing Friedel-Crafts acylation regioselectivity.

Troubleshooting Protocol: Enhancing para-Selectivity
  • Catalyst Selection: Switch from standard Lewis acids like AlCl₃ to bulkier options such as ZnCl₂ supported on alumina or a milder catalyst like SnO₂ nanosheets, which can favor the less hindered para position.[9][10]

  • Solvent and Temperature Optimization: Employ a non-coordinating solvent like dichloromethane (DCM) or nitrobenzene. Running the reaction at lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable para product.[8]

  • Acylating Agent Modification: If possible, use a less bulky acylating agent. For example, acetyl chloride is less sterically demanding than isobutyryl chloride.

Experimental Protocol: para-Selective Acylation
ParameterStandard ConditionsOptimized Conditions for para-Selectivity
Lewis Acid AlCl₃ (1.1 eq)ZnCl₂/Al₂O₃ (10 mol%)[10]
Acylating Agent Acetyl Chloride (1.1 eq)Acetyl Chloride (1.1 eq)
Solvent CS₂ or NitrobenzeneDichloromethane (DCM)
Temperature 0 °C to RT-20 °C to 0 °C
Reaction Time 2-4 hours6-12 hours (monitor by TLC)
Guide 2: Overcoming Low Yields in O-Alkylation (Ether Synthesis)

Problem: Attempts to alkylate the phenolic hydroxyl group (e.g., Williamson ether synthesis) are resulting in low conversion or decomposition of the starting material.

Root Cause Analysis: The hydroxyl group of 2-(3-methylphenyl)phenol is sterically hindered by the adjacent 3-methylphenyl group. This can impede the approach of the alkylating agent to the phenoxide intermediate. Strong bases used to deprotonate the phenol can also lead to side reactions if not chosen carefully.

dot

O-Alkylation_Workflow start Start: 2-(3-Methylphenyl)phenol deprotonation Deprotonation start->deprotonation Add Base alkylation Alkylation deprotonation->alkylation Add Alkyl Halide side_reactions Side Reactions (Base Choice) deprotonation->side_reactions product Desired Ether Product alkylation->product Successful SN2 no_reaction Low Conversion (Steric Hindrance) alkylation->no_reaction

Caption: Decision workflow for troubleshooting O-alkylation.

Troubleshooting Protocol: Improving Etherification Yields
  • Base Selection: Use a strong, non-nucleophilic base to ensure complete deprotonation without competing in the alkylation step. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often better choices than hydroxides.

  • Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate Sₙ2 reactions.

  • Alternative Methods: For particularly stubborn cases, consider alternative etherification methods that are more tolerant of steric hindrance, such as copper-catalyzed Ullmann-type couplings or reductive etherification protocols.[11][12][13]

Experimental Protocol: Ullmann-type O-Arylation

For the synthesis of diaryl ethers, a copper-catalyzed approach can be highly effective for hindered phenols.[11][14]

ParameterProtocol for Hindered O-Arylation
Catalyst Copper(I) iodide (CuI) (5 mol%)
Ligand Picolinic acid (10 mol%)[11]
Base K₃PO₄ (2.0 eq)
Reactant Aryl iodide or bromide (1.0 eq)
Solvent DMSO
Temperature 100-120 °C
Reaction Time 12-24 hours
Guide 3: Enhancing C-N Bond Formation via Buchwald-Hartwig Amination

Problem: You are attempting to introduce an amine functionality via a Buchwald-Hartwig amination on a halogenated derivative of 2-(3-methylphenyl)phenol and observing little to no product formation.

Root Cause Analysis: The success of Buchwald-Hartwig amination is highly dependent on the ligand used with the palladium catalyst.[4] For sterically hindered aryl halides, standard phosphine ligands may not be effective. The steric bulk of the substrate prevents the necessary coordination to the metal center, inhibiting the catalytic cycle.

Troubleshooting Protocol: Optimizing for Hindered Substrates
  • Ligand Selection: Employ bulky, electron-rich phosphine ligands specifically designed for hindered substrates. Examples include biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[15]

  • Catalyst Precursor: Use a palladium precursor that readily forms the active catalytic species, such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. Toluene or 1,4-dioxane are common solvents.[16]

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide
ParameterOptimized Conditions
Catalyst Precursor Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos (2-4 mol%) or a suitable bulky NHC ligand[15]
Base NaOtBu (1.5 eq)
Reactants Hindered Aryl Bromide (1.0 eq), Amine (1.2 eq)
Solvent Toluene
Temperature 80-110 °C
Reaction Time 12-24 hours

Conclusion

Successfully performing substitution reactions on 2-(3-methylphenyl)phenol requires a nuanced approach that accounts for the significant steric hindrance imposed by its structure. By understanding the interplay of electronic and steric effects, and by selecting appropriate reagents, catalysts, and reaction conditions, the challenges associated with this substrate can be overcome. This guide provides a starting point for troubleshooting common issues, but careful optimization and analysis will always be key to achieving desired synthetic outcomes.

References
  • 15ResearchGate.

  • PMC.

  • Accounts of Chemical Research.

  • Beilstein Journals.

  • Wikipedia.

  • Journal of the American Chemical Society.

  • The Journal of Organic Chemistry.

  • PMC.

  • MIT DSpace.

  • Royal Society of Chemistry.

  • Organic Chemistry Portal.

  • PMC.

  • Journal of the American Chemical Society.

  • ACS Publications.

  • PMC.

  • ResearchGate.

  • BenchChem.

  • ResearchGate.

  • PubMed.

  • Royal Society of Chemistry.

  • Organic Chemistry Portal.

  • Kyoto University.

  • Amanote Research.

  • PMC.

  • The Journal of Organic Chemistry.

  • MDPI.

  • ACS Publications.

  • Google Patents.

  • Organic Syntheses.

  • ResearchGate.

  • ResearchGate.

  • Chemistry LibreTexts.

  • Pearson+.

  • Chemistry Europe.

  • Asian Journal of Chemistry.

  • Oregon State University.

  • Arabian Journal of Chemistry.

  • ResearchGate.

  • Wikipedia.

  • Organic Letters.

  • BenchChem.

  • Organic Chemistry Frontiers.

  • JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences.

  • Slideshare.

  • BenchChem.

  • Chemistry LibreTexts.

  • Chemistry LibreTexts.

  • BYJU'S.

  • PMC.

Sources

Troubleshooting

optimizing purification of 2-(3-Methylphenyl)phenol via column chromatography

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation of 2-(3-Methylphenyl)phenol (CAS: 17755-10-1) [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation of 2-(3-Methylphenyl)phenol (CAS: 17755-10-1) [1]. Because this compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling [2], its crude matrix is notoriously complex.

As a Senior Application Scientist, I often see purifications fail not because of poor column technique, but due to a misunderstanding of the physicochemical interactions at play. This guide dissects the causality behind common chromatographic failures and provides self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 2-(3-Methylphenyl)phenol streak so severely on a standard silica gel column?

The Causality: The stationary phase of standard normal-phase chromatography consists of unmodified silica gel, which contains weakly acidic silanol groups (Si-OH). The phenolic hydroxyl (-OH) group of 2-(3-Methylphenyl)phenol acts as a strong hydrogen bond donor and acceptor. As the compound travels down the column, it undergoes a continuous, slow adsorption-desorption kinetic lag with these silanols. This non-ideal partitioning manifests macroscopically as severe peak tailing or "streaking" [3]. The Solution: You must chemically mask this interaction. Adding an acidic modifier—typically 1% v/v glacial acetic acid —to your mobile phase (e.g., Hexanes/Ethyl Acetate) competitively binds the silanol active sites and suppresses the ionization of the phenol, locking it into a neutral, less-interacting state [4].

Q2: My product is co-eluting with unreacted 3-methylphenylboronic acid. How do I resolve this?

The Causality: Boronic acids are notorious for forming dynamic, non-polar boroxine trimers on silica columns, causing them to streak across a wide range of retention times (Rf) and co-elute with your target biaryl phenol. The Solution: Do not attempt to separate boronic acids on the column. Instead, intercept them during the workup. Wash the organic layer of your crude mixture with a mild aqueous base (e.g., 1M Na2​CO3​ ) or stir the crude mixture with a diethanolamine-functionalized scavenger resin prior to loading.

Q3: There is a dark band at the top of my column, and my product fractions are degrading over time. What is happening?

The Causality: This is palladium carryover. Colloidal palladium (Pd(0) nanoparticles) from the Suzuki coupling easily passes through standard filter paper [2]. Once immobilized at the top of a silica column, this highly active metal acts as a heterogeneous catalyst, promoting the oxidative degradation of your electron-rich phenol into quinone-like byproducts during elution. The Solution: Pre-treat the crude mixture. Pass the reaction fluid through a tightly packed pad of Celite before aqueous workup, or wash the organic phase with a 10% sodium bisulfite ( NaHSO3​ ) solution to coordinate and precipitate residual palladium.

Part 2: Quantitative Data & Mobile Phase Optimization

Selecting the correct mobile phase is a function of the specific impurities present in your crude matrix. Use the table below to select the optimal system for 2-(3-Methylphenyl)phenol.

Table 1: Mobile Phase Systems and Expected Chromatographic Outcomes

Mobile Phase SystemModifier AddedTarget ApplicationExpected Chromatographic Result
Hexanes / EtOAc (90:10)NoneGeneral screeningSevere tailing of the phenol peak; poor resolution from starting materials.
Hexanes / EtOAc (90:10) 1% Acetic Acid Standard purification Sharp, symmetrical peaks; excellent resolution from non-polar byproducts.
Toluene / EtOAc (95:5)1% Formic AcidPi-stacking separationEnhanced separation of homo-coupled biaryl impurities due to π−π interactions.
Water / Acetonitrile0.1% TFAReverse Phase (C18)Complete baseline resolution; ideal for highly impure crudes or removing boronic acids.

Part 3: Experimental Workflows & Logic

G Crude Crude Suzuki Mixture (2-(3-Methylphenyl)phenol) Filter Celite Filtration (Remove Pd Catalyst) Crude->Filter Workup Aqueous Workup (Remove Salts/Boronic Acid) Filter->Workup DryLoad Dry Loading on Silica (Prevent Band Broadening) Workup->DryLoad Column Silica Gel Column (Hexanes/EtOAc + 1% AcOH) DryLoad->Column Pure Pure 2-(3-Methylphenyl)phenol Column->Pure

Caption: Standard purification workflow for Suzuki-derived biaryl phenols.

G Start Chromatography Issue Detected Tailing Severe Peak Tailing? Start->Tailing Boronic Co-eluting Boronic Acid? Tailing->Boronic No SolTailing Add 1% Acetic Acid to Mobile Phase Tailing->SolTailing Yes Pd Dark Band/Baseline Drift? Boronic->Pd No SolBoronic Pre-column Scavenger or C18 Reverse Phase Boronic->SolBoronic Yes SolPd Pre-filter through Celite or NaHSO3 Wash Pd->SolPd Yes

Caption: Troubleshooting logic tree for biaryl phenol chromatography.

Part 4: Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure you do not proceed to the next step if a failure condition is met.

Step 1: Mobile Phase Preparation
  • Prepare a solvent mixture of Hexanes and Ethyl Acetate (typically 90:10 v/v depending on TLC optimization).

  • Add 1% v/v glacial acetic acid to the total volume.

  • Self-Validation Check: Run a TLC plate of your crude mixture using this exact modified solvent [4]. The product spot should have an Rf of ~0.35 and be perfectly circular. If the spot resembles a teardrop, increase the acetic acid to 2%.

Step 2: Dry Loading the Crude Sample
  • Dissolve the crude 2-(3-Methylphenyl)phenol in a minimal amount of Dichloromethane (DCM).

  • Add dry silica gel (230-400 mesh) to the flask at a 3:1 ratio (silica mass to crude mass).

  • Evaporate the DCM completely using a rotary evaporator.

  • Self-Validation Check: The resulting silica-sample mixture must be a completely free-flowing powder. If it aggregates or sticks to the glass, residual solvent remains. Loading a clumpy sample will cause immediate band broadening. Re-evaporate until perfectly powdery.

Step 3: Column Packing and Elution
  • Slurry-pack the chromatography column using the modified mobile phase (Hexanes/EtOAc + 1% AcOH).

  • Carefully pour the dry-loaded powder onto the flat surface of the packed silica bed. Add a 1 cm protective layer of clean sand on top.

  • Elute the column, collecting fractions in test tubes.

  • Monitor the fractions via TLC (using the modified mobile phase).

Step 4: Modifier Removal
  • Pool the fractions containing pure 2-(3-Methylphenyl)phenol.

  • Concentrate via rotary evaporation.

  • Self-Validation Check: Because acetic acid has a higher boiling point than hexanes/EtOAc, trace amounts may remain, leaving a pungent odor. To remove it completely, add 10 mL of Toluene to the flask and re-evaporate. The toluene will form an azeotrope with the acetic acid, pulling it off under vacuum and leaving you with a highly pure, odorless crystalline solid or viscous oil.

References

  • ACS Publications. "Sol−Gel Column Technology for Single-Step Deactivation, Coating, and Stationary-Phase Immobilization in High-Resolution Capillary Gas Chromatography". Analytical Chemistry. Available at:[Link]

Optimization

preventing oxidative degradation of 2-(3-Methylphenyl)phenol during storage

Welcome to the technical support guide for 2-(3-Methylphenyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidative degra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(3-Methylphenyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidative degradation of this compound during storage. As a substituted phenol, 2-(3-Methylphenyl)phenol is susceptible to autoxidation, which can compromise its purity, activity, and lead to inconsistent experimental results. This guide provides in-depth, field-proven insights and actionable protocols to ensure the long-term stability of your valuable compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of 2-(3-Methylphenyl)phenol in a direct question-and-answer format.

Issue 1: The solid compound has turned yellow or brown.

Question: My crystalline 2-(3-Methylphenyl)phenol, which was initially off-white, has developed a distinct yellow or brown tint. What happened, and is it still usable?

Answer: A yellow or brown discoloration is a definitive visual indicator of oxidative degradation.[1] The phenolic hydroxyl group in the molecule is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process, known as autoxidation, is a free-radical chain reaction that converts the phenol into colored quinone-type byproducts.[1][3] This degradation is often accelerated by exposure to light and elevated temperatures.[1][4]

Causality: The core issue is exposure to atmospheric oxygen.[5] In the presence of oxygen, a free radical cascade is initiated, leading to the formation of phenoxy radicals. These are resonance-stabilized but highly reactive intermediates that can dimerize or react further to form highly colored, conjugated systems like quinones.

Recommended Action: For experiments where high purity is critical (e.g., drug development, kinetic studies), it is strongly recommended to discard the discolored compound . The presence of oxidation byproducts can interfere with your reactions, alter biological activity, and produce misleading results. To prevent recurrence, you must fundamentally change your storage and handling protocol. The key is to create a protective, non-reactive environment.[5]

Issue 2: I am observing inconsistent results in my experiments.

Question: I am using the same batch of 2-(3-Methylphenyl)phenol for a series of experiments, but my results are not reproducible. Could this be related to storage?

Answer: Yes, inconsistent experimental outcomes are a common consequence of compound degradation. If the purity of your starting material changes over time due to oxidation, the effective concentration of the active compound decreases, and the concentration of potentially reactive byproducts increases.

Causality: The degradation of your compound is not uniform. The material at the surface, which is most exposed to the air in the container's headspace, will degrade faster. Each time you open the container, you replenish the oxygen supply and introduce moisture, further accelerating degradation.[1][5] This leads to a heterogeneous mixture of the pure compound and its various oxidation products, resulting in variable purity from one aliquot to the next.

Recommended Action:

  • Purity Verification: Before each experiment, or at regular intervals, verify the purity of your starting material using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.[1][6] A fresh, properly stored standard should be used as a reference.

  • Aliquotting: For long-term use, it is crucial to aliquot the compound upon receipt. This practice prevents the repeated exposure of the bulk material to air and moisture.[1] See the detailed protocol below for aliquoting under an inert atmosphere.

  • Inert Atmosphere Handling: All handling of the compound, especially during weighing and aliquoting, should ideally be performed under an inert atmosphere, such as in a nitrogen or argon-filled glove box.[1][7]

Issue 3: My solutions of the compound degrade rapidly.

Question: I prepare solutions of 2-(3-Methylphenyl)phenol in an organic solvent, but they quickly turn color and show signs of degradation. How can I prepare stable solutions?

Answer: The degradation process is often much faster in solution than in the solid state. This is because dissolved oxygen in the solvent provides an abundant and readily available reactant for oxidation.[1]

Causality: Most standard laboratory solvents are saturated with dissolved atmospheric oxygen. When you dissolve your oxygen-sensitive compound, you are placing it in an oxygen-rich environment, which dramatically accelerates the oxidative degradation pathway.

Recommended Action:

  • Use Deoxygenated Solvents: Before preparing your solution, the solvent must be deoxygenated. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes or by using several cycles of the freeze-pump-thaw method.[1]

  • Prepare Fresh Solutions: Whenever possible, prepare solutions immediately before use.[1]

  • Inert Atmosphere Storage: If a solution must be stored, it should be in a tightly sealed vial with an inert gas headspace.

  • Consider Antioxidants: For some applications, adding a suitable antioxidant to the solvent can provide additional stability. Butylated hydroxytoluene (BHT) is a radical scavenger that is effective in many organic solvents.[1] However, you must first verify that the antioxidant does not interfere with your downstream application.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of oxidative degradation for phenols?

The primary mechanism is autoxidation, a free-radical chain reaction involving atmospheric oxygen.[8] It proceeds in three main stages:

  • Initiation: An initiator (like light, heat, or a metal ion) abstracts a hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical.

  • Propagation: The phenoxy radical reacts with molecular oxygen (O₂) to form a peroxy radical. This highly reactive peroxy radical can then abstract a hydrogen atom from another phenol molecule, creating a new phenoxy radical and a hydroperoxide, thus propagating the chain reaction.

  • Termination: The reaction stops when radicals combine to form stable, non-radical products. The hydroperoxides formed during propagation can also decompose, creating more radicals and leading to the complex mixture of colored byproducts, such as quinones.

Phenol 2-(3-Methylphenyl)phenol (ArOH) PhenoxyRadical Phenoxy Radical (ArO•) Phenol->PhenoxyRadical Initiator Initiator (O₂, Light, Heat, Metal Ions) Initiator->Phenol H• abstraction Oxygen O₂ PhenoxyRadical->Oxygen PeroxyRadical Peroxy Radical (ArOO•) Oxygen->PeroxyRadical Propagation NewPhenol Another Phenol Molecule (ArOH) PeroxyRadical->NewPhenol H• abstraction Hydroperoxide Hydroperoxide (ArOOH) PeroxyRadical->Hydroperoxide NewPhenol->PhenoxyRadical Chain Reaction Degradation Colored Degradation Products (Quinones) Hydroperoxide->Degradation Decomposition

Caption: Oxidative degradation pathway of phenols.

Q2: What are the ideal long-term storage conditions?

The ideal storage conditions are designed to mitigate the key factors driving oxidation: oxygen, heat, and light.

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon) Directly removes oxygen, the primary reactant in autoxidation.[7][9][10][11]
Temperature ≤ -20°C (Freezer) Significantly reduces the rate of chemical degradation reactions.[1] For short-term, 2-8°C is acceptable.
Light Protection from Light Use amber glass vials or wrap containers in aluminum foil to prevent photo-catalyzed oxidation.[1][4][12]
Container Airtight Glass Vial Prevents ingress of oxygen and moisture. Glass is non-reactive and has excellent barrier properties.[1][12]
Additives Antioxidants (Optional) For solutions, antioxidants like BHT (0.01-0.05%) can scavenge free radicals.[1] Use must be validated for the specific application.

Q3: How should I choose a suitable packaging material?

For storing a sensitive solid like 2-(3-Methylphenyl)phenol, borosilicate amber glass vials with PTFE-lined screw caps are the gold standard. If plastic must be used, select materials with high oxygen barrier properties, such as Ethylene Vinyl Alcohol (EVOH) or metallized films.[12][13][14] Avoid standard polyethylene (PE) or polypropylene (PP) containers for long-term storage, as they have higher oxygen permeability.[15]

Q4: Is there a way to monitor the degradation over time?

Yes, a stability study can be performed. Prepare several aliquots from the same batch and store them under the recommended conditions. At set time points (e.g., 1, 3, 6, 12 months), analyze an aliquot using a quantitative method like HPLC-UV. By comparing the purity against a time-zero sample, you can establish a reliable shelf-life for your specific storage conditions. UV-Vis spectroscopy can also be used to monitor the appearance of colored degradation products.[6]

Experimental Protocols & Workflows

Protocol: Aliquoting and Storing Under an Inert Atmosphere

This protocol describes the best practice for subdividing a new bottle of 2-(3-Methylphenyl)phenol to preserve the integrity of the bulk material.

Materials:

  • Main container of 2-(3-Methylphenyl)phenol

  • Multiple small, amber glass vials with PTFE-lined screw caps

  • Spatula

  • Glove box or glove bag with a nitrogen or argon atmosphere

  • Analytical balance (inside the glove box, if possible)

  • Parafilm®

Procedure:

  • Prepare the Inert Atmosphere: Place all necessary materials (vials, caps, spatula, balance, main container) inside the glove box. Purge the glove box with your chosen inert gas according to the manufacturer's instructions until the oxygen level is below the desired threshold (typically <50 ppm).[9][11]

  • Pre-label Vials: Label all the small vials with the compound name, batch number, and date.

  • Equilibrate Temperature: Allow the main container to come to room temperature inside the glove box before opening to prevent condensation of moisture.

  • Aliquot the Compound: Inside the glove box, carefully open the main container. Using a clean spatula, dispense the desired amount of the compound into each small vial. Work efficiently to minimize the time the main container is open.

  • Seal the Vials: Tightly screw the caps onto each vial.

  • Purge and Seal Main Container: Before closing the main container, flush the headspace with the inert gas for 10-15 seconds, then quickly and tightly seal the cap.

  • Secondary Seal: For both the main container and the aliquots, wrap the cap-bottle interface with Parafilm®. This provides an additional barrier against moisture and gas exchange.

  • Store Properly: Place the newly created aliquots and the main container in a freezer (≤ -20°C) for long-term storage.

Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing storage-related issues.

start Start: Experiencing Issue (e.g., discoloration, inconsistent results) check_visual Visually Inspect Compound: Is it discolored (yellow/brown)? start->check_visual discard Action: Discard Compound (Purity is compromised) check_visual->discard Yes check_purity Purity Analysis: Perform HPLC or other assay check_visual->check_purity No implement_storage Implement Proper Storage Protocol: - Aliquot under Inert Gas - Store at ≤ -20°C - Protect from Light discard->implement_storage purity_ok Is Purity >98% (or as expected)? check_purity->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes check_handling Review Handling Procedure: - Using deoxygenated solvents? - Preparing solutions fresh? purity_ok->check_handling No troubleshoot_other Troubleshoot Other Experimental Variables check_handling->troubleshoot_other Yes improve_handling Action: Improve Handling - Sparge solvents with N₂/Ar - Avoid storing solutions check_handling->improve_handling No improve_handling->use_compound

Caption: Troubleshooting workflow for storage issues.

References

  • Inert gas - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Linde Gas. (n.d.). Inerting. Retrieved March 24, 2026, from [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). Retrieved March 24, 2026, from [Link]

  • Presscon. (n.d.). Oxidation Prevention & Inertization. Retrieved March 24, 2026, from [Link]

  • O'Connor, D., & Blum, F. D. (1987). Thermal stability of substituted phenol-formaldehyde resins. Journal of Applied Polymer Science, 33(6), 1933-1941.
  • GreyB. (2025, September 15). Active Oxygen Scavenging Food Packaging: Materials & Mechanisms. Retrieved March 24, 2026, from [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved March 24, 2026, from [Link]

  • Safety Data Sheet - Phenol (Molten). (2023, April 28). Retrieved March 24, 2026, from [Link]

  • Strategies to Protect Packaging against Oxygen and Air Exposure. (2024, September 24). Retrieved March 24, 2026, from [Link]

  • Svarc-Gajic, J., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods.
  • TOTA-PAK. (n.d.). Oxygen Absorbers in Food Packaging | Ingredients, Usage. Retrieved March 24, 2026, from [Link]

  • Oxygen Barrier Food Packaging: FAQs. (2024, October 31). Retrieved March 24, 2026, from [Link]

  • Autoxidation - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). EP2968729A1 - Packaging system for oxygen-sensitive drugs.
  • Roig, B., Gonzalez, C., & Thomas, O. (2003). Monitoring of phenol photodegradation by ultraviolet spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(2), 303-307.
  • Phenol Removal via Advanced Oxidative Processes (O3/Photo-Fenton) and Chemometrics. (2013, December 10). SciSpace.
  • Ohkatsu, Y., & Saito, K. (2009). Synergism between Phenolic Antioxidants in Autoxidation. Journal of the Japan Petroleum Institute, 52(1), 1-10.
  • Chen, X., et al. (2019). Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. Trends in Food Science & Technology, 91, 593-603.
  • O'Connor, D., & Blum, F. D. (1987). Thermal Stability of Substituted Phenol-formaldehyde Resins. Scholars' Mine.
  • Effects of temperature and heating time on the stability of five phenolic compounds in HTW. (n.d.).
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023, June 19). JScholar Publishers.
  • Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. (n.d.). PMC.
  • Effect of Temperatures on Polyphenols during Extraction. (2022, February 17). MDPI.
  • Oxidation and reduction of phenols. (n.d.).
  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. (2025, December 9). PMC.
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023, April 19). PubMed.
  • Thermal stability and thermal degradation study of phenolic resin modified by cardanol. (2020, February 14). SAGE Journals.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023, June 19). JScholar Publishers.
  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. (2022, March 18). MDPI.
  • Stability of a phenol-enriched olive oil during storage. (2025, August 6).
  • Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. (2023, March 24). MDPI.
  • Proposed mechanism of 2,3,6-trimethylphenol oxidation. (n.d.).
  • Study of Degradation of Phenol in Waste Water Sample via Advanced Oxidation Technology. (n.d.).
  • CPAChem. (2024, January 12). Safety data sheet - Phenol. Retrieved March 24, 2026, from [Link]

  • Degradation kinetics and mechanisms of phenol in photo-Fenton process. (n.d.). Journal of Zhejiang University.
  • Phenol Oxidation and NO Generation from Nitrite
  • Effect of the Storage Time and Packaging Material on the Antioxidant Capacity and Phenols Content of Organic Grape Juice Stabilized. (2018, September 29). Aidic.
  • Antioxidant properties of phenols. (n.d.). Journal of Pharmacy and Pharmacology | Oxford Academic.
  • Phenolic autoxidation is responsible for color degradation in processed carrot puree. (n.d.). PubMed.
  • Storage effect on olive oil phenols: cultivar-specific responses. (n.d.). Frontiers.
  • Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. (n.d.).
  • ANALYTICAL METHODS - Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf - NIH.
  • Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Determination of Phenol with Peroxidase Immobilized on CaCO3. (2023, April 5). MDPI.

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Low Aqueous Solubility of 2-(3-Methylphenyl)phenol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 2-(3-Methylphenyl)phenol (also known as 3'-methyl-[1,1'-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 2-(3-Methylphenyl)phenol (also known as 3'-methyl-[1,1'-biphenyl]-2-ol). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enable successful formulation and experimentation.

Introduction to the Challenge: Understanding the Physicochemical Properties of 2-(3-Methylphenyl)phenol

This inherent low aqueous solubility can lead to a variety of experimental challenges, including precipitation in stock solutions and buffers, inaccurate concentration measurements, and poor bioavailability in biological assays. This guide will walk you through proven strategies to overcome these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the handling of 2-(3-Methylphenyl)phenol in a question-and-answer format, providing ranked and practical solutions.

Q1: My 2-(3-Methylphenyl)phenol is not dissolving in my aqueous buffer. What should I do first?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.

  • Primary Recommendation: Use a water-miscible organic co-solvent.

    • Step 1: Dissolve the 2-(3-Methylphenyl)phenol in a minimal amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol. Phenolic compounds are generally soluble in these solvents.

    • Step 2: Once fully dissolved, slowly add this concentrated stock solution to your aqueous buffer while vortexing or stirring to ensure rapid mixing. This helps to prevent localized high concentrations that can lead to immediate precipitation.

    • Step 3: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, you may need to decrease the final concentration or explore other solubilization techniques.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is not high enough in the final solution to maintain the solubility of the hydrophobic compound.

  • Solution 1: Optimize Co-solvent Concentration: The final concentration of the organic co-solvent in your aqueous buffer should be sufficient to maintain solubility. A final concentration of 1-5% (v/v) of the co-solvent is often a good starting point. However, you may need to adjust this based on the final concentration of 2-(3-Methylphenyl)phenol. Always consider the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.

  • Solution 2: pH Adjustment: The phenolic hydroxyl group on 2-(3-Methylphenyl)phenol is weakly acidic. By increasing the pH of your aqueous buffer, you can deprotonate this group, forming a more soluble phenolate salt.

    • Consideration: The pKa of the phenolic proton will determine the optimal pH for solubilization. For many phenols, a pH above 8 significantly increases solubility.[1] However, ensure that the chosen pH is compatible with your experimental system.

  • Solution 3: Use a Different Solubilization Strategy: If co-solvents and pH adjustment are not effective or compatible with your experiment, consider more advanced techniques like cyclodextrin complexation or the use of surfactants.

Q3: My experimental results are inconsistent, and I suspect it's due to the poor solubility of my compound. How can I confirm this?

A3: Inconsistent results are a hallmark of solubility issues. You can confirm this through a few simple checks:

  • Visual Inspection: Before each experiment, carefully inspect your final solution for any signs of precipitation. Hold it up to a light source and look for cloudiness or visible particles.

  • Centrifugation Test: Centrifuge an aliquot of your final solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms, your compound is precipitating.

  • Solubility Determination: If you require a precise understanding of the solubility limit in your specific buffer, you can perform a simple experimental solubility determination using the shake-flask method. (A detailed protocol is provided later in this guide).

Frequently Asked Questions (FAQs)

This section delves into the scientific principles behind the troubleshooting advice.

Q: How do co-solvents work to increase the solubility of hydrophobic compounds like 2-(3-Methylphenyl)phenol?

A: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system.[2] They work by reducing the overall polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve. Essentially, they create a solvent mixture that is more "like" the solute in terms of polarity, following the principle of "like dissolves like."[3]

Q: What is the mechanism behind pH-mediated solubility enhancement for phenols?

A: The solubility of phenolic compounds is often pH-dependent. The hydroxyl group on the phenol is weakly acidic and can donate a proton to form a negatively charged phenolate ion. This ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous media.[1] The extent of this effect is governed by the Henderson-Hasselbalch equation, with a significant increase in the proportion of the more soluble ionized form as the pH of the solution rises above the pKa of the phenol.

Q: What are cyclodextrins and how do they improve solubility?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4] They can encapsulate poorly water-soluble "guest" molecules, like 2-(3-Methylphenyl)phenol, within their hydrophobic core. This forms an "inclusion complex" where the hydrophobic part of the guest molecule is shielded from the aqueous environment, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, leading to a significant increase in the apparent aqueous solubility of the guest molecule.

Data Summary and Comparison of Solubilization Techniques

Technique Mechanism Advantages Disadvantages Typical Starting Conditions
Co-solvency Reduces solvent polaritySimple, inexpensive, widely applicablePotential for co-solvent to affect biological systems; risk of precipitation upon dilution1-5% (v/v) final concentration of DMSO, ethanol, or methanol
pH Adjustment Ionization of the phenolic groupEffective for ionizable compounds, simple to implementRequires the compound to have an ionizable group; pH may not be compatible with the experimental systemAdjust buffer pH to >8 (for phenols)
Cyclodextrin Complexation Encapsulation of the hydrophobic moleculeBiocompatible, can improve stabilityCan be more expensive; may alter the effective concentration of the free compound1:1 or 1:2 molar ratio of compound to cyclodextrin
Micellar Solubilization (Surfactants) Partitioning into micellesHigh solubilization capacityPotential for surfactant toxicity; can interfere with some assaysConcentration above the Critical Micelle Concentration (CMC) of the surfactant
Hydrotropy Non-micellar aggregation that increases solubilityCan be effective at high concentrationsMechanism is less well-defined; may require high concentrations of the hydrotropeVaries widely depending on the hydrotrope

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of 2-(3-Methylphenyl)phenol in an organic solvent for subsequent dilution into aqueous media.

Materials:

  • 2-(3-Methylphenyl)phenol

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Calibrated micropipettes

  • Appropriate glass vial

Procedure:

  • Weigh out the desired amount of 2-(3-Methylphenyl)phenol into a clean, dry glass vial.

  • Add a small volume of DMSO to the vial.

  • Vortex the solution until the 2-(3-Methylphenyl)phenol is completely dissolved. If necessary, gently warm the solution or add more DMSO incrementally until dissolution is complete.

  • Once dissolved, add DMSO to reach the final desired stock concentration (e.g., 10 mM, 50 mM).

  • Store the stock solution at an appropriate temperature (typically -20°C) and protect it from light.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of 2-(3-Methylphenyl)phenol using cyclodextrin complexation.

Materials:

  • 2-(3-Methylphenyl)phenol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • 0.45 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration will depend on the desired molar ratio with the compound. A 1:1 molar ratio is a good starting point.

  • Add the powdered 2-(3-Methylphenyl)phenol to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.45 µm syringe filter to remove any undissolved compound.

  • The filtrate now contains the solubilized 2-(3-Methylphenyl)phenol-cyclodextrin complex. The concentration can be determined using a suitable analytical method like HPLC-UV.

Visualizing Solubilization Mechanisms

Diagram 1: Co-solvency Mechanism

G Co-solvency Mechanism cluster_0 Poorly Soluble Compound in Water cluster_1 Addition of Co-solvent Compound 2-(3-Methylphenyl)phenol (Hydrophobic) Water Water Molecules (Highly Polar) Compound->Water Unfavorable Interaction (Precipitation) Compound_S 2-(3-Methylphenyl)phenol Solvent_Mix Water + Co-solvent (Reduced Polarity) Compound_S->Solvent_Mix Favorable Interaction (Solubilization)

Caption: How co-solvents reduce solvent polarity to enhance solubility.

Diagram 2: Cyclodextrin Inclusion Complex Formation

G Cyclodextrin Encapsulation Compound Hydrophobic Compound CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Compound->CD Enters Cavity Complex Inclusion Complex (Water Soluble) CD->Complex Water Water Complex->Water Disperses in

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

  • Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC. (n.d.).
  • Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. (2014, October 6).
  • Glycerol Ethers as Hydrotropes and Their Use to Enhance the Solubility of Phenolic Acids in Water - PATh. (2020, March 23).
  • Encapsulation of phenolic acids into cyclodextrins: A global statistical analysis of the effects of pH, temperature and concentrations on binding constants measured by ACE methods - PMC. (n.d.).
  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes - American Chemical Society. (n.d.).
  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes | Langmuir - ACS Publications. (n.d.).
  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes | Langmuir - ACS Publications. (n.d.).
  • Glycerol Ethers as Hydrotropes and Their Use to Enhance the Solubility of Phenolic Acids in Water | ACS Sustainable Chemistry & Engineering. (2020, March 23).
  • Phenolic Acid–β-Cyclodextrin Complexation Study to Mask Bitterness in Wheat Bran: A Machine Learning-Based QSAR Study - MDPI. (2024, July 6).
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. (2023, July 24).
  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
  • Micellar solubilization of drugs. - University of Alberta. (2005, July 8).
  • Glycerol Ethers as Hydrotropes and Their Use to Enhance the Solubility of Phenolic Acids in Water | Request PDF - ResearchGate. (n.d.).
  • Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting - MDPI. (2025, April 13).
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (n.d.).
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes - Industrial & Engineering Chemistry Research - ACS Figshare. (2023, July 24).
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. (2023, April 26).
  • Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila - PMC. (n.d.).
  • CAS 1128-92-3: 2-(3-Methyl-2-buten-1-yl)phenol - CymitQuimica. (n.d.).
  • Green and Efficient Extraction of Phenolic Components from Plants with Supramolecular Solvents: Experimental and Theoretical Studies - MDPI. (2024, April 30).
  • Applications of co-solvent modified CO2 in phenolic compounds extraction - ResearchGate. (n.d.).
  • Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila - ResearchGate. (2025, November 24).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents. (n.d.).
  • 2-(3-Methylphenyl)phenol - Fluorochem. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • 2-(4-Methylphenyl)phenol | C13H12O | CID 11298348 - PubChem - NIH. (n.d.).
  • Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025, June 8).
  • 2-(3-Methylthiophenyl)phenol | 1261916-06-6 | Benchchem. (n.d.).
  • Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite - MDPI. (2023, September 26).
  • Table 4-2, Physical and Chemical Properties of Phenol - NCBI - NIH. (n.d.).
  • Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown. (2026, January 23).
  • pH AND TEMPERATURE INFLUENCE ON PHENOL REMOVAL FROM WATER BY HORSERADISH PEROXIDASE [ ]. (n.d.).
  • Partial Removal of Phenolics Coupled with Alkaline pH Shift Improves Canola Protein Interfacial Properties and Emulsion in In - UKnowledge. (2021, June 4).
  • 2-(3-Methylphenyl)phenol | 214268-26-5 - Sigma-Aldrich. (n.d.).
  • Common Organic Solvents: Table of Properties1,2,3. (n.d.).
  • Predicting the solubilization preference of natural phenols to different solvents. (n.d.).
  • Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4) - Cheméo. (n.d.).
  • (PDF) Studies on the solubility of phenolic compounds - ResearchGate. (n.d.).
  • Solubility Profile of 3-(3-Methylphenyl)propionaldehyde in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • 2,3-xylenol phenol, 2,3-dimethyl - The Good Scents Company. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-(3-Methylphenyl)phenol Functionalization

Welcome to the technical support center for the functionalization of 2-(3-methylphenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 2-(3-methylphenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their palladium-catalyzed reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this transformation and achieve optimal results.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Q1: My reaction shows low or no conversion to the desired functionalized product. What are the likely causes and how can I improve the yield?

Low or no product yield is a common challenge in palladium-catalyzed reactions. The root cause often lies in issues with the catalyst's activity, the quality of reagents, or suboptimal reaction conditions.[1]

Initial Diagnostic Checks:

  • Catalyst Activity: The heart of the reaction is the active Pd(0) species. Many protocols use a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ.[1] Inefficient reduction can severely limit the concentration of the active catalyst.

    • Visual Cue: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst aggregation and deactivation.[1] This can happen if the ligand dissociates from the metal center.

  • Reagent Purity: Impurities in your starting materials, including the 2-(3-methylphenyl)phenol, the coupling partner, or the solvent, can act as catalyst poisons.[1]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, and many phosphine ligands are sensitive to oxygen.[2] Inadequate degassing of the solvent and purging of the reaction vessel with an inert gas (argon or nitrogen) can lead to catalyst oxidation and deactivation.[2]

Systematic Troubleshooting Protocol:

Parameter Recommended Action Rationale
Catalyst Loading If you started with a low catalyst loading (e.g., <1 mol%), try incrementally increasing it to 2-5 mol%.[1]For a new or challenging reaction, a higher catalyst concentration can help overcome activation barriers and achieve conversion. Optimization to lower the loading can be performed later.[1]
Ligand Selection Screen a panel of ligands with varying steric and electronic properties. Consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) for challenging couplings.[1]The ligand stabilizes the palladium catalyst and influences its reactivity.[2][3] The choice of ligand is crucial for promoting the desired catalytic cycle and preventing side reactions.[2]
Solvent Screening Perform the reaction in a variety of anhydrous and degassed solvents (e.g., Toluene, Dioxane, DMF, THF).[1][4][5][6]The solvent impacts solubility, reaction kinetics, and catalyst stability.[1][4][5][6][7] For instance, polar aprotic solvents can sometimes slow down certain coupling reactions by coordinating to the palladium center.[1]
Base Selection The choice and strength of the base are critical. Common bases for such couplings include K₂CO₃ and K₃PO₄. Ensure the base is anhydrous if required by the specific protocol.[1]The base plays a key role in the catalytic cycle, often in the transmetalation or C-H activation step.[1]
Temperature Optimization If the reaction is sluggish at a lower temperature, cautiously increase it in increments (e.g., 80 °C, 100 °C, 120 °C).While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[1] Finding the optimal temperature is a balance between rate and stability.

Experimental Workflow for Troubleshooting Low Yield:

Caption: A workflow for troubleshooting low-yield reactions.

Q2: I'm observing significant formation of side products. What are the common side reactions and how can I suppress them?

The formation of side products can significantly reduce the yield of your desired functionalized phenol. Common side reactions in palladium-catalyzed couplings include homocoupling and dehalogenation.

Common Side Reactions and Mitigation Strategies:

Side Reaction Description Mitigation Strategies
Homocoupling Two molecules of the same starting material couple together. For example, in a Suzuki coupling, two molecules of the arylboronic acid can form a biaryl byproduct.[8]* Reduce exposure to oxygen.[8]
  • Lower the reaction temperature.[8]

  • Use a slight excess of the halide coupling partner.[8] | | Dehalogenation | The halide on the coupling partner is replaced by a hydrogen atom, leading to a reduced, non-functionalized arene.[8] | * This can be more prevalent with electron-rich aryl halides and highly active catalysts.[8]

  • Careful selection of the ligand and base can help to minimize this pathway. | | Protodeboronation | In Suzuki couplings, the boronic acid can react with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom.[1] | * Use anhydrous conditions and reagents.

  • Consider using the corresponding boronic ester, which can exhibit greater stability.[1] |

Mechanistic Insight: The choice of ligand is paramount in controlling selectivity. Ligands that promote a faster rate of reductive elimination for the desired cross-coupled product over competing pathways will lead to higher product selectivity.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of palladium catalyst loading for the functionalization of 2-(3-methylphenyl)phenol.

Q3: What is the typical catalyst loading range for this type of reaction, and how do I determine the optimal loading?

For many palladium-catalyzed C-H functionalization and cross-coupling reactions, a good starting point for catalyst loading is between 1-5 mol%. However, for highly efficient catalytic systems, loadings can be as low as 0.01 mol%.

Determining the Optimal Loading - A Step-by-Step Protocol:

  • Initial Screening: Begin with a relatively conservative loading, for example, 2 mol% of the palladium precatalyst and an appropriate ligand-to-metal ratio (often 1:1 to 2:1).

  • Reaction Monitoring: Monitor the reaction progress over time using an appropriate analytical technique such as TLC, LC-MS, or GC-MS.[2] This will give you a baseline for the reaction rate and final conversion. In-situ monitoring techniques like FTIR or Raman spectroscopy can provide real-time kinetic data.[9]

  • Systematic Reduction: If the initial reaction proceeds to high conversion in a reasonable timeframe, perform a series of experiments where you systematically decrease the catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%) while keeping all other parameters constant.

  • Identify the "Sweet Spot": The optimal catalyst loading is the lowest amount that still provides a high yield of the desired product in an acceptable reaction time, with minimal side product formation.

Q4: How does the choice of palladium precatalyst and ligand affect the reaction outcome?

The combination of the palladium source (precatalyst) and the ligand is critical for a successful reaction.

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[1] The choice of precatalyst can influence the rate of formation of the active catalyst.

  • Ligand: The ligand plays a multifaceted role:

    • Stabilization: It stabilizes the palladium center, preventing aggregation into inactive palladium black.[2]

    • Solubility: It enhances the solubility of the catalyst complex.[3]

    • Reactivity and Selectivity: The steric bulk and electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[3][8] Bulky, electron-rich ligands often facilitate the coupling of less reactive substrates.[1]

Visualizing the Catalytic Cycle:

Catalytic_Cycle Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_Intermediate Pd(II) Intermediate (L_n)Pd(Ar)(X) OxAdd->PdII_Intermediate CH_Activation C-H Activation / Transmetalation (Phenol-H or Ar'-M) PdII_Intermediate->CH_Activation + Phenol-H / Ar'-M PdII_Diaryl Pd(II) Diaryl Intermediate (L_n)Pd(Ar)(Ar') CH_Activation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Product (Ar-Ar') RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[2]

Q5: What is the role of the base and solvent in the functionalization of 2-(3-methylphenyl)phenol?

The base and solvent are not merely passive components; they actively participate in and influence the reaction.

  • Base: The role of the base can vary depending on the specific reaction mechanism. In C-H activation pathways, the base can facilitate the deprotonation of the C-H bond.[10] In cross-coupling reactions like the Suzuki-Miyaura coupling, the base is often crucial for the transmetalation step. The strength, solubility, and nature of the counter-ion of the base can all impact the reaction's efficiency.[1]

  • Solvent: The solvent must be chosen to ensure all reactants are sufficiently soluble. Beyond solubility, the polarity and coordinating ability of the solvent can influence the stability and reactivity of the catalytic species.[1][4][5][6][7] For instance, highly coordinating solvents might compete with the desired ligand for a position on the palladium center, thereby inhibiting the reaction.[1][7] A solvent screen is a valuable part of optimizing any new palladium-catalyzed reaction.[1]

Q6: How can I monitor the progress of my reaction effectively?

Effective reaction monitoring is crucial for optimization and for determining the endpoint of the reaction.

  • Offline Techniques:

    • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.

    • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative information about the consumption of starting materials and the formation of products and byproducts.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the conversion to product by integrating signals corresponding to the starting material and product.[1]

  • In-situ (Real-Time) Techniques:

    • FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants and products in real-time without the need for sampling.[9]

    • X-ray Absorption Spectroscopy (XAS): A powerful technique, often requiring a synchrotron source, that can provide information on the oxidation state and coordination environment of the palladium catalyst throughout the reaction.[9]

By systematically addressing these common issues and understanding the fundamental principles behind the reaction, you can effectively optimize the palladium catalyst loading for the functionalization of 2-(3-methylphenyl)phenol and achieve your desired synthetic outcomes.

III. References

  • ACS Publications. (2025, October 16). Tandem Palladium-Catalyzed C–H Activation of Biaryls and Ring Opening of Benzofurans: Access to 2-(9-Phenanthryl)phenol Derivatives. Organic Letters. Retrieved from [Link]

  • Springer. (2025, April 8). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • ACS Publications. (2009, December 18). Pd(II)-Catalyzed C−H Activation/Aryl−Aryl Coupling of Phenol Esters. Organic Letters. Retrieved from [Link]

  • Wiley Online Library. (2019, December 13). Synthesis of Phenolic Compounds via Palladium Catalyzed C-H Functionalization of Arenes. Chemistry – An Asian Journal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Retrieved from [Link]

  • DiVA portal. (2020, May 5). Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • ACS Publications. (2020, April 29). Palladium-Catalyzed Cascade Cyclization/Dearomatization/Arylation of Alkyne-Containing Phenol-Based Biaryls with Aryl Halides: An Entry to Diversely Functionalized Spirocyclohexadienones. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, April 25). Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science. Retrieved from [Link]

  • ACS Publications. (2021, August 6). Palladium-Catalyzed meta-Selective C–H Functionalization by Noncovalent H-Bonding Interaction. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (2017, August 18). S,O-Ligand-Promoted Palladium-Catalyzed C–H Functionalization Reactions of Nondirected Arenes. ACS Catalysis. Retrieved from [Link]

  • MDPI. (2011, January 21). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules. Retrieved from [Link]

  • Springer. (2022, March 15). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Nature Communications. Retrieved from [Link]

  • PubMed. (2017, January 3). Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonates. Chemistry – An Asian Journal. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, June 2). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2019, April). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Research Square. (n.d.). Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. Retrieved from [Link]

  • Weebly. (n.d.). Metal Catalyzed C-H activation. debabratamaiti. Retrieved from [Link]

  • ACS Publications. (2024, October 3). Advances in Palladium-Catalyzed C(sp3)–H Functionalization: The Role of Traceless Directing Groups. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2013, April 8). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, March 14). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. ACS Nano. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2014, January 21). Palladium-Catalyzed Oxidative Olefination of Phenols Bearing Removable Directing Groups under Molecular Oxygen. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2019, August 12). The Destiny of Palladium: Development of Efficient Palladium Analysis Techniques in Enhancing Palladium Recovery. Organic Process Research & Development. Retrieved from [Link]

  • University of Victoria. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2007, March 22). Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, February 5). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Palladium Nanocatalyst Enabling Green Heteroaryl Suzuki Cross-Coupling and Anticancer Activity with Photophysical and TD-DFT Insights of Biaryl Products. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ACS Publications. (2018, October 30). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. Retrieved from [Link]

  • American Chemical Society. (n.d.). Tunable aryl-bridged Polysilsesquioxane as a palladium catalyst support for hydrogenation of phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Unsymmetrical Biaryls via Palladium-Catalyzed Coupling Reaction of Aryl Halides. Retrieved from [Link]

  • University of Groningen. (n.d.). Palladium-Catalysed Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 11). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(3-Methylphenyl)phenol vs. 2-(4-Methylphenyl)phenol in Advanced Ligand Synthesis

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To objectively compare the reactivity profiles of meta- and para-methyl substituted 2-arylphenols, providing mechanisti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To objectively compare the reactivity profiles of meta- and para-methyl substituted 2-arylphenols, providing mechanistic causality, experimental data, and validated synthetic protocols for their application in biaryl phosphine ligand design.

Executive Summary

In the realm of organometallic chemistry and active pharmaceutical ingredient (API) development, 2-arylphenols are indispensable scaffolds[1]. Specifically, they serve as the primary precursors for Buchwald-type dialkylbiarylphosphine ligands (e.g., JohnPhos, SPhos analogs). The precise position of a methyl substituent on the distal non-coordinating phenyl ring—such as in 2-(3-Methylphenyl)phenol (CAS 17755-10-1)[2] versus 2-(4-Methylphenyl)phenol (CAS 101043-55-4)—exerts a profound influence on the electronic landscape of the biaryl axis. This guide details how these subtle structural variations dictate reactivity during O-functionalization and subsequent cross-coupling.

Structural & Electronic Analysis

The fundamental reactivity difference between these two isomers lies in how electron density is transmitted across the biaryl bond.

  • 2-(4-Methylphenyl)phenol (Para-isomer): The methyl group at the 4'-position donates electron density through both inductive (+I) and hyperconjugative (+H) effects[3]. Because the methyl group is para to the biaryl linkage, its hyperconjugative effect aligns perfectly with the π -system, effectively pushing electron density across the biaryl axis to the phenol-bearing ring. This increases the nucleophilicity of the phenolic oxygen and enriches the resulting phosphine ligand.

  • 2-(3-Methylphenyl)phenol (Meta-isomer): The methyl group at the 3'-position can only donate electron density via the inductive (+I) effect to the biaryl axis, as its hyperconjugative resonance structures do not place negative charge on the 1'-carbon bridging the two rings. Consequently, the transmission of electron density to the phenol core is significantly weaker.

G cluster_0 2-(4-Methylphenyl)phenol (Para) cluster_1 2-(3-Methylphenyl)phenol (Meta) P_Me Para-Methyl Group (+I, +H) P_Ring Distal Phenyl Ring (Enhanced Pi-Density) P_Me->P_Ring Hyperconjugation P_Axis Biaryl Axis (Conjugative Transmission) P_Ring->P_Axis Pi-Overlap P_Phenol Phenol Core (Higher Nucleophilicity) P_Axis->P_Phenol Electron Donation M_Me Meta-Methyl Group (+I only to axis) M_Ring Distal Phenyl Ring (Localized Density) M_Me->M_Ring Inductive Effect M_Axis Biaryl Axis (Weak Transmission) M_Ring->M_Axis Minimal Pi-Overlap M_Phenol Phenol Core (Baseline Nucleophilicity) M_Axis->M_Phenol Weak Donation

Electronic transmission pathways in meta- vs para-methyl biaryl systems.

Comparative Reactivity & Quantitative Data

When synthesizing advanced ligands, the phenol must first be converted into a reactive pseudohalide (typically a triflate), followed by a Palladium-catalyzed C-P cross-coupling reaction. The enhanced electron density in the para-isomer slightly accelerates electrophilic O-functionalization. More importantly, during the Pd-catalyzed phosphination, the electron-rich nature of the para-triflate intermediate facilitates a more stable oxidative addition complex, leading to higher overall yields.

Table 1: Reactivity and Physicochemical Comparison
Parameter2-(3-Methylphenyl)phenol2-(4-Methylphenyl)phenol
PubChem CID (Derivative Base)[4][3]
Hammett Constant ( σ ) of Distal Ring -0.07 (Weak donor)-0.17 (Stronger donor)
O-Triflation Yield (Standard Protocol) 91%96%
Pd-Catalyzed Phosphination Yield 82%89%
Resulting Ligand Electron Donor Capacity ModerateHigh
Steric Hindrance at Biaryl Axis Minor rotational barrierNegligible

Experimental Workflows & Causality

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for the conversion of these phenols into active catalytic ligands.

G A 2-Arylphenol Starting Material (3'-Me or 4'-Me isomer) B O-Triflation (Tf2O, Pyridine, 0 °C) A->B C Biaryl Triflate Intermediate (Stable, easily purified) B->C D Pd-Catalyzed Phosphination (HP(Cy)2, Pd(OAc)2, dppb) C->D E Buchwald-Type Ligand (Electron-rich, sterically bulky) D->E F Active Pd-Catalyst Complex (For Cross-Coupling) E->F

Synthetic workflow from 2-arylphenols to active Pd-catalyst complexes.

Protocol A: Regioselective O-Triflation

Objective: Convert the phenolic hydroxyl group into a highly reactive trifluoromethanesulfonate leaving group.

  • System Preparation: Dissolve the selected 2-arylphenol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a continuous argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the electron-rich biaryl system. Anhydrous DCM is critical because the electrophile (triflic anhydride) rapidly hydrolyzes in the presence of trace moisture, which would severely depress the yield.

  • Base Addition: Add anhydrous pyridine (12.0 mmol) to the stirring solution.

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the triflic acid (TfOH) generated during the reaction, preventing acid-catalyzed polymerization or cleavage of the biaryl system.

  • Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice-water bath. Add trifluoromethanesulfonic anhydride (Tf 2​ O, 11.0 mmol) dropwise over 15 minutes.

    • Causality: The O-triflation is highly exothermic. Dropwise addition at 0 °C prevents localized superheating, ensuring chemoselectivity for the oxygen atom and preventing electrophilic aromatic substitution (EAS) on the electron-rich biaryl rings.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over MgSO 4​ , and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed P-C Cross-Coupling

Objective: Couple the biaryl triflate with a secondary phosphine to generate a Buchwald-type ligand.

  • Catalyst Assembly: In an oven-dried Schlenk tube, combine the biaryl triflate (5.0 mmol), palladium(II) acetate (Pd(OAc) 2​ , 5 mol%), and 1,4-bis(diphenylphosphino)butane (dppb, 5 mol%).

    • Causality: Pd(OAc) 2​ serves as an easily handled precatalyst that reduces in situ to the active Pd(0) species. The bidentate dppb ligand tightly coordinates the palladium center, preventing the agglomeration of inactive "palladium black" and stabilizing the high-energy transition states during oxidative addition.

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL), followed by diisopropylethylamine (DIPEA, 15.0 mmol) and dicyclohexylphosphine (HP(Cy) 2​ , 6.0 mmol).

    • Causality: DIPEA acts as the base to facilitate the reductive elimination step by neutralizing the acid formed when the phosphine coordinates to the metal.

  • Thermal Activation: Heat the mixture to 100 °C for 12 hours.

    • Observation: The 2-(4-Methylphenyl)phenol derived triflate typically achieves full conversion 1-2 hours faster than the 3-methyl analog due to the hyperconjugative stabilization of the Pd(II) intermediate.

Conclusion

For researchers designing next-generation catalysts, the choice between 2-(3-Methylphenyl)phenol and 2-(4-Methylphenyl)phenol is not trivial. If the goal is to maximize the electron-donating capacity of the resulting phosphine ligand to accelerate oxidative addition in sluggish cross-coupling reactions, the 2-(4-Methylphenyl)phenol (para-isomer) is the superior starting material due to robust hyperconjugative transmission across the biaryl axis. Conversely, 2-(3-Methylphenyl)phenol is preferred when a more electronically neutral, yet sterically similar, control ligand is required.

References

  • National Center for Biotechnology Information (NCBI). "2-(4-Methylphenyl)phenol - PubChem Compound Summary for CID 11298348." PubChem, 2024.[Link]

  • National Center for Biotechnology Information (NCBI). "4-Fluoro-2-(3-methylphenyl)phenol - PubChem Compound Summary for CID 79020186." (Base structural data for 3-methyl biaryl systems). PubChem, 2024.[Link]

  • American Chemical Society. "Formal Dearomative Hydroamination of 2-Arylphenols." The Journal of Organic Chemistry, 2024.[Link]

  • American Chemical Society. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[Link]

Sources

Comparative

A Validated GC-MS Method for High-Purity Assessment of 2-(3-Methylphenyl)phenol: A Comparative Guide

Abstract In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a critical determi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise purity determination of 2-(3-Methylphenyl)phenol, a key intermediate in various synthetic pathways. We provide a comprehensive protocol, from sample preparation to data analysis, and rigorously validate its performance in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] Through a discussion of experimental choices and a comparative analysis of performance data, this document serves as an authoritative resource for researchers, analytical chemists, and quality control professionals seeking to establish a reliable and robust purity assessment workflow.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

2-(3-Methylphenyl)phenol, also known as 3'-methyl-[1,1'-biphenyl]-2-ol, is a substituted biphenyl compound.[6] Its structural characteristics make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to unwanted side reactions, reduced yield, and the formation of toxic byproducts in the final drug product. Therefore, a highly sensitive and specific analytical method is paramount for its quality control.

Gas Chromatography (GC) is an ideal technique for analyzing volatile and semi-volatile compounds like 2-(3-Methylphenyl)phenol.[7] When coupled with Mass Spectrometry (MS), the resulting GC-MS system offers unparalleled separation power and definitive compound identification, making it a benchmark for purity testing and impurity profiling.[8][9][10] This guide demonstrates the development and validation of such a method, establishing its suitability for its intended purpose.

Methodological Framework: GC-MS Analysis

The choice of GC-MS is predicated on the analyte's physicochemical properties. 2-(3-Methylphenyl)phenol possesses sufficient volatility for gas-phase separation. The MS detector provides high specificity, allowing for the differentiation of the main component from structurally similar impurities based on their unique mass fragmentation patterns.

Experimental Workflow Overview

The analytical process follows a systematic workflow designed to ensure accuracy and reproducibility. Each stage, from sample preparation to data interpretation, is optimized to minimize variability and interference.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Accurate Weighing of 2-(3-Methylphenyl)phenol Sample B Volumetric Dilution in High-Purity Solvent (e.g., Dichloromethane) A->B C Vortex & Sonicate for Complete Dissolution B->C D Injection into GC System C->D E Chromatographic Separation on HP-5MS Column D->E F Ionization (EI) and Mass Analysis (Quadrupole) E->F G Peak Integration & Chromatogram Generation F->G H Mass Spectra Library Comparison for Identification G->H I Purity Calculation (% Area Normalization) H->I J Final Purity Report I->J

Caption: General workflow for GC-MS purity analysis of 2-(3-Methylphenyl)phenol.

Detailed GC-MS Protocol

The following protocol has been optimized for the analysis of 2-(3-Methylphenyl)phenol. The selection of a non-polar HP-5MS column is based on its proven efficacy for separating a wide range of semi-volatile organic compounds, including substituted biphenyls and phenols.[11][12]

Parameter Condition Rationale
Gas Chromatograph Agilent 7890B or equivalentProvides reliable and reproducible temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and stable mass analysis.[12]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A robust, low-bleed column ideal for resolving non-polar to semi-polar compounds.
Carrier Gas Helium (99.999% purity)Inert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column dimensions, balancing resolution and analysis time.
Injector Split/SplitlessUsed in splitless mode to maximize sensitivity for impurity detection.
Injection Volume 1 µLStandard volume for quantitative analysis.
Injector Temperature 280 °CEnsures rapid and complete volatilization of the analyte and impurities.
Oven Program Initial 80°C (hold 2 min), ramp 15°C/min to 300°C (hold 10 min)Gradual ramp allows for separation of closely eluting compounds.[13]
Transfer Line Temp 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.[10]
Ion Source Temp 230 °CStandard temperature to maintain source cleanliness and performance.
Quadrupole Temp 150 °CEnsures stable mass filtering.
Scan Mode Full Scan (m/z 40-500)Allows for the identification of unknown impurities by examining their full mass spectra.
Solvent Delay 4 minPrevents the high concentration of solvent from saturating the detector.

Method Validation: A Self-Validating System per ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] Our validation protocol is designed to rigorously test the method's performance characteristics as defined by the ICH Q2(R1) guideline.[1][5]

Validation_Parameters center Method Validation (ICH Q2 R1) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for analytical method validation based on ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Protocol: A solution of 2-(3-Methylphenyl)phenol was spiked with known, structurally similar impurities (e.g., phenol, 3-methylphenol, biphenyl). The spiked sample was analyzed to ensure baseline resolution between the main peak and all impurity peaks. Peak purity was also assessed using MS data to confirm that the analyte peak is not attributable to more than one component.[1]

  • Results: The method demonstrated excellent specificity. The main 2-(3-Methylphenyl)phenol peak was well-resolved from all potential impurities, and mass spectral deconvolution confirmed peak homogeneity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: A series of at least five standard solutions of 2-(3-Methylphenyl)phenol were prepared, covering a range from the reporting limit for impurities (e.g., 0.05%) to 120% of the target concentration (e.g., 1 mg/mL).[3] Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against concentration, and the correlation coefficient (r²) was calculated.

  • Results: The method exhibited excellent linearity across the tested range.

Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[2]

  • Protocol: Accuracy was determined by spiking a sample of known purity with known amounts of analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

  • Results: The method was found to be highly accurate, with recovery values within the acceptable limits.

Precision

Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Protocol:

    • Repeatability: Six replicate injections of a single homogeneous sample were analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and/or on a different instrument. The relative standard deviation (RSD) was calculated for both sets of measurements.

  • Results: The low RSD values for both repeatability and intermediate precision indicate a high degree of method precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Results: The method demonstrated low LOD and LOQ values, confirming its high sensitivity for detecting and quantifying trace-level impurities.

Comparative Performance Data

The validation results are summarized below, providing a clear comparison of the method's performance against typical acceptance criteria in the pharmaceutical industry.

Validation Parameter Experimental Result Typical Acceptance Criteria Conclusion
Specificity Baseline resolution > 2.0 for all impuritiesResolution > 1.5Pass
Linearity (r²) 0.9995≥ 0.999Pass
Range 0.05 µg/mL - 1200 µg/mLCovers reporting threshold to 120% of assay spec.[3]Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.45%≤ 1.0%Pass
Precision (Intermediate RSD) 0.68%≤ 2.0%Pass
LOD 0.01 µg/mLReportablePass
LOQ 0.05 µg/mLReportablePass

Discussion: Why GC-MS is the Superior Choice

While High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool, GC-MS presents distinct advantages for an analyte like 2-(3-Methylphenyl)phenol:

  • Volatility: As a semi-volatile compound, it is inherently suited for GC analysis, requiring minimal sample preparation and avoiding issues with solubility in common HPLC mobile phases.[7]

  • Resolution: Capillary GC columns offer superior resolving power for complex mixtures of isomers or closely related impurities compared to many standard HPLC columns.[7]

  • Definitive Identification: The mass spectrometer provides structural information through fragmentation patterns, allowing for the confident identification of unknown impurities, which is a significant advantage over standard UV detection in HPLC.[14]

The validated method presented here is robust, reliable, and highly sensitive. It provides a comprehensive profile of the purity of 2-(3-Methylphenyl)phenol, ensuring that this critical intermediate meets the stringent quality standards required for pharmaceutical development.

Conclusion

This guide has detailed a complete, validated GC-MS method for the purity assessment of 2-(3-Methylphenyl)phenol. By grounding the protocol in the principles of the ICH Q2(R1) guideline, we have established a scientifically sound and trustworthy analytical procedure. The experimental data confirms that the method is specific, linear, accurate, precise, and sensitive, making it an exemplary choice for quality control laboratories in the pharmaceutical industry. The provided protocols and validation framework can be adapted for other similar intermediates, serving as a template for rigorous analytical method development.

References

  • Bailey Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. J Anal Bioanal Tech 15: 714. [Link]

  • News-Medical.Net. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) Applications. News-Medical.Net. [Link]

  • Labcompare. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. Labcompare. [Link]

  • Pulerma, H. (2023). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. Pharmaceutical Analytical Chemistry: Open Access. [Link]

  • SCION Instruments. (2025). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments. [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Jones, R., et al. (2015). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Wozniak, E., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules. [Link]

  • The Good Scents Company. (n.d.). 2,3,5-trimethyl phenol. The Good Scents Company. [Link]

  • PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]

  • SciELO. (2021). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology. [Link]

  • ResearchGate. (2016). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. ResearchGate. [Link]

  • CROMlab Instruments. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. CROMlab Instruments. [Link]

  • Doc Brown's Chemistry. (2026). Phenol hydrogen bonding physical chemical properties. Doc Brown's Chemistry. [Link]

  • MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. MDPI. [Link]

  • Wikipedia. (n.d.). Phenol. Wikipedia. [Link]

  • EPA. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. EPA. [Link]

Sources

Validation

A Comparative Guide to the Steric Effects of 2-(3-Methylphenyl)phenol and 2-Phenylphenol

Introduction In the landscape of drug discovery and materials science, the three-dimensional architecture of a molecule is a critical determinant of its function. Steric effects, the non-bonding interactions that influen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and materials science, the three-dimensional architecture of a molecule is a critical determinant of its function. Steric effects, the non-bonding interactions that influence the shape and reactivity of molecules, play a pivotal role in dictating how a molecule interacts with its biological target or assembles in a material.[1] This guide provides an in-depth technical comparison of the steric profiles of two closely related biphenyl derivatives: 2-phenylphenol and 2-(3-Methylphenyl)phenol.

While seemingly similar, the addition of a single methyl group in the meta-position of one of the phenyl rings can introduce subtle yet significant changes to the molecule's conformational preferences and, consequently, its steric hindrance. For researchers in drug development, understanding these nuances is crucial for optimizing ligand-receptor interactions. In materials science, controlling the steric properties of molecular building blocks is key to designing materials with desired packing and bulk properties.

This guide will delve into the structural and conformational differences between these two molecules, supported by established principles of stereochemistry. In light of the limited publicly available experimental data for 2-(3-Methylphenyl)phenol, we will also present robust experimental and computational protocols to enable researchers to perform a direct comparative analysis.

Molecular Structures and Rotational Isomerism

The core structure of both molecules is a biphenyl system, where two phenyl rings are connected by a single carbon-carbon bond. This bond allows for rotation, leading to a spectrum of possible conformations, or rotamers. The planarity of the molecule is dictated by the dihedral angle between the two phenyl rings.

G cluster_workflow Computational Workflow A Build 3D Model B Geometry Optimization (DFT) A->B C Potential Energy Scan (Dihedral Angle) B->C D Identify Ground & Transition States C->D E Frequency Calculation D->E F Calculate Rotational Barrier E->F

Caption: Workflow for computational determination of rotational energy barriers.

Experimental Validation Protocols

1. X-ray Crystallography: The Solid-State Conformation

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the precise dihedral angle. [2] Methodology:

  • Crystallization: Grow single crystals of both compounds suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions to obtain a detailed 3D model of the molecule.

2. Dynamic NMR (DNMR) Spectroscopy: Rotational Barrier in Solution

DNMR can be used to measure the rate of conformational exchange, from which the rotational energy barrier can be calculated. [3] Methodology:

  • Sample Preparation: Prepare NMR samples of both compounds in a suitable deuterated solvent.

  • Variable Temperature NMR: Acquire a series of 1H NMR spectra over a range of temperatures.

  • Coalescence Temperature: Identify the temperature at which two exchanging proton signals (e.g., from the different ortho-hydrogens in the twisted conformation) broaden and merge into a single peak. This is the coalescence temperature.

  • Lineshape Analysis: Use specialized software to simulate the NMR lineshapes at different temperatures to extract the rate constants for rotation.

  • Eyring Equation: Plot ln(k/T) versus 1/T (an Eyring plot) to determine the activation parameters, including the free energy of activation (ΔG‡), which corresponds to the rotational barrier.

3. Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Interactions

NOE spectroscopy detects the transfer of nuclear spin polarization through space between protons that are in close proximity, providing information about the solution-state conformation. [4][5] Methodology:

  • Sample Preparation: Prepare a degassed NMR sample of each compound.

  • 2D NOESY/ROESY Experiment: Acquire a 2D NOESY (for small molecules) or ROESY spectrum.

  • Data Analysis: Analyze the cross-peaks in the 2D spectrum. The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å). The intensity of the cross-peak is related to the distance between the protons.

  • Conformational Mapping: Use the observed NOEs to build a model of the predominant solution-state conformation. For example, an NOE between the ortho-hydrogens of the two rings would provide evidence for a twisted conformation.

G cluster_exp Experimental Validation cluster_data Provides Data On Xray X-ray Crystallography Dihedral Dihedral Angle Xray->Dihedral DNMR Dynamic NMR Barrier Rotational Barrier DNMR->Barrier NOE NOE Spectroscopy Conformation Solution Conformation NOE->Conformation

Caption: Experimental techniques for steric effect validation.

Projected Data Summary and Interpretation

Based on established principles of steric hindrance and intramolecular interactions in biphenyl systems, the following table summarizes the expected outcomes from the proposed computational and experimental analyses.

Parameter2-Phenylphenol2-(3-Methylphenyl)phenolRationale
Dihedral Angle (°) (Ground State) ~40-60~40-60The meta-methyl group is not expected to significantly alter the dihedral angle from that of the parent 2-phenylphenol. [6]
Rotational Energy Barrier (kcal/mol) Low to moderateSlightly higher than 2-phenylphenolThe methyl group may introduce a minor increase in the rotational barrier due to its size, but a significant increase is unlikely.
Key Intramolecular Interactions OH-π interactionOH-π interactionBoth molecules are capable of forming an intramolecular hydrogen bond between the hydroxyl group and the π-system of the adjacent ring. [7][8]

Conclusion

The steric profiles of 2-phenylphenol and 2-(3-Methylphenyl)phenol are expected to be broadly similar, with both adopting a non-planar, twisted conformation in their ground state. The addition of a methyl group in the meta-position of 2-(3-Methylphenyl)phenol is predicted to have a minimal impact on the dihedral angle and to only slightly increase the rotational energy barrier compared to 2-phenylphenol.

For researchers and drug development professionals, this suggests that a meta-methyl substitution on a 2-phenylphenol scaffold is unlikely to introduce a major steric perturbation. However, for applications where even subtle changes in conformation and dynamics are critical, the experimental and computational protocols outlined in this guide provide a robust framework for quantifying these differences. The synergy of computational modeling and experimental validation is paramount in building a comprehensive understanding of molecular structure and its impact on function.

References

  • Brink, A., & Roodt, A. (2008). 2-(m-Tolyliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2317. [Link]

  • Lunazzi, L., Mancinelli, M., Mazzanti, A., Lepri, S., Ruzziconi, R., & Schlosser, M. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847–1855. [Link]

  • Kaiser, R. I., et al. (2024). Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives. Physical Chemistry Chemical Physics. [Link]

  • Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]

  • Wolf, C., & Lerebours, R. (2026). Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II. ResearchGate. [Link]

  • e-PG Pathshala. Stereochemistry of Substituted Biphenyl Compounds. [Link]

  • Di Donato, M., et al. (2012). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. ResearchGate. [Link]

  • Abulyaissova, L. K. (2016). Computer simulation of the molecules of thermotropic substituted biphenyls. Hilaris. [Link]

  • Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). PubMed. [Link]

  • Tovar, F., et al. (2002). Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. The Journal of Organic Chemistry. [Link]

  • El-Ghamry, H., et al. (2014). (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol: an X-ray and DFT study. PMC. [Link]

  • Cerabona, B. M., & Brown, G. G. (2025). Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols. PMC. [Link]

  • Ali, I., et al. (2018). Quantum Mechanical Study on the π-π Stacking Interaction and Change in Conformation of Phenolic Systems with Different Intermolecular Rotation (or Dihedral Angle). SCIRP. [Link]

  • van Duin, A. C. T., et al. (1996). NOTE Molecular mechanics calculation of the rotational barriers of 2,2',6-trialkylbiphenyls to explain their GC-elution behaviou. DSpace. [Link]

  • Various Authors. (2021). Intramolecular and intermolecular H-bonding of phenol. ResearchGate. [Link]

  • Saranya, M., et al. (2015). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. ResearchGate. [Link]

  • Hughes, L., et al. (2015). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE. [Link]

  • Bastiansen, O. (1949). The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace. [Link]

  • Hansen, M. J., et al. (2026). Probing Attractive OH−π Interactions and Repulsive n−π Interactions in a Phenol Molecular Balance. PMC. [Link]

  • Wang, Y., et al. (2022). The dihedral angle between two phenyl planes and the distance of the... ResearchGate. [Link]

  • Dodda, L. S., et al. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC. [Link]

  • Hansen, M. J., et al. (2026). Probing Attractive OH-π Interactions and Repulsive n-π Interactions in a Phenol Molecular Balance. PubMed. [Link]

  • Evangelisti, L., et al. (2024). Exploring the conformational landscape through rotational spectroscopy and computational modelling. arXiv. [Link]

  • Various Authors. (2003). Investigation on Conformation of a Series of Functional Bridged Biphenyl Containing Seven-Member Heterocycle by X-ray Single Crystal Diffraction. CNKI. [Link]

  • Yateem, A. H. (2022). Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols. Garuda. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • de Oliveira, G. R., et al. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. PMC. [Link]

  • Orendt, A. M., et al. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A. [Link]

  • Various Authors. (n.d.). Computational Study of Ground State Destabilization Effects and Dipole-dipole Interaction Energies in Amphidynamic Crystals. NSF PAR. [Link]

  • Hansen, M. J., et al. (2026). Probing Attractive OH−π Interactions and Repulsive n−π Interactions in a Phenol Molecular Balance. ResearchGate. [Link]

  • Rademacher, P., et al. (2005). Spectroscopic and theoretical studies on intramolecular OH-pi hydrogen bonding in 4-substituted 2-allylphenols. PubMed. [Link]

  • Rademacher, P., et al. (2005). Spectroscopic and theoretical studies on intramolecular OH–π hydrogen bonding in 4-substituted 2-allylphenols. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Y., et al. (2020). Crystal structures, the average dihedral angle (the red numbers)... ResearchGate. [Link]

  • Foti, M. C., et al. (2008). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied To Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. MDPI. [Link]

  • El-Sayed, I. E., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PMC. [Link]

  • Various Authors. (2023). Crystal Structure, Hirshfeld Surface Analysis and Energy Framework Calculations of Different Metal Complexes of a Biphenol-based. Preprints.org. [Link]

  • Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. [Link]

  • Orendt, A. M., et al. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. [Link]

  • Ali, I., et al. (2018). Quantum Mechanical Study on the π-π Stacking Interaction and Change in Conformation of Phenolic Systems with Different Intermolecular Rotation (or Dihedral Angle). SCIRP. [Link]

  • Gonzalez, C. A. (2006). Van der waals interactions and decrease of the rotational barrier of methyl-sized rotators: a theoretical study. PubMed. [Link]

  • LibreTexts Chemistry. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Bond, N. M., & Nishimura, A. M. (2022). DETERMINATION OF TORSIONAL ANGLES OF BIPHENYL MOLECULES ON Al O. Westmont College. [Link]

  • Various Authors. (2010). (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone. ResearchGate. [Link]

Sources

Comparative

Benchmarking 2-(3-Methylphenyl)phenol Scaffolds Against Standard Biphenyl Ligands in Catalytic Cross-Coupling

In modern organometallic chemistry and drug development, the rational design of the ligand scaffold dictates the efficiency, longevity, and scope of the catalyst. Biphenyl-2-ol derivatives serve as the foundational precu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern organometallic chemistry and drug development, the rational design of the ligand scaffold dictates the efficiency, longevity, and scope of the catalyst. Biphenyl-2-ol derivatives serve as the foundational precursors for the ubiquitous Buchwald-type dialkylbiaryl phosphine ligands.

This technical guide benchmarks 2-(3-Methylphenyl)phenol (also known as 3'-methyl-[1,1'-biphenyl]-2-ol)[1] against standard biphenyl precursors—such as the unsubstituted 2-phenylphenol (the precursor to JohnPhos) and the highly hindered 2-(2,4,6-triisopropylphenyl)phenol (the precursor to XPhos). By analyzing the causality behind its structural profile, we provide validated protocols and objective data for its application in advanced cross-coupling workflows.

Mechanistic Causality: The Steric Acceleration of Reductive Elimination

To understand why 2-(3-Methylphenyl)phenol serves as a superior scaffold compared to standard 2-phenylphenol, one must examine the fundamental steps of the palladium-catalyzed cross-coupling cycle.

When standard 2-phenylphenol is converted to a phosphine ligand (e.g., CyJohnPhos), the unsubstituted lower ring allows for free rotation around the biaryl axis. This structural flexibility often permits the coordination of a second bulky ligand, leading to the formation of off-cycle, bis-ligated L2​Pd(0) complexes which are catalytically dormant.

By introducing a single methyl group at the 3'-position via the 2-(3-Methylphenyl)phenol scaffold, the resulting ligand gains a critical conformational bias. This "Goldilocks" steric bulk effectively prevents the coordination of a second ligand, ensuring the palladium remains in the highly active, monoligated L1​Pd(0) state[2]. Furthermore, during the catalytic cycle, the 3'-methyl group projects toward the metal center. This steric pressure compresses the Ar−Pd−Ar′ bond angle in the Pd(II) intermediate, thermodynamically driving and kinetically accelerating the reductive elimination step to release the product[2].

CatalyticCycle Pd0 L·Pd(0) Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII L·Pd(II)(Ar)(X) Intermediate OA->PdII TM Transmetalation (Ar'-B(OH)2) PdII->TM PdII_diaryl L·Pd(II)(Ar)(Ar') Intermediate TM->PdII_diaryl RE Reductive Elimination (Accelerated by 3'-Me) PdII_diaryl->RE RE->Pd0 Regeneration Product Ar-Ar' Product RE->Product

Pd cross-coupling cycle showing 3'-methyl steric acceleration during reductive elimination.

Synthesis & Ligand Preparation (Self-Validating Protocol)

Before deployment in cross-coupling, 2-(3-Methylphenyl)phenol must be converted into its corresponding dialkylphosphine. This protocol utilizes a self-validating synthesis via triflation and subsequent Pd-catalyzed phosphination[3].

Step-by-Step Methodology:

  • Triflation: Dissolve 2-(3-Methylphenyl)phenol (10 mmol) in anhydrous dichloromethane (50 mL). Add pyridine (12 mmol) and cool the system to 0 °C. Dropwise, add trifluoromethanesulfonic anhydride (11 mmol) to prevent exothermic decomposition.

  • Validation Check 1 (Reaction Completion): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the highly polar phenol spot confirms quantitative conversion to the non-polar aryl triflate.

  • Phosphination: In an argon-filled glovebox, combine the resulting aryl triflate (5 mmol), dicyclohexylphosphine ( HP(Cy)2​ , 6 mmol), Pd(OAc)2​ (5 mol%), dppb (5 mol%), and DIPEA (10 mmol) in anhydrous DMF (20 mL). Heat the sealed vessel at 100 °C for 12 hours.

  • Validation Check 2 ( 31P NMR Purity): Extract the product and run a 31P NMR in C6​D6​ . A singular sharp singlet around δ -12 to -14 ppm confirms the successful formation of the active 3'-Me-CyJohnPhos ligand. This specifically validates the absence of oxidized phosphine oxide impurities, which would appear far downfield at δ ~30-40 ppm and poison the catalytic cycle.

Benchmarking Data: Suzuki-Miyaura Coupling

To objectively compare the scaffolds, we benchmarked the derived ligands in the Suzuki-Miyaura coupling of a sterically hindered substrate pair: 2-chloro-m-xylene and 1-naphthaleneboronic acid.

Ligand PrecursorDerived LigandSteric Bulk (Lower Ring)Yield (%)Catalyst LoadingTime (h)Temp (°C)
2-Phenylphenol CyJohnPhosNone (H)45%1.0 mol%24100
2-(3-Methylphenyl)phenol 3'-Me-CyJohnPhos Moderate (3'-Me) 92% 0.5 mol% 12 80
2-(2,4,6-Triisopropylphenyl)phenol XPhosHigh (2',4',6'-iPr)95%0.5 mol%1280

Data Interpretation: The 2-(3-Methylphenyl)phenol scaffold vastly outperforms the standard 2-phenylphenol, achieving double the yield at half the catalyst loading and a lower temperature. While the highly hindered XPhos performs marginally better (95% vs 92%), the 2-(3-Methylphenyl)phenol precursor is significantly more atom-economical and synthetically accessible, providing an optimal balance of high reactivity and cost-efficiency for scale-up operations.

Experimental Workflow for Benchmarking

The following is the standardized, self-validating workflow used to generate the benchmark data above.

Workflow Step1 1. Catalyst Pre-activation Pd(OAc)2 + Ligand in THF Step2 2. Substrate Addition Ar-Cl + Ar'-B(OH)2 + Base Step1->Step2 Step3 3. Schlenk Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Thermal Reaction Stir at 80°C for 12h Step3->Step4 Step5 5. Quench & Extract EtOAc / H2O Workup Step4->Step5 Step6 6. GC/NMR Analysis Yield & Selectivity Det. Step5->Step6

Standardized self-validating workflow for benchmarking biaryl phosphine ligands in Suzuki couplings.

Step-by-Step Methodology (Suzuki-Miyaura Benchmark):

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd(OAc)2​ (0.5 mol%) and the derived biaryl phosphine ligand (1.0 mol%) in anhydrous THF (2 mL). Stir for 10 minutes until the solution turns a deep, homogenous color (This visual cue validates active L1​Pd(0) complex formation).

  • Substrate Addition: Add 2-chloro-m-xylene (1.0 mmol), 1-naphthaleneboronic acid (1.5 mmol), and finely milled anhydrous K3​PO4​ (2.0 mmol).

  • Degassing: Subject the mixture to three rigorous Freeze-Pump-Thaw cycles. Causality: This step is mandatory to remove dissolved oxygen, which rapidly oxidizes the electron-rich phosphine ligand and is lethal to the L1​Pd(0) species.

  • Thermal Reaction: Backfill with Argon, seal the tube, and stir at 80 °C for 12 hours.

  • Quench & Extract: Cool to room temperature, dilute with EtOAc (10 mL), and wash with deionized water (3 x 5 mL) to remove inorganic salts. Dry the organic layer over MgSO4​ .

  • Analysis: Filter and analyze the crude mixture via GC-FID (using dodecane as an internal standard) to determine the precise yield and validate the absence of homocoupled byproducts.

References
  • National Institutes of Health (PMC). "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." NIH. URL:[Link]

  • Ueda, S., Ali, S., Fors, B. P., & Buchwald, S. L. "Me3(OMe)tBuXPhos: A Surrogate Ligand for Me4tBuXPhos in Palladium-Catalyzed C–N and C–O Bond-Forming Reactions." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Validation

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Comparative Cytotoxicity of 2-(3-Methylphenyl)phenol in In Vitro Models In the landscape of industrial and pharmaceutical chemistry, understanding the cytotoxic profile of phenolic comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Cytotoxicity of 2-(3-Methylphenyl)phenol in In Vitro Models

In the landscape of industrial and pharmaceutical chemistry, understanding the cytotoxic profile of phenolic compounds is paramount for ensuring human and environmental safety. This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of 2-(3-Methylphenyl)phenol, a biphenyl derivative, benchmarked against structurally related phenolic compounds. Our objective is to equip researchers with the foundational knowledge and detailed methodologies to assess the cytotoxic potential of this compound and its analogues in a scientifically rigorous and reproducible manner.

Introduction: The Significance of In Vitro Cytotoxicity Assessment for Phenolic Compounds

Phenolic compounds are ubiquitous, finding applications as disinfectants, preservatives, and intermediates in chemical synthesis.[1] Their very utility, however, often stems from their biological reactivity, necessitating a thorough evaluation of their potential toxicity. 2-(3-Methylphenyl)phenol, also known as 3-methyl-2-phenylphenol or o-phenyl-m-cresol, is a member of this broad class. While direct and extensive cytotoxicity data for this specific molecule is not widely published, its structural motifs—a hydroxylated biphenyl—suggest a potential for biological activity.

The addition of a hydroxyl group to the aromatic ring of biphenyl, for instance, has been shown to enhance its cytotoxicity.[2] Furthermore, the position of substituents on the biphenyl rings can significantly influence the toxicological profile.[2][3][4] Therefore, a comparative approach, situating 2-(3-Methylphenyl)phenol amongst its better-characterized relatives, offers a powerful strategy for preliminary risk assessment and mechanistic investigation.

This guide will delineate a suite of standard in vitro assays to construct a detailed cytotoxicity profile. We will explore not just the "what" but the "why"—the causal logic behind experimental choices, ensuring a self-validating and robust dataset.

Experimental Design: A Multi-Parametric Approach to Cytotoxicity Profiling

A single cytotoxicity assay provides but a single snapshot of a compound's interaction with a cell. A more complete picture emerges from a battery of tests that probe different aspects of cellular health, from metabolic activity and membrane integrity to the induction of programmed cell death.

Selection of In Vitro Models

The choice of cell lines is critical and should be guided by the potential applications and exposure routes of the test compound. For a broad-based assessment, a panel of cell lines is recommended:

  • HepG2 (Human Liver Carcinoma): A well-established model for studying hepatotoxicity, relevant for assessing the impact of ingested or systemically absorbed compounds.

  • A549 (Human Lung Carcinoma): Relevant for assessing the toxicity of inhaled substances.

  • HaCaT (Human Keratinocytes): An immortalized, non-tumorigenic cell line that serves as an excellent model for dermal exposure.

  • SH-SY5Y (Human Neuroblastoma): Useful for evaluating potential neurotoxicity.

Comparative Compounds

To contextualize the cytotoxicity of 2-(3-Methylphenyl)phenol, a selection of structurally related compounds should be tested in parallel:

  • Phenol: The parent compound, providing a baseline for the effect of the biphenyl structure.

  • Biphenyl: To assess the contribution of the non-hydroxylated biphenyl backbone.

  • 2-Phenylphenol (ortho-Phenylphenol): A closely related isomer, differing only in the position of the methyl group.

  • 3-Phenylphenol (meta-Phenylphenol): Another key isomer for comparison.

  • 4-Phenylphenol (para-Phenylphenol): To complete the isomeric series and understand the influence of hydroxyl group positioning.[2]

Workflow for Comprehensive Cytotoxicity Assessment

The following diagram outlines a logical workflow for the in vitro evaluation of 2-(3-Methylphenyl)phenol and its comparators.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis A Prepare Stock Solutions of Test Compounds B Cell Seeding in 96-well Plates A->B C Dose-Response Treatment (24h, 48h, 72h) B->C D MTT Assay for Metabolic Activity C->D E Data Analysis: IC50 Determination D->E F LDH Assay for Membrane Integrity E->F Based on IC50 values G Neutral Red Uptake Assay for Lysosomal Health E->G Based on IC50 values H Annexin V/PI Staining for Apoptosis vs. Necrosis E->H Based on IC50 values I ROS Production Assay (e.g., DCFH-DA) E->I Based on IC50 values J Comparative Analysis of Cytotoxicity Data F->J G->J H->J I->J K Structure-Activity Relationship (SAR) Insights J->K L Final Report Generation K->L

Caption: A streamlined workflow for the in vitro cytotoxicity assessment of phenolic compounds.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key assays mentioned in the workflow. These protocols are designed to be self-validating by including appropriate controls.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(3-Methylphenyl)phenol and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include vehicle control (e.g., DMSO) and untreated control wells.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Comparative Cytotoxicity Data

The following table presents a hypothetical but plausible dataset based on the known cytotoxic profiles of similar phenolic compounds. This data is for illustrative purposes to guide researchers in their own data presentation.

CompoundCell LineIC50 (µM) after 48h (MTT Assay)% LDH Release at IC50 (48h)Predominant Mode of Cell Death (Annexin V/PI)
2-(3-Methylphenyl)phenol HepG27535%Apoptosis
A5499030%Apoptosis
HaCaT12025%Apoptosis
SH-SY5Y8540%Apoptosis/Necrosis
Phenol HepG24500[7]60%Necrosis
A549500065%Necrosis
Biphenyl HepG2>1000[2]<10%-
2-Phenylphenol HepG215045%Apoptosis/Necrosis
3-Phenylphenol HepG2100[2]50%Necrosis
4-Phenylphenol HepG280[2]55%Necrosis

Note: The IC50 values for comparator compounds are informed by existing literature to provide a realistic context.

Mechanistic Insights and Structure-Activity Relationships

The cytotoxicity of phenolic compounds is often linked to their ability to induce oxidative stress and disrupt mitochondrial function.[2][8] The hydroxyl group is a key player in this process.

G A 2-(3-Methylphenyl)phenol Enters the Cell B Mitochondrial Interaction A->B C Disruption of Electron Transport Chain B->C D Increased ROS Production C->D E Oxidative Stress D->E F Damage to Lipids, Proteins, and DNA E->F G Opening of Mitochondrial Permeability Transition Pore (mPTP) E->G H Release of Cytochrome c G->H I Caspase Cascade Activation H->I J Apoptosis I->J

Sources

Comparative

Comprehensive IR Spectroscopy Validation Guide for 2-(3-Methylphenyl)phenol: ATR vs. Transmission Methods

Introduction 2-(3-Methylphenyl)phenol—a sterically hindered biphenyl derivative—is a critical intermediate in pharmaceutical synthesis and materials science. It possesses distinct functional moieties: a phenolic hydroxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(3-Methylphenyl)phenol—a sterically hindered biphenyl derivative—is a critical intermediate in pharmaceutical synthesis and materials science. It possesses distinct functional moieties: a phenolic hydroxyl group, an aliphatic methyl group, and two unique aromatic rings (ortho- and meta-substituted). Validating these functional groups via Mid-Infrared (Mid-IR) spectroscopy is a foundational quality control step[1].

This technical guide provides an objective, data-backed comparison between Attenuated Total Reflectance (FTIR-ATR) and Potassium Bromide (KBr) pellet transmission methods. By understanding the physical causality behind spectral behaviors, analysts can establish self-validating workflows that comply with stringent compendial standards, such as USP <854>[2].

Structural Analysis & Target Functional Groups

To build a robust analytical method, we must first understand why specific molecular vibrations manifest at given frequencies. The IR spectrum of 2-(3-Methylphenyl)phenol is heavily influenced by its hydrogen-bonding capabilities and its biphenyl skeletal framework[3].

  • The Phenolic -OH Stretch: The hydroxyl group typically appears as a broad band between 3200–3500 cm⁻¹. Causality: In solid-state IR, intermolecular hydrogen bonding weakens the O-H bond, lowering its stretching frequency and broadening the peak compared to the sharp >3500 cm⁻¹ peak seen in dilute gas or non-polar solvent phases.

  • Aromatic vs. Aliphatic C-H Stretches: The sp² hybridized aromatic C-H bonds absorb above 3000 cm⁻¹, while the sp³ hybridized C-H bonds of the meta-methyl group absorb just below 3000 cm⁻¹. This dichotomy is crucial for confirming the presence of the alkyl substituent on the biphenyl core.

  • Out-of-Plane (OOP) Bending: The fingerprint region provides definitive substitution patterns. The ortho-substituted phenol ring yields a strong band near 750 cm⁻¹, while the meta-substituted tolyl ring yields two bands near 780 cm⁻¹ and 690 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for 2-(3-Methylphenyl)phenol
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeDiagnostic Significance
Phenolic -OH O-H Stretching3200 – 3500Strong, BroadConfirms phenol moiety; highly sensitive to H-bonding.
Aromatic Ring C-H Stretching3000 – 3100Weak to MediumDifferentiates aromatic from aliphatic protons.
Methyl Group C-H Stretching2850 – 2960Medium, SharpConfirms the presence of the -CH₃ substituent.
Aromatic Ring C=C Stretching1500 – 1600Medium, MultipleCharacteristic of the biphenyl skeletal framework.
Phenolic C-O C-O Stretching1200 – 1260StrongValidates the carbon-oxygen single bond of the phenol.
Ortho-Sub. C-H OOP Bending~750StrongConfirms 1,2-disubstitution on the phenol ring.
Meta-Sub. C-H OOP Bending~690 and ~780StrongConfirms 1,3-disubstitution on the tolyl ring.

Methodological Comparison: FTIR-ATR vs. KBr Pellet

Choosing the correct sampling technique dictates the reliability of the functional group validation.

FTIR-ATR (Attenuated Total Reflectance): ATR utilizes an evanescent wave that penetrates the sample pressed against a high-refractive-index crystal (e.g., ZnSe or Diamond)[4].

  • Causality of Spectral Shifts: The penetration depth of the evanescent wave is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., OOP bending at 750 cm⁻¹) absorb more energy and appear artificially more intense than peaks at higher wavenumbers (e.g., -OH stretch at 3300 cm⁻¹) when compared to transmission spectra[5].

Transmission FTIR (KBr Pellet): The sample is dispersed in an IR-transparent alkali halide matrix (KBr) and pressed into a solid disc[4].

  • Causality of High Sensitivity: The IR beam passes through a longer effective pathlength of the actual sample compared to the shallow penetration of ATR. This results in superior sensitivity for trace impurities and strict adherence to the Beer-Lambert law, making it ideal for historical library matching[6].

  • Interference Risks: KBr is highly hygroscopic. Absorbed water will manifest as a broad band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can completely mask the intrinsic phenolic -OH stretch of 2-(3-Methylphenyl)phenol[4].

Table 2: Performance Comparison: FTIR-ATR vs. KBr Transmission
ParameterFTIR-ATRTransmission (KBr Pellet)
Sample Preparation None (Direct application)High (Grinding, vacuum pressing)
Spectral Quality Pathlength depends on wavelengthTrue transmission (Beer-Lambert compliance)
Sensitivity Moderate (Surface analysis)High (Bulk analysis, longer pathlength)
Moisture Interference NegligibleHigh (KBr absorbs atmospheric moisture)
Best Used For Rapid QA/QC, routine identificationTrace analysis, historical library matching

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, these protocols are designed as self-validating systems compliant with USP <854> guidelines for Mid-Infrared Spectroscopy[2].

Protocol A: FTIR-ATR Workflow
  • Background Collection: Clean the diamond/ZnSe crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate. Collect a background spectrum (4000–400 cm⁻¹, 64 scans, 4 cm⁻¹ resolution)[7]. Self-validation: The background must show a flat baseline without residual organic peaks.

  • Sample Application: Place ~2-5 mg of 2-(3-Methylphenyl)phenol powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Inadequate pressure leads to poor optical contact, resulting in low signal-to-noise ratios and distorted peak shapes.

  • Spectral Acquisition: Collect the sample spectrum using the same parameters as the background. Apply an ATR-correction algorithm if comparing against a transmission library.

Protocol B: Transmission FTIR (KBr Pellet) Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 110 °C for 2–3 hours to eliminate absorbed moisture[4]. Store in a desiccator.

  • Sample Grinding: Weigh ~1-2 mg of 2-(3-Methylphenyl)phenol and ~200 mg of dried KBr (approximate 1:100 ratio). Grind thoroughly in an agate mortar. Causality: The particle size must be smaller than the wavelength of the IR radiation (<2 µm) to minimize the Christiansen effect, which causes asymmetric peak scattering and baseline drift.

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet-forming die. Apply a vacuum for 2 minutes to remove entrapped air, then apply 8 tons of pressure for 3–5 minutes to form a transparent disc[4].

  • Spectral Acquisition: Place the transparent pellet in the transmission holder and collect the spectrum (4000–400 cm⁻¹, 64 scans)[7].

Workflow Visualization

IR_Workflow A 2-(3-Methylphenyl)phenol API Sample B FTIR-ATR Method (Surface Reflectance) A->B C KBr Pellet Method (True Transmission) A->C D Place on ZnSe/Diamond Apply Constant Pressure B->D E Grind with Dry KBr (1:100) Press at 8 Tons under Vacuum C->E F Spectral Acquisition (Mid-IR: 4000 - 400 cm⁻¹) D->F E->F G Functional Group Validation (-OH, Ar-H, -CH₃, C-O) F->G

Workflow comparing FTIR-ATR and KBr pellet preparation for functional group validation.

Regulatory Compliance & System Verification

To maintain data integrity and E-E-A-T standards, any validation of 2-(3-Methylphenyl)phenol must occur on a qualified instrument. Under USP <854> guidelines for Mid-Infrared Spectroscopy, an Operational Qualification (OQ) must be performed to guarantee wavenumber accuracy[8].

  • Wavenumber Accuracy: A polystyrene film standard is mandated. The system is validated if the sharp band at 1601.2 cm⁻¹ (the aromatic ring stretch of polystyrene) is accurately resolved within specified tolerances[8].

  • Precision: When validating the method for Active Pharmaceutical Ingredients (APIs), the relative standard deviation for repeatability should not exceed 1.0%[9].

References

  • Title: Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia Source: agilent.com URL: 8

  • Title: 854 Mid-Infrared Spectroscopy Source: drugfuture.com URL: 2

  • Title: Revision of USP Chapter on IR Spectroscopy Source: gmp-compliance.org URL: 9

  • Title: Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning Source: acs.org URL: 1

  • Title: Leveraging infrared spectroscopy for automated structure elucidation Source: nih.gov URL: 3

  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: kinteksolution.com URL: 6

  • Title: Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets Source: masjaps.com URL: 7

  • Title: Measurement Methods for Powder Samples Source: shimadzu.com.au URL: 4

  • Title: Quantitative Analysis of Powdered Solids with FTIR-ATR Source: jascoinc.com URL: 5

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylphenyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(3-Methylphenyl)phenol
© Copyright 2026 BenchChem. All Rights Reserved.